4-phenylquinazolin-2(1H)-one
Description
Properties
IUPAC Name |
4-phenyl-1H-quinazolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-14-15-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9H,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHUBTSLLILWICW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70177995 | |
| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23441-75-0 | |
| Record name | 4-Phenyl-2(1H)-quinazolinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23441-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023441750 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(1H)-Quinazolinone, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70177995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Basic Properties of 4-phenylquinazolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the fundamental properties of 4-phenylquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry. This document moves beyond a simple recitation of facts to offer insights into the synthesis, structural characterization, and physicochemical properties of this molecule, grounded in established scientific principles and experimental data.
Introduction: The Quinazolinone Scaffold
The quinazolinone core, a fused bicyclic system comprising a benzene ring and a pyrimidinone ring, is a privileged scaffold in drug discovery.[1][2] This structural motif is present in numerous biologically active compounds, exhibiting a wide array of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and anticonvulsant properties.[3][4][5] The versatility of the quinazolinone ring system allows for substitutions at various positions, enabling the fine-tuning of its biological and physicochemical properties.[1] This guide will focus specifically on the this compound isomer, providing a detailed examination of its core characteristics.
Synthesis and Structural Elucidation
The synthesis of this compound is most commonly achieved through the cyclocondensation of 2-aminobenzophenone with a suitable one-carbon carbonyl source, such as urea or potassium cyanate. This approach provides a direct and efficient route to the desired quinazolinone ring system.
Synthetic Pathway: From 2-Aminobenzophenone to this compound
A prevalent synthetic strategy involves the reaction of 2-aminobenzophenone with urea. In this reaction, urea serves as the source of the C2 carbonyl and N1 nitrogen of the quinazolinone ring. The reaction typically proceeds at elevated temperatures, often in the presence of a high-boiling solvent or under neat conditions.
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on specific laboratory conditions and desired scale.
Materials:
-
2-aminobenzophenone
-
Urea
-
High-boiling point solvent (e.g., diphenyl ether, optional)
-
Ethanol (for recrystallization)
Procedure:
-
A mixture of 2-aminobenzophenone (1.0 eq.) and urea (2.0-3.0 eq.) is heated at 180-200 °C for 2-4 hours. The reaction can be monitored by thin-layer chromatography.
-
During the reaction, ammonia gas is evolved, and the reaction mixture solidifies upon completion.
-
The reaction mixture is cooled to room temperature, and the solid mass is triturated with hot water to remove excess urea.
-
The crude product is collected by filtration, washed with water, and dried.
-
Purification is achieved by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Causality in Experimental Choices: The use of an excess of urea helps to drive the reaction to completion. Conducting the reaction at a high temperature is necessary to overcome the activation energy for the cyclization and subsequent ammonia elimination. Recrystallization is a critical step to remove any unreacted starting materials and by-products, ensuring the purity of the final compound, which is essential for accurate characterization and biological testing.
Structural Characterization and Spectroscopic Data
The unequivocal identification of this compound relies on a combination of spectroscopic techniques.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O | |
| Molecular Weight | 222.24 g/mol | |
| CAS Number | 23441-75-0 |
Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by specific absorption bands that correspond to its functional groups. A strong absorption band is typically observed in the region of 1680-1660 cm⁻¹ due to the C=O (amide) stretching vibration. The N-H stretching vibrations of the amide group usually appear as a broad band in the range of 3300-3100 cm⁻¹. Aromatic C-H stretching vibrations are observed above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to absorptions in the 1600-1450 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms. The aromatic protons of the quinazoline and phenyl rings typically appear as a complex multiplet in the range of δ 7.0-8.5 ppm. The N-H proton of the amide group is expected to be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
-
¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon atoms in the molecule. The carbonyl carbon of the amide group is characteristically deshielded and appears at a chemical shift of approximately δ 160-170 ppm. The aromatic carbons will resonate in the region of δ 110-150 ppm.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak (M+) would be observed at an m/z value corresponding to its molecular weight (222.24).
Physicochemical Properties
Understanding the physicochemical properties of this compound is crucial for its application in drug development, as these properties influence its absorption, distribution, metabolism, and excretion (ADME) profile.
| Property | Description |
| Melting Point | A sharp melting point is indicative of a pure crystalline solid. The exact value should be determined experimentally. |
| Solubility | Generally, quinazolinone derivatives exhibit low solubility in water and are more soluble in organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols. The phenyl substituent further increases its lipophilicity. |
| Physical Appearance | Typically a crystalline solid at room temperature. The color can range from white to off-white or pale yellow. |
Fundamental Chemical Reactivity
The chemical reactivity of this compound is dictated by the presence of the amide functionality and the aromatic rings.
References
Authored by a Senior Application Scientist
An In-Depth Technical Guide to 4-Phenylquinazolin-2(1H)-one: Synthesis, Biological Activity, and Therapeutic Potential
This guide provides a comprehensive technical overview of this compound, a heterocyclic compound that serves as a foundational scaffold in medicinal chemistry. We will delve into its chemical characteristics, synthesis methodologies, and diverse biological activities, offering insights for researchers, scientists, and professionals in drug development. This document moves beyond a simple recitation of facts to explain the causal relationships behind its synthesis and function, providing a robust framework for future investigation and application.
Introduction: The Significance of the Quinazolinone Scaffold
The quinazolinone core is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents.[1][2] This fused heterocyclic system, consisting of a benzene ring fused to a pyrimidinone ring, is a versatile scaffold that has been extensively explored for its wide range of pharmacological activities.[1][3] Quinazolinones are broadly classified based on the position of the carbonyl group, leading to isomers such as quinazolin-2(1H)-one and the more commonly studied quinazolin-4(3H)-one.[1]
This compound, the subject of this guide, represents a key analogue within this class. Its strategic phenyl substitution provides a crucial anchor for structure-activity relationship (SAR) studies and further functionalization. This compound has emerged as a molecule of significant interest due to its demonstrated biological effects, including vasorelaxant, anticancer, anti-inflammatory, and antimicrobial properties.[4][5] It often serves as a key intermediate in the synthesis of more complex and potent pharmaceutical agents, particularly kinase inhibitors for cancer therapy.[4]
Core Molecular Profile
A foundational understanding of this compound begins with its fundamental chemical and physical properties. These characteristics are critical for its synthesis, handling, and formulation in research settings.
| Property | Value | Source |
| IUPAC Name | 4-phenyl-1H-quinazolin-2-one | [6] |
| CAS Number | 23441-75-0 | [6] |
| Molecular Formula | C₁₄H₁₀N₂O | [6] |
| Molecular Weight | 222.24 g/mol | [6] |
| Melting Point | 254-257 °C | [4] |
| Appearance | Off-White to Pale Beige Solid | [5] |
| SMILES | C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32 | [6] |
| InChIKey | FHUBTSLLILWICW-UHFFFAOYSA-N | [6] |
Synthesis and Characterization
The synthesis of the quinazolinone scaffold can be achieved through various strategies. Modern approaches often favor methods that offer high efficiency, speed, and sustainability. Microwave-assisted synthesis has become a prominent technique for preparing this compound and its derivatives, significantly reducing reaction times from hours to minutes while often improving yields.[7][8]
Workflow for Microwave-Assisted Synthesis
The following diagram illustrates a typical synthetic route to this compound derivatives, which is a reliable and efficient workflow.
Caption: Microwave-assisted synthesis workflow for this compound derivatives.
Detailed Experimental Protocol: Microwave-Assisted Synthesis
This protocol is a representative example adapted from methodologies reported for the synthesis of this compound derivatives.[8]
Objective: To synthesize this compound derivatives via a microwave-assisted cyclization reaction.
Materials:
-
Substituted 2-aminobenzonitrile (1.0 eq)
-
Substituted benzoyl chloride (1.2 eq)
-
Triethylamine (Et₃N) (2.0 eq)
-
Acetonitrile (CH₃CN), anhydrous
Procedure:
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.0 mmol).
-
Add anhydrous acetonitrile (3 mL) to dissolve the starting material.
-
Add triethylamine (2.0 mmol) to the solution. This base is crucial as it scavenges the HCl generated during the initial acylation step, driving the reaction forward.
-
Slowly add the corresponding benzoyl chloride (1.2 mmol) to the stirred solution. An excess is used to ensure complete consumption of the limiting aminobenzonitrile.
-
Seal the reaction vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant temperature of 120 °C for 30-60 minutes. Microwave heating provides rapid and uniform energy distribution, which dramatically accelerates the rate of the intramolecular cyclization.
-
After the reaction is complete, cool the vessel to room temperature. A precipitate will typically form.
-
Collect the solid product by vacuum filtration.
-
Wash the collected solid with cold acetonitrile or water to remove any unreacted starting materials and triethylamine hydrochloride salt.
-
Dry the product under vacuum to yield the final this compound derivative.
Characterization: The structure and purity of the synthesized compound should be confirmed using standard analytical techniques such as Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR).
Biological Activities and Mechanisms of Action
This compound and its derivatives exhibit a remarkable spectrum of biological activities, making them attractive candidates for therapeutic development.
Vasorelaxant Activity
One of the most well-documented effects of this scaffold is its ability to induce vasorelaxation. Studies on rat thoracic aorta have shown that this compound derivatives can effectively relax pre-contracted blood vessels.[7]
Mechanism of Action: The vasorelaxant effect is primarily endothelium-dependent. The abolition of this effect in aorta rings without an endothelium strongly suggests that the compound stimulates endothelial cells to release vasodilating factors, such as Nitric Oxide (NO).[7][8] NO then diffuses to the underlying vascular smooth muscle cells, where it activates soluble guanylate cyclase (sGC), leading to increased cyclic guanosine monophosphate (cGMP) levels and subsequent muscle relaxation.
Caption: Proposed endothelium-dependent vasorelaxation pathway for this compound.
Quantitative Data: The potency of various derivatives highlights the tunability of this scaffold.
| Compound Derivative | IC₅₀ (µM) in Endothelium-Intact Aorta | Reference |
| 2c (4-(4-chlorophenyl)) | 4.31 ± 0.90 | [7] |
| 2e (4-(4-methoxyphenyl)) | 4.94 ± 1.21 | [7] |
| 2f (4-(4-nitrophenyl)) | 3.41 ± 0.65 | [7] |
Anticancer Potential
The quinazolinone nucleus is a cornerstone of modern oncology drugs, with several approved kinase inhibitors built upon this scaffold.[5] These drugs often target key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for tumor growth and angiogenesis.[5][9]
While this compound itself is a key intermediate, its derivatives have shown promising anticancer activity.[4] The mechanisms are diverse but often converge on the inhibition of critical cell cycle and survival pathways.
Potential Mechanisms:
-
Kinase Inhibition: The quinazolinone core can act as an ATP-competitive inhibitor at the catalytic site of kinases like EGFR and VEGFR, blocking downstream signaling.[5][9]
-
Induction of Apoptosis: Many quinazolinone derivatives trigger programmed cell death in cancer cells.
-
Autophagy Modulation: Some derivatives have been shown to induce autophagy, a cellular degradation process that can lead to cancer cell death.[2]
-
Tubulin Polymerization Inhibition: Certain quinazolinones can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.
Caption: General mechanism of anticancer activity via Receptor Tyrosine Kinase (RTK) inhibition.
Other Biological Activities
-
Anti-inflammatory Activity: The quinazolinone scaffold has been investigated for its anti-inflammatory properties, with some derivatives showing potent activity in carrageenan-induced paw edema tests.[6][10]
-
Analgesic Activity: Certain substituted quinazolinones have demonstrated significant analgesic effects in animal models.[11]
-
Antimicrobial Activity: Various derivatives have been synthesized and tested against bacterial and fungal strains, showing a range of inhibitory activities.
Safety and Toxicology
The safety profile of this compound is not extensively documented in publicly available literature. However, GHS hazard classifications indicate it may cause skin and serious eye irritation, as well as respiratory irritation.[6] In vitro cytotoxicity assays (MTT) on derivatives have shown that some analogues can induce cytotoxicity at higher concentrations (e.g., 30 µM), a factor to consider in therapeutic design.[7][8] As with any research chemical, appropriate personal protective equipment should be used during handling.
Conclusion and Future Outlook
This compound is a molecule of considerable scientific interest, acting as both a biologically active compound and a versatile synthetic intermediate. Its proven vasorelaxant properties, rooted in an endothelium-dependent mechanism, present a promising avenue for cardiovascular research. Furthermore, its role as a foundational structure for potent anticancer agents, particularly kinase inhibitors, underscores its importance in oncology drug discovery.
Future research should focus on several key areas:
-
Mechanistic Elucidation: Detailed investigation into the specific receptors and downstream signaling pathways involved in its vasorelaxant and anticancer effects.
-
Pharmacokinetic Profiling: Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicity studies are essential to understand its drug-like properties and guide the development of derivatives with improved bioavailability and safety profiles.
-
SAR Expansion: Systematic exploration of substitutions on both the quinazolinone core and the 4-phenyl ring to optimize potency and selectivity for specific biological targets.
By leveraging the insights presented in this guide, researchers can better navigate the complexities of this compound and unlock its full therapeutic potential.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone synthesis [organic-chemistry.org]
- 4. This compound [myskinrecipes.com]
- 5. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2(1H)-Quinazolinone, 4-phenyl- | C14H10N2O | CID 63430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A series of quinazolin-4(3H)-one-morpholine hybrids as anti-lung-cancer agents: Synthesis, molecular docking, molecular dynamics, ADME prediction and biological activity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jddtonline.info [jddtonline.info]
The Ascendance of a Privileged Scaffold: An In-depth Technical Guide to the Discovery and History of 4-phenylquinazolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold, a fused heterocycle of benzene and pyrimidine rings, represents a cornerstone in medicinal chemistry, celebrated for its vast pharmacological potential. Among its myriad derivatives, 4-phenylquinazolin-2(1H)-one has emerged as a molecule of significant interest, serving as a crucial intermediate and a pharmacophore in its own right. This technical guide provides a comprehensive exploration of the discovery, historical synthesis, and evolving biological significance of this compound. We will delve into the foundational synthetic strategies that first brought this class of compounds to light, tracing the evolution of methodologies to more contemporary, efficient protocols. Furthermore, this guide will illuminate the diverse pharmacological landscape of this compound and its analogs, with a particular focus on their activities within the central nervous system and as anti-inflammatory and anticancer agents. By examining the causality behind experimental choices and providing detailed protocols, this document aims to equip researchers with a thorough understanding of this privileged scaffold and its enduring impact on drug discovery.
Introduction: The Quinazolinone Core and the Significance of the 4-Phenyl Moiety
Quinazolinones are a class of heterocyclic compounds characterized by a bicyclic structure where a benzene ring is fused to a pyrimidinone ring.[1] Their structural versatility and ability to interact with a wide array of biological targets have established them as a "privileged scaffold" in medicinal chemistry.[2] The introduction of a phenyl group at the 4-position of the quinazolin-2(1H)-one core profoundly influences the molecule's steric and electronic properties, often enhancing its biological activity and modulating its pharmacological profile. This substitution has been a key area of investigation, leading to the discovery of compounds with a broad spectrum of therapeutic potential, including anti-inflammatory, analgesic, anticonvulsant, and anticancer activities.[3][4]
The journey of this compound from a laboratory curiosity to a valuable building block in drug development is a testament to the enduring power of synthetic chemistry and the relentless pursuit of novel therapeutic agents. Understanding its discovery and the evolution of its synthesis is fundamental for any researcher working with this important class of molecules.
The Genesis of a Scaffold: Historical Perspectives on Quinazolinone Synthesis
The story of quinazolinone synthesis is rich and dates back to the late 19th century. These early methods, while not always the most efficient by modern standards, laid the crucial groundwork for the synthesis of a vast library of derivatives, including the 4-phenyl substituted variants.
Foundational Syntheses: Paving the Way
Two classical methods stand out in the historical synthesis of the quinazolinone ring system:
-
The Niementowski Quinazolinone Synthesis: First described by Stefan Niementowski, this method involves the condensation of anthranilic acid with an amide.[1] While historically significant for the synthesis of 4(3H)-quinazolinones, its direct application to 2(1H)-one isomers is less common.
-
The Griess Synthesis: This early method provided a route to quinazolinone derivatives and contributed to the foundational knowledge of this heterocyclic system.[5]
While these methods were pivotal, the direct and efficient synthesis of this compound often relies on precursors that already contain the pre-formed phenyl-substituted carbon skeleton.
A Key Breakthrough: The Cyclization of 2-Aminobenzophenones
A significant advancement in the synthesis of 4-phenyl-2(1H)-quinazolinones was the utilization of 2-aminobenzophenones as starting materials. This approach offers a direct and versatile route to the desired scaffold. A well-established and historically important method involves the cyclization of a 2-aminobenzophenone with urea . This reaction provides a direct pathway to the this compound core.[6]
The rationale behind this experimental choice lies in the inherent reactivity of the starting materials. The 2-aminobenzophenone provides the necessary aniline and benzoyl functionalities, while urea serves as the source for the C2 carbonyl and N1 nitrogen of the quinazolinone ring.
Experimental Protocol: Classical Synthesis of this compound from 2-Aminobenzophenone and Urea [6]
Objective: To synthesize this compound via the cyclization of 2-aminobenzophenone with urea.
Materials:
-
2-Aminobenzophenone
-
Urea
-
Aromatic acid catalyst (e.g., benzoic acid)
-
High-boiling aromatic hydrocarbon solvent (e.g., toluene, xylene)
Procedure:
-
A mixture of 2-aminobenzophenone, an excess of urea, and a catalytic amount of an aromatic acid is prepared in a suitable high-boiling solvent.
-
The reaction mixture is heated to a temperature between 120°C and 180°C, typically at the reflux temperature of the solvent.
-
The reaction is monitored for its completion (e.g., by thin-layer chromatography).
-
Upon completion, the reaction mixture is cooled, and the product is isolated. This may involve filtration to collect the precipitated product, followed by washing with a suitable solvent to remove impurities.
-
Further purification can be achieved by recrystallization from an appropriate solvent.
Causality of Experimental Choices:
-
High Temperature: The cyclization reaction requires significant thermal energy to overcome the activation barrier for the intramolecular condensation and ring closure. The use of high-boiling solvents allows for the reaction to be conducted at the necessary elevated temperatures.
-
Aromatic Acid Catalyst: The acid catalyst protonates the carbonyl oxygen of the benzophenone, making the carbonyl carbon more electrophilic and facilitating the initial nucleophilic attack by the amino group of urea.
-
Excess Urea: Using an excess of urea ensures that the concentration of this reactant remains high throughout the reaction, driving the equilibrium towards product formation.
Caption: Workflow for the classical synthesis of this compound.
The Pharmacological Profile: Unveiling the Biological Activities
The this compound scaffold and its derivatives have been the subject of extensive pharmacological investigation, revealing a wide spectrum of biological activities. This has solidified the position of this chemical class as a valuable source of lead compounds in drug discovery.
Central Nervous System (CNS) Activity
A significant area of interest for quinazolinone derivatives has been their activity within the central nervous system.[7] The structural resemblance of some quinazolinones to known CNS-active drugs has prompted investigations into their sedative-hypnotic and anticonvulsant properties.
-
Sedative-Hypnotic and CNS Depressant Effects: Numerous studies have demonstrated that derivatives of the quinazolinone core can exhibit significant CNS depressant and sedative-hypnotic activities.[7] The introduction of various substituents on the phenyl ring at the 4-position and on the quinazolinone nucleus can modulate this activity.
-
Anticonvulsant Potential: The quinazolinone scaffold is a key component of some anticonvulsant drugs. Research has shown that specific substitution patterns on the this compound core can lead to compounds with promising anticonvulsant effects.
Anti-inflammatory and Analgesic Properties
The anti-inflammatory potential of quinazolinone derivatives has been well-documented.[8]
-
Inhibition of Inflammatory Pathways: Certain this compound derivatives have been shown to possess anti-inflammatory activity, which is often evaluated in models such as carrageenan-induced paw edema.[8] The mechanism of action can involve the inhibition of key inflammatory mediators.
-
Analgesic Effects: In addition to their anti-inflammatory properties, some quinazolinone derivatives have demonstrated analgesic activity in various preclinical models.[4]
Anticancer Activity
The quinazolinone nucleus is a prominent feature in several approved and investigational anticancer drugs, particularly tyrosine kinase inhibitors.[9]
-
Cytotoxic Effects: Derivatives of this compound have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines.[10] The phenyl group at the 4-position can be further substituted to optimize anticancer potency.
-
Mechanism of Action: The anticancer effects of quinazolinone derivatives are often attributed to their ability to inhibit key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[9] This can include the inhibition of protein kinases and other crucial cellular targets.
Table 1: Overview of Pharmacological Activities of this compound Derivatives
| Pharmacological Activity | Key Findings | Representative References |
| CNS Depressant | Derivatives show sedative-hypnotic effects and reduce locomotor activity. | [7] |
| Anticonvulsant | Certain substituted analogs exhibit protection against induced seizures. | [3] |
| Anti-inflammatory | Demonstrated activity in preclinical models of inflammation.[8] | [8] |
| Analgesic | Some derivatives show significant pain-relieving effects.[4] | [4] |
| Anticancer | Cytotoxicity against various cancer cell lines has been observed.[10] | [9][10] |
Modern Synthetic Approaches and Future Directions
While the classical synthesis of this compound remains a robust method, modern organic synthesis has introduced more efficient and environmentally friendly approaches. These include:
-
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of quinazolinone derivatives.
-
Catalyst Development: The exploration of novel catalysts, including metal-based and organocatalysts, continues to refine the synthesis of this scaffold.[11]
-
Green Chemistry Approaches: The use of greener solvents and more atom-economical reactions is an ongoing focus in the synthesis of these valuable compounds.[12]
The this compound core continues to be a fertile ground for drug discovery. Future research will likely focus on:
-
Elucidation of Mechanisms: A deeper understanding of the precise molecular mechanisms by which these compounds exert their biological effects.
-
Structure-Activity Relationship (SAR) Studies: The systematic modification of the this compound scaffold to develop more potent and selective drug candidates.
-
Target Identification: The identification of novel biological targets for this class of compounds to expand their therapeutic applications.
Caption: Structure-Activity Relationship (SAR) concept for this compound.
Conclusion
The journey of this compound, from its early synthetic origins to its current status as a privileged scaffold in medicinal chemistry, highlights a remarkable trajectory of scientific inquiry. The foundational synthetic methods, particularly the cyclization of 2-aminobenzophenones, provided the initial access to this important molecule. Subsequent pharmacological investigations have unveiled a rich tapestry of biological activities, positioning this scaffold as a promising starting point for the development of new therapeutics for a range of diseases. As synthetic methodologies become more sophisticated and our understanding of the molecular basis of disease deepens, the this compound core is poised to remain a central and enduring theme in the ongoing quest for novel and effective medicines.
References
- 1. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 2. Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jddtonline.info [jddtonline.info]
- 5. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US4236006A - Preparation of quinazolin-2(1H)-ones - Google Patents [patents.google.com]
- 7. Bischler-Napieralski Reaction [organic-chemistry.org]
- 8. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Quinazolinone synthesis [organic-chemistry.org]
- 12. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 4-phenylquinazolin-2(1H)-one: Structure, Synthesis, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[1] Among the various isomers, the 4-phenylquinazolin-2(1H)-one core has emerged as a molecule of significant interest, demonstrating a breadth of pharmacological activities. This technical guide provides a comprehensive overview of this compound, delving into its chemical identity, synthesis, and its promising applications in drug discovery, with a particular focus on its role as a kinase inhibitor in cancer therapy.
Part 1: Chemical Structure and Nomenclature
The foundational step in understanding any bioactive molecule is to establish its precise chemical identity. This section outlines the structure and formal naming conventions for this compound.
Chemical Structure
The molecule consists of a fused bicyclic system where a benzene ring is fused to a pyrimidinone ring. A phenyl group is attached at the 4-position of this quinazolinone core. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1 of the quinazolinone ring system.
IUPAC Name
The formal nomenclature for this compound, as established by the International Union of Pure and Applied Chemistry (IUPAC), is 4-phenyl-1H-quinazolin-2-one .[2]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and pharmacokinetic profiling.
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₀N₂O | [2] |
| Molecular Weight | 222.24 g/mol | [2] |
| CAS Number | 23441-75-0 | [2] |
| Melting Point | 254-257 °C | [3] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in DMSO and chloroform (slightly) | [4] |
Part 2: Synthesis of this compound
The synthesis of the this compound scaffold can be achieved through various methods. One efficient and modern approach involves microwave-assisted synthesis, which significantly reduces reaction times compared to conventional heating methods.[5]
Microwave-Assisted Synthesis Protocol
This protocol describes the synthesis of this compound from 2-aminobenzophenone and urea using microwave irradiation.
Experimental Protocol:
-
Reactant Preparation: In a microwave-safe reaction vessel, combine 2-aminobenzophenone (1 mmol) and urea (15 mmol).
-
Solvent Addition: Add glacial acetic acid (10 mL) to the reaction vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a controlled temperature of 140 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Completion and Isolation: Once the reaction is complete (as indicated by TLC), the reaction mixture is filtered.
-
Purification: The resulting precipitate is washed with water to yield the this compound product.[5]
Causality Behind Experimental Choices:
-
Microwave Irradiation: This technique provides rapid and uniform heating of the polar molecules in the reaction mixture, leading to a significant acceleration of the reaction rate and often improved yields compared to conventional refluxing.[5]
-
Glacial Acetic Acid: It serves as a solvent and a catalyst for the cyclization reaction.
-
Urea: Acts as the source of the C2-carbonyl group and the N1-H in the quinazolinone ring.
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the microwave-assisted synthesis of this compound.
Caption: Microwave-assisted synthesis workflow for this compound.
Part 3: Applications in Drug Development
The quinazolinone core is a versatile scaffold that has been incorporated into numerous clinically approved drugs and investigational compounds.[1][6] Derivatives of this compound have shown potential in various therapeutic areas, most notably as kinase inhibitors for cancer treatment.
Mechanism of Action: Allosteric Inhibition of Akt
Recent groundbreaking research has identified a close analog, 4-phenylquinolin-2(1H)-one, as a highly specific allosteric inhibitor of the protein kinase Akt (also known as Protein Kinase B).[2][7] Akt is a central node in cell signaling pathways that regulate cell survival, growth, proliferation, and metabolism.[7] Hyperactivation of the Akt pathway is a common feature in many cancers and is associated with resistance to therapy.[7]
Key Mechanistic Insights:
-
Allosteric Inhibition: Unlike many kinase inhibitors that compete with ATP at the active site, 4-phenylquinolin-2(1H)-one binds to the PH domain of Akt, a regulatory region.[2][7]
-
Conformational Change: This binding induces a conformational change in the Akt protein that prevents its phosphorylation at two key sites, T308 and S473, by its upstream kinases PDK1 and mTORC2.[2][7]
-
High Specificity: This allosteric mechanism contributes to the compound's remarkable specificity for Akt, with minimal off-target effects on over 380 other human kinases.[2][7]
-
Therapeutic Implication: By selectively inhibiting Akt, this class of compounds can suppress the growth and proliferation of cancer cells with a potentially better toxicity profile compared to broader-acting inhibitors of the PI3K/mTOR pathway.[2][7]
Signaling Pathway Diagram
The diagram below illustrates the inhibitory effect of 4-phenylquinolin-2(1H)-one on the Akt signaling pathway.
Caption: Allosteric inhibition of the Akt signaling pathway.
Broader Therapeutic Potential
Beyond its specific activity against Akt, the this compound scaffold and its derivatives have been investigated for a range of other biological activities, including:
-
Anti-inflammatory effects [8]
-
Antimicrobial properties
-
Vasorelaxant activity , suggesting potential applications in cardiovascular diseases.[5][9]
The diverse biological activities of quinazolinone derivatives underscore the importance of this scaffold in the ongoing search for novel therapeutic agents.[6]
Conclusion
This compound is a molecule of significant interest in medicinal chemistry. Its well-defined chemical structure and accessible synthesis, particularly through modern microwave-assisted methods, make it an attractive scaffold for further derivatization and optimization. The discovery of its potent and selective allosteric inhibition of Akt highlights its potential as a lead compound for the development of novel and targeted cancer therapeutics. As research continues to uncover the diverse biological activities of this and related quinazolinone derivatives, its importance in drug discovery is set to grow.
References
- 1. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [myskinrecipes.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
The 4-Phenylquinazolin-2(1H)-one Scaffold: A Privileged Core in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The 4-phenylquinazolin-2(1H)-one nucleus represents a cornerstone in medicinal chemistry, recognized for its remarkable versatility and broad spectrum of pharmacological activities. This technical guide provides a comprehensive exploration of the biological significance of this scaffold, moving beyond a simple cataloging of its effects to delve into the underlying mechanisms of action and the critical structure-activity relationships that govern its therapeutic potential. We will dissect its role as a potent anticancer agent, focusing on its well-established functions in the inhibition of Epidermal Growth Factor Receptor (EGFR) and tubulin polymerization. Furthermore, this guide will illuminate its promising activities as an anti-inflammatory, antimicrobial, and anticonvulsant agent. Each section is supported by detailed experimental protocols, data-driven insights, and visual representations of key pathways to empower researchers in their quest to develop novel therapeutics based on this privileged scaffold.
Introduction: The Quinazolinone Core - A Scaffold of Therapeutic Significance
The quinazolinone framework, a bicyclic heterocycle comprising a fused benzene and pyrimidine ring, is a prominent feature in numerous natural and synthetic bioactive molecules.[1][2] Its structural rigidity, coupled with the capacity for diverse substitutions at multiple positions, allows for the fine-tuning of its pharmacological profile, making it a highly attractive scaffold in drug design.[3] The this compound variant, in particular, has emerged as a key intermediate and pharmacophore in the development of novel therapeutic agents due to its synthetic accessibility and profound biological effects.[4] This guide will provide an in-depth analysis of the multifaceted biological activities associated with this specific scaffold.
Anticancer Activity: A Two-Pronged Assault on Malignancy
The this compound scaffold has demonstrated significant potential in oncology, primarily through two distinct and critical mechanisms: inhibition of Epidermal Growth Factor Receptor (EGFR) signaling and disruption of microtubule dynamics via tubulin polymerization inhibition.[1][5]
Epidermal Growth Factor Receptor (EGFR) Inhibition
The dysregulation of the EGFR signaling pathway is a well-established driver in the progression of various cancers.[6] The quinazoline core is a foundational element in several FDA-approved EGFR inhibitors, such as gefitinib and erlotinib.[7] Derivatives of the this compound scaffold have been extensively investigated as potent EGFR tyrosine kinase inhibitors (TKIs).[8][9]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation and the subsequent activation of downstream pro-survival signaling pathways like MAPK and PI3K/Akt.[7][8]
Figure 1: Simplified EGFR signaling pathway and the inhibitory action of this compound derivatives.
Experimental Protocol: In Vitro EGFR Kinase Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
-
Materials: Recombinant human EGFR kinase, ATP, a suitable peptide substrate (e.g., poly(Glu, Tyr) 4:1), test compound, kinase buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 96-well plate, add the EGFR kinase, the peptide substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
| Compound ID | EGFR IC50 (nM) | Reference |
| Erlotinib | 2 | [8] |
| Gefitinib | 2.5 - 37 | [7] |
| Compound 8b | 1.37 | [8] |
| Compound 24 | 9.2 | [7] |
Table 1: Comparative EGFR inhibitory activities of selected quinazolinone derivatives.
Tubulin Polymerization Inhibition
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport.[10] Agents that interfere with tubulin polymerization are effective anticancer drugs. Several quinazolinone derivatives have been identified as potent inhibitors of tubulin polymerization, often by binding to the colchicine binding site.[11][12][13]
Mechanism of Action: By binding to β-tubulin at the colchicine site, these compounds disrupt the formation of the microtubule network. This leads to a G2/M phase cell cycle arrest, followed by the induction of apoptosis.[1][10]
Figure 2: Mechanism of tubulin polymerization inhibition by this compound derivatives.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Objective: To determine the effect of a test compound on cell cycle progression.
-
Materials: Cancer cell line (e.g., MCF-7, HeLa), cell culture medium, test compound, PBS, ethanol, RNase A, and propidium iodide (PI).
-
Procedure:
-
Seed cells in a 6-well plate and allow them to attach overnight.
-
Treat the cells with the test compound at various concentrations for a specified time (e.g., 24 hours).
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
| Compound ID | Cell Line | IC50 (µM) | Tubulin Polymerization Inhibition IC50 (µM) | Reference |
| Naphthyl 39 | HT29 | <0.05 | - | [10] |
| Compound 64 | HT29 | <1 | - | [10] |
| Compound 2 | - | - | 3.16 | [14] |
| Colchicine | - | - | 3.33 | [14] |
Table 2: Cytotoxicity and tubulin polymerization inhibition of selected quinazolinone derivatives.
Anti-inflammatory Activity
Chronic inflammation is implicated in a variety of diseases, including cancer, cardiovascular disorders, and autoimmune diseases. Quinazolinone derivatives have demonstrated significant anti-inflammatory properties.[15][16][17]
Mechanism of Action: The anti-inflammatory effects of these compounds are often attributed to the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) and the suppression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, frequently through the modulation of the NF-κB signaling pathway.[16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Objective: To evaluate the in vivo anti-inflammatory activity of a test compound.
-
Materials: Wistar rats, carrageenan solution (1% in saline), test compound, reference drug (e.g., indomethacin), and a plethysmometer.
-
Procedure:
-
Fast the rats overnight with free access to water.
-
Administer the test compound or reference drug orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculate the percentage of inhibition of edema for the treated groups compared to the control group.
-
Antimicrobial Activity
The emergence of multidrug-resistant pathogens presents a significant global health challenge. The this compound scaffold has been explored for its potential as a source of new antimicrobial agents.[18][19][20][21]
Mechanism of Action: The precise mechanisms of antimicrobial action can vary, but some derivatives have been suggested to act as nonclassical antifolates by inhibiting dihydrofolate reductase (DHFR), an essential enzyme in microbial folate metabolism.[19]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Objective: To determine the lowest concentration of a test compound that inhibits the visible growth of a microorganism.
-
Materials: Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans), Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi), test compound, and 96-well microtiter plates.
-
Procedure:
-
Prepare serial twofold dilutions of the test compound in the appropriate broth in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.
-
Anticonvulsant Activity
Epilepsy is a neurological disorder characterized by recurrent seizures. Several quinazolinone derivatives have shown promising anticonvulsant activity in various animal models.[22][23][24][25]
Mechanism of Action: The anticonvulsant effects of some quinazolinone derivatives are thought to be mediated through the enhancement of GABAergic neurotransmission by acting as positive allosteric modulators of the GABAA receptor.[23][25]
Experimental Protocol: Maximal Electroshock (MES) Test in Mice
-
Objective: To assess the ability of a test compound to prevent the tonic hind limb extension phase of a maximal seizure.
-
Materials: Mice, an electroshock apparatus, and the test compound.
-
Procedure:
-
Administer the test compound to the mice at various doses.
-
After a predetermined time, deliver a maximal electrical stimulus (e.g., 50 mA for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of the tonic hind limb extension.
-
The absence of the tonic hind limb extension is considered as protection.
-
Calculate the median effective dose (ED50) of the compound.
-
Conclusion and Future Perspectives
The this compound scaffold is undeniably a privileged structure in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents with a wide array of biological activities. Its prominence in anticancer drug discovery, particularly as EGFR and tubulin polymerization inhibitors, is well-established and continues to be an active area of research. Furthermore, its demonstrated anti-inflammatory, antimicrobial, and anticonvulsant properties highlight its potential to address a broad range of unmet medical needs. Future research should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a deeper investigation into their mechanisms of action to facilitate their translation into clinical applications. The integration of computational modeling and structure-based drug design will be instrumental in rationally designing next-generation therapeutics based on this remarkable scaffold.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
- 5. Quinazolinone-Amino Acid Hybrids as Dual Inhibitors of EGFR Kinase and Tubulin Polymerization [mdpi.com]
- 6. Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Design, synthesis, and antitumor evaluation of quinazoline-4-tetrahydroquinoline chemotypes as novel tubulin polymerization inhibitors targeting the colchicine site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Exploring the anti-inflammatory activity of a novel 2-phenylquinazoline analog with protection against inflammatory injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 18. Synthesis, Characterization and Antimicrobial Activity of New 2-Phenylquinoline-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 19. pubs.vensel.org [pubs.vensel.org]
- 20. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 21. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Synthesis, Anticonvulsant Activity, and SAR Study of Novel 4-Quinazolinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives [mdpi.com]
- 24. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Synthesis, In Vivo Anticonvulsant Activity Evaluation and In Silico Studies of Some Quinazolin-4(3H)-One Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Potential Therapeutic Targets of 4-Phenylquinazolin-2(1H)-one
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous bioactive compounds.[1][2] This guide focuses on a specific derivative, 4-phenylquinazolin-2(1H)-one, and its potential as a therapeutic agent. We will delve into the known biological activities of the broader quinazolinone class to extrapolate and propose specific, high-value therapeutic targets for this particular molecule. This analysis is grounded in the established mechanisms of action for structurally similar compounds, including the inhibition of key enzymes in signaling pathways crucial for cancer and other diseases.[3][4] This document will provide a comprehensive overview of these targets, the rationale for their selection, and detailed experimental protocols for their validation, thereby offering a roadmap for future drug discovery and development efforts.
Introduction: The Quinazolinone Scaffold - A Privileged Platform in Drug Discovery
Quinazolinones are a class of heterocyclic compounds characterized by a fused benzene and pyrimidine ring system.[3] Their derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive effects.[1][3] The versatility of the quinazolinone nucleus allows for extensive chemical modification, enabling the fine-tuning of its biological activity and specificity. This structural flexibility has led to the development of several FDA-approved drugs, particularly in the realm of oncology.
The this compound variant, with a phenyl group at the 4-position, presents a unique stereochemical and electronic profile that can be exploited for targeted drug design. This guide will explore the most promising therapeutic avenues for this compound, drawing insights from the well-documented activities of its chemical relatives.
Proposed Therapeutic Targets and Mechanisms of Action
Based on the extensive literature on quinazolinone derivatives, we can identify several high-potential therapeutic targets for this compound. The primary focus of this guide will be on its potential as an anticancer agent, given the wealth of data supporting this application for the quinazolinone class.[3][4]
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that play critical roles in regulating cell growth, proliferation, differentiation, and survival. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Quinazolinone derivatives have been extensively investigated as kinase inhibitors.[5]
-
Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that is often overexpressed or mutated in various cancers, leading to uncontrolled cell growth. Several quinazoline-based drugs, such as gefitinib and lapatinib, are potent EGFR inhibitors.[5][6]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): A key mediator of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize. Quinazoline derivatives have shown the ability to inhibit VEGFR, thereby cutting off the tumor's blood supply.
-
Akt (Protein Kinase B): A serine/threonine kinase that is a central node in the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[7] Notably, the structurally similar compound, 4-phenylquinolin-2(1H)-one, has been identified as a highly specific allosteric inhibitor of Akt.[7] This compound was found to interact with the PH domain of Akt, inducing a conformational change that prevents its phosphorylation and activation.[7] This presents a compelling hypothesis that this compound may act through a similar mechanism.
Proposed Signaling Pathway Inhibition by this compound
Caption: Hypothesized allosteric inhibition of the Akt signaling pathway.
Other Key Enzymes in Cancer Pathophysiology
-
Topoisomerase II: An enzyme that plays a critical role in DNA replication and repair. Its inhibition leads to DNA damage and apoptosis in cancer cells. Molecular docking studies have suggested that quinazolinone derivatives can interact with topoisomerase II.
-
Cyclooxygenase-2 (COX-2): An enzyme involved in inflammation and pain, which is also overexpressed in many cancers and contributes to tumor growth and progression. The quinazolinone core can fit into the hydrophobic channel of COX-2, potentially inhibiting its activity.
-
DNA Gyrase: An essential bacterial enzyme that is a target for antibiotics. Some quinazolinone derivatives have shown potent inhibitory activity against E. coli DNA gyrase.[8]
Experimental Validation of Therapeutic Targets
To validate the proposed therapeutic targets of this compound, a series of well-defined experiments are necessary. The following protocols provide a starting point for these investigations.
Kinase Inhibition Assays
Objective: To determine the inhibitory activity of this compound against a panel of protein kinases, with a primary focus on Akt, EGFR, and VEGFR.
Methodology: In Vitro Kinase Assay (e.g., using a luminescence-based assay)
-
Reagents and Materials:
-
Recombinant human kinases (Akt1, EGFR, VEGFR2)
-
Kinase-specific substrates
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescent kinase assay kit
-
384-well white microplates
-
Plate reader with luminescence detection capabilities
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
In a 384-well plate, add the kinase, substrate, and assay buffer.
-
Add the serially diluted compound or DMSO (vehicle control) to the wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the kinase reaction by adding ATP.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the remaining ATP using the luminescent assay reagent.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
-
Experimental Workflow for Kinase Inhibition Assay
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Biological Activity of Quinazolinones | Semantic Scholar [semanticscholar.org]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
An In-depth Technical Guide to 4-Phenylquinazolin-2(1H)-one Derivatives: Synthesis, Biological Significance, and Therapeutic Potential
Abstract
The quinazolinone scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds. Among its many variations, the 4-phenylquinazolin-2(1H)-one core has emerged as a particularly fruitful template for the development of novel therapeutic agents. This technical guide provides a comprehensive overview for researchers and drug development professionals on the synthesis, multifaceted biological activities, and structure-activity relationships of these derivatives. We delve into detailed synthetic methodologies, explore their significant anticonvulsant, anticancer, and anti-inflammatory properties with a focus on underlying mechanisms of action, and present key data to inform future discovery efforts. This document serves as a technical resource, synthesizing field-proven insights and authoritative data to guide the rational design of next-generation this compound-based therapeutics.
Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry
The quinazoline ring system, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, is a structural motif of paramount importance in the pharmaceutical sciences.[1][2] Its oxidized forms, quinazolinones, are particularly noteworthy and are classified based on the position of the carbonyl group, with the 4(3H)-quinazolinone isomer being the most common and pharmacologically explored.[1][3][4] These structures are not only found in over 150 naturally occurring alkaloids but have also been the foundation for a multitude of synthetic drugs.[5]
The diverse pharmacological profile of quinazolinones, which includes anticancer, anticonvulsant, anti-inflammatory, analgesic, and antimicrobial activities, has solidified their status as a versatile and privileged scaffold.[2] The this compound core, the focus of this guide, combines the rigid quinazolinone backbone with a phenyl substituent at the 4-position, creating a three-dimensional architecture that has proven highly effective for interacting with a variety of biological targets. This guide will systematically explore the chemical synthesis and profound biological significance of this specific class of compounds.
Synthetic Strategies and Methodologies
The construction of the this compound scaffold is well-established, with primary routes typically commencing from readily available anthranilic acid derivatives. The choice of synthetic pathway is often dictated by the desired substitution pattern and the need for efficiency and scalability.
Core Synthetic Pathways
A predominant and versatile method involves the initial acylation of an anthranilic acid derivative, which is then cyclized to form a key benzoxazinone intermediate.[6] This reactive intermediate is subsequently treated with an appropriate amine to yield the final quinazolinone product. This multi-step process allows for the introduction of diversity at various positions of the scaffold. Modern advancements, such as microwave-assisted synthesis, have been shown to significantly improve reaction times and yields over conventional refluxing methods.[3][7]
A generalized workflow for the synthesis of this compound derivatives is depicted below. This pathway highlights the key transformations from the starting anthranilic acid to the final substituted product, illustrating the strategic points for introducing chemical diversity (R1, R2, R3).
Caption: General synthetic workflow for this compound derivatives.
Exemplary Experimental Protocol: Synthesis of a 2,6-Disubstituted-4-phenylquinazolin-2(1H)-one
This protocol provides a self-validating methodology, incorporating purification and characterization steps essential for confirming the structure and purity of the synthesized compound. The causality behind these steps is to ensure the removal of reactants and byproducts, yielding a compound suitable for biological evaluation.
Step 1: Synthesis of 2-acylamino-5-bromobenzoic acid (Amide Intermediate)
-
To a stirred solution of 5-bromoanthranilic acid (1.0 eq) in a suitable solvent like THF, add triethylamine (TEA) (1.2 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the desired acid chloride (e.g., benzoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Rationale: The TEA acts as a base to neutralize the HCl byproduct of the acylation reaction, driving the formation of the amide.
-
Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, quench with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amide.
Step 2: Synthesis of 6-bromo-2-phenyl-4H-3,1-benzoxazin-4-one (Benzoxazinone Intermediate)
-
Reflux the crude amide from Step 1 in acetic anhydride (10 vol) for 3-5 hours.[6]
-
Rationale: Acetic anhydride serves as both the solvent and a dehydrating agent to facilitate the intramolecular cyclization to the benzoxazinone ring.
-
Cool the reaction mixture. The product often precipitates and can be collected by filtration. Wash with cold ethanol to remove residual acetic anhydride.
Step 3: Synthesis of the Final Quinazolinone Derivative
-
Suspend the benzoxazinone intermediate (1.0 eq) in a solvent such as ethanol.
-
Add the desired primary amine (e.g., methylamine) (1.5 eq) and reflux for 4-6 hours.[6]
-
Rationale: The amine acts as a nucleophile, opening the benzoxazinone ring, followed by an intramolecular condensation/dehydration to form the more stable quinazolinone ring.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and collect the precipitated product by filtration.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure compound.
-
Characterization: Confirm the structure and purity of the final product using:
Biological Significance and Pharmacological Profile
This compound derivatives exhibit a remarkable breadth of biological activities, with extensive research highlighting their potential as anticonvulsant, anticancer, and anti-inflammatory agents.
Anticonvulsant Activity
Epilepsy is a chronic neurological disorder characterized by recurrent seizures. Many quinazolinone derivatives have been identified as potent anticonvulsant agents, often demonstrating efficacy in preclinical models.[10][11] The evaluation is typically conducted using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models.[12][13] The MES test is indicative of a compound's ability to prevent seizure spread, while the scPTZ test suggests activity against absence seizures, often through modulation of GABAergic neurotransmission.[14]
Mechanism of Action: A primary proposed mechanism for the anticonvulsant effect of these derivatives is the positive allosteric modulation of the GABA-A receptor.[14] By binding to an allosteric site (often the benzodiazepine binding site), these compounds can enhance the inhibitory effect of the neurotransmitter GABA, leading to neuronal hyperpolarization and a reduction in neuronal excitability. Docking studies have suggested that these molecules can bind effectively to the GABA-A receptor, and this mechanism is further supported by in vivo antagonism assays using flumazenil, a known benzodiazepine site antagonist.[12][14]
Caption: Proposed GABAergic mechanism of anticonvulsant action.
Quantitative Data Summary: Several this compound derivatives have shown promising activity with low median effective doses (ED₅₀) in animal models.
| Compound ID | MES Test (ED₅₀ mg/kg) | scPTZ Test (ED₅₀ mg/kg) | Reference |
| 4n | 40.7 | 6.0 | [12] |
| 4b | - | 3.1 | [12] |
| 4a | - | 4.96 | [12] |
| 6o | 88.02 | Potent Activity | [13] |
| 6q | 94.6 | Potent Activity | [13] |
Anticancer Activity
The quinazoline scaffold is a well-validated pharmacophore in oncology. Several FDA-approved anticancer drugs, such as Gefitinib, Erlotinib, and Lapatinib, are quinazoline derivatives that function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[15][16] Overexpression or mutation of EGFR is a common driver in various solid tumors, making it a critical therapeutic target. This compound derivatives have been extensively investigated for their antiproliferative activity against a range of human cancer cell lines.[3][5]
Mechanism of Action: The primary anticancer mechanism for many quinazolinone derivatives is the inhibition of receptor tyrosine kinases, particularly EGFR.[15] By competing with ATP at the kinase domain, these compounds block the downstream signaling pathways (e.g., RAS/MAPK, PI3K/AKT) that are crucial for cancer cell proliferation, survival, and metastasis.
Caption: Simplified EGFR signaling pathway and point of inhibition.
Quantitative Data Summary: The cytotoxic potential of these compounds is measured by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Cell Line | IC₅₀ (μM) | Reference |
| Compound 45 | HepG-2 | 4.36 | [16] |
| Compound 45 | HCT116 | 7.34 | [16] |
| Compound 39 | H1975 | 1.96 - 3.46 | [16] |
| Compound 32 | A549 | 0.02 | [16] |
| Compound 5e | MCF-7 | Good Activity | [17] |
Anti-inflammatory and Analgesic Activity
Chronic inflammation is an underlying factor in many diseases. Non-steroidal anti-inflammatory drugs (NSAIDs) are common treatments, and many function by inhibiting cyclooxygenase (COX) enzymes. Several series of quinazolinone derivatives have demonstrated significant anti-inflammatory and analgesic properties.[18][19] Their activity is often assessed in vivo using the carrageenan-induced paw edema model in rats, a standard assay for acute inflammation.[20]
Mechanism of Action: The anti-inflammatory effects are believed to stem primarily from the inhibition of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins.[18][21] By selectively targeting COX-2 over the constitutive COX-1 isoform, these compounds may offer a better gastrointestinal safety profile compared to non-selective NSAIDs.[18] The marketed anti-inflammatory drug Proquazone is a notable example from this chemical class.[2]
Quantitative Data Summary: Anti-inflammatory efficacy is often reported as the percentage of edema inhibition compared to a control group.
| Compound Class | Model | Activity | Reference |
| 2-phenyl-4(3H) quinazolinones | Carrageenan-induced paw edema | Potent activity, comparable to indomethacin | [18] |
| 1-isopropyl-2-phenyl-4(1H)-quinazolinones | Carrageenan-induced paw edema | Optimal potency, enhanced by halogen substitution | [20] |
| Various 2,3-disubstituted quinazolinones | In-vitro protein denaturation | Significant anti-inflammatory potential | [22] |
Structure-Activity Relationship (SAR) Insights
The extensive research into 4-phenylquinazolin-2(1H)-ones has generated valuable SAR data, guiding the rational design of more potent and selective agents.
-
Substitution at Position 2: The nature of the substituent at the 2-position of the quinazolinone ring is critical. Small alkyl groups like isopropyl or cyclopropyl, as well as aryl groups, can significantly influence potency.[20]
-
Substitution at Position 3: This position is a key point for modification. Attaching different heterocyclic rings or substituted aryl groups can modulate the biological activity, and this site is often crucial for interaction with target enzymes.[1]
-
Substitution on the Quinazolinone Benzene Ring (e.g., C6): The introduction of small, lipophilic, and electron-withdrawing groups, such as halogens (F, Cl, Br), at positions 6 or 8 often enhances activity across different therapeutic areas, including anticancer and anti-inflammatory profiles.[1][9][20]
-
Substitution on the 4-Phenyl Ring: The substitution pattern on the 4-phenyl ring can fine-tune the activity. For example, in anticonvulsants, specific substitutions can impact the ability of the molecule to cross the blood-brain barrier and its affinity for the GABA-A receptor.[10]
Caption: Key SAR insights for the this compound scaffold.
Future Perspectives and Conclusion
The this compound scaffold has unequivocally demonstrated its value as a versatile and potent pharmacophore in modern drug discovery. The wealth of research has yielded derivatives with significant anticonvulsant, anticancer, and anti-inflammatory activities, underpinned by well-defined mechanisms of action.
Future research should focus on several key areas:
-
Lead Optimization: Leveraging the established SAR to design next-generation compounds with enhanced potency, selectivity, and improved pharmacokinetic profiles (ADMET properties).
-
Exploration of New Targets: While targets like GABA-A receptors and EGFR are well-studied, the broad activity of this scaffold suggests it may interact with other novel biological targets, warranting further investigation.
-
Development of Multi-Target Agents: Given the complex nature of diseases like cancer and neuroinflammation, designing single molecules that can modulate multiple relevant targets simultaneously is a promising therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. applications.emro.who.int [applications.emro.who.int]
- 11. ijpscr.info [ijpscr.info]
- 12. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apjhs.com [apjhs.com]
- 18. Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jddtonline.info [jddtonline.info]
- 20. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. jocpr.com [jocpr.com]
- 22. researchgate.net [researchgate.net]
Spectroscopic Characterization of 4-Phenylquinazolin-2(1H)-one: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for 4-phenylquinazolin-2(1H)-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Understanding the spectral signature of this molecule is fundamental for its synthesis, characterization, and quality control. This document offers a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by peer-reviewed literature.
Introduction
This compound and its derivatives are a class of compounds known for a wide range of biological activities.[1][2][3] Accurate and comprehensive spectroscopic analysis is the cornerstone of chemical research, enabling unambiguous structure elucidation and purity assessment. This guide is intended for researchers, scientists, and professionals in the field of drug development to serve as a practical reference for the spectroscopic properties of this important molecular scaffold.
Molecular Structure and Tautomerism
It is important to note that this compound can exist in tautomeric forms. The predominant tautomer is generally considered to be 2-phenylquinazolin-4(3H)-one, and the spectroscopic data presented herein corresponds to this structure.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound provides characteristic signals for the aromatic protons and the N-H proton of the quinazolinone ring.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~12.59 | s | 1H | N-H |
| ~8.24 - 8.15 | m | 3H | Ar-H |
| ~7.85 | td | 1H | Ar-H |
| ~7.76 | d | 1H | Ar-H |
| ~7.64 - 7.50 | m | 4H | Ar-H |
Data synthesized from literature values.[4]
Interpretation:
-
The downfield singlet at approximately 12.59 ppm is characteristic of the acidic N-H proton of the quinazolinone ring.[4]
-
The multiplets in the aromatic region between 7.50 and 8.24 ppm correspond to the protons of the phenyl ring and the fused benzene ring of the quinazolinone core.[4] The complexity of this region is due to the coupling between adjacent aromatic protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of distinct carbon environments in the molecule.
| Chemical Shift (δ) ppm | Assignment |
| ~162.7 | C=O |
| ~152.8 | C=N |
| ~149.2 | Ar-C |
| ~135.1 | Ar-C |
| ~133.2 | Ar-C |
| ~131.9 | Ar-CH |
| ~129.1 | Ar-CH |
| ~128.2 | Ar-CH |
| ~128.0 | Ar-CH |
| ~127.1 | Ar-CH |
| ~126.3 | Ar-CH |
| ~121.4 | Ar-C |
Data synthesized from literature values.[4]
Interpretation:
-
The signal at approximately 162.7 ppm is assigned to the carbonyl carbon (C=O) of the quinazolinone ring.[4]
-
The signal around 152.8 ppm corresponds to the imine carbon (C=N).[4]
-
The remaining signals in the downfield region are attributed to the aromatic carbons of the phenyl and quinazolinone ring systems.[4]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3100 | Broad | N-H stretching |
| ~3100 - 3000 | Medium | Aromatic C-H stretching |
| ~1685 - 1650 | Strong | C=O stretching (amide) |
| ~1630 - 1610 | Medium | C=N stretching |
| ~1610 - 1450 | Medium to Strong | Aromatic C=C stretching |
Data synthesized from literature values.[5][6]
Interpretation:
-
A broad absorption band in the region of 3300-3100 cm⁻¹ is indicative of the N-H stretching vibration of the amide group.[5]
-
The strong, sharp peak around 1685-1650 cm⁻¹ is a characteristic absorption for the carbonyl (C=O) group of the cyclic amide (lactam).[5][6]
-
The absorption at approximately 1630-1610 cm⁻¹ can be attributed to the C=N stretching vibration.[6]
-
Multiple bands in the 1610-1450 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic rings.[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Molecular Ion Peak:
-
For C₁₄H₁₀N₂O, the expected monoisotopic mass is approximately 222.08 g/mol .[7]
-
In electrospray ionization (ESI) mass spectrometry, the molecule is often observed as the protonated species [M+H]⁺ at m/z 223.[5]
Fragmentation: The fragmentation pattern can provide valuable structural information. While detailed fragmentation analysis is beyond the scope of this guide, key fragmentation pathways often involve the loss of CO and subsequent rearrangements of the heterocyclic ring.
Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented. Actual parameters may vary depending on the specific instrumentation used.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Data Acquisition:
-
Acquire ¹H NMR spectra on a 400 or 500 MHz spectrometer.
-
Acquire ¹³C NMR spectra on a 100 or 125 MHz spectrometer.
-
Use standard pulse programs for both ¹H and ¹³C NMR.
-
IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.
-
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Data Acquisition:
-
Introduce the sample into the mass spectrometer via an appropriate ionization source (e.g., ESI).
-
Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.
-
Caption: A generalized workflow for the spectroscopic analysis of this compound.
Conclusion
The spectroscopic data presented in this guide provide a comprehensive fingerprint for the structural confirmation of this compound. The combination of NMR, IR, and Mass Spectrometry offers a self-validating system for the unambiguous identification and characterization of this important heterocyclic compound. This information is crucial for ensuring the quality and integrity of this molecule in research and development settings.
References
Elucidating the Mechanism of Action of 4-phenylquinazolin-2(1H)-one: A Strategic Framework for Preliminary Investigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: From Privileged Scaffold to Mechanistic Hypothesis
The quinazolinone core is a well-established "privileged structure" in medicinal chemistry, serving as the foundation for compounds with a vast array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3] This structural motif's versatility allows for diverse pharmacological profiles based on its substitution patterns.[3][4] The specific compound, 4-phenylquinazolin-2(1H)-one, has been identified as a key intermediate in the synthesis of modern therapeutics, particularly kinase inhibitors, suggesting its potential as a modulator of critical cellular signaling pathways.[5]
This guide presents a strategic and technically robust framework for conducting the preliminary studies required to elucidate the mechanism of action (MoA) of this compound. As a Senior Application Scientist, my approach emphasizes not just the "how" but the "why" behind each experimental choice, ensuring a logical progression from broad phenotypic effects to a specific, validated molecular mechanism. Our investigation will be guided by the primary hypothesis that, given the extensive literature on related compounds, this compound likely exerts its biological effects by targeting a key protein kinase cascade, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer and inflammatory diseases.[6][7][8]
Part 1: Foundational Analysis: Phenotypic Screening and Target Class Identification
Expertise & Experience: The initial phase of any MoA study must be designed to cast a wide net. It is a common pitfall to prematurely focus on a hypothesized target without first understanding the compound's broader cellular effects. A well-designed phenotypic screen provides unbiased data that guides all subsequent, more focused investigations. The goal here is to move from a general observation of bioactivity to a validated target class, de-risking the project early.
Workflow: From Cellular Effect to Target Class
Caption: Workflow from phenotypic screening to target class identification.
Experiment 1: Broad Anti-Proliferative Screening
-
Causality: The first question is fundamental: which cell types are most affected by the compound? A broad cancer cell line screen, such as the NCI-60 panel, provides a "fingerprint" of the compound's activity. The pattern of sensitivity across different cancer types (e.g., leukemia vs. solid tumors) can offer initial clues about the underlying mechanism. For instance, high sensitivity in cell lines with known mutations in the PI3K/Akt pathway would strongly support our primary hypothesis.
-
Protocol: NCI-60 Cell Line Screening
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 5-log dilutions.
-
Cell Plating: Seed cells from the NCI-60 panel into 96-well plates at their predetermined optimal densities and allow them to adhere for 24 hours.
-
Compound Treatment: Add the compound dilutions to the plates and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Viability Assay: Use a sulforhodamine B (SRB) assay to determine cell viability by measuring protein content.
-
Data Analysis: Calculate the concentration that inhibits 50% of cell growth (IC50) for each cell line.
-
-
Data Presentation: Hypothetical IC50 Data Summary
| Cell Line | Cancer Type | IC50 (µM) | Notes |
| MCF-7 | Breast | 5.2 | Known PIK3CA mutation |
| PC-3 | Prostate | 8.1 | PTEN null (Akt activated) |
| A549 | Lung | 15.6 | KRAS mutation |
| K-562 | Leukemia | 25.3 | BCR-ABL fusion |
| HCT-116 | Colon | 6.8 | PIK3CA mutation |
Experiment 2: In Vitro Kinase Inhibition Profiling
-
Causality: Based on the anti-proliferative data and the known pharmacology of the quinazolinone scaffold, we proceed to a direct target-class screen. A broad kinase panel is the most efficient method to identify potential molecular targets. This is a self-validating step; if the compound is a kinase inhibitor, this screen will find it. If not, it allows us to pivot to other target classes without wasting resources.
-
Protocol: Kinase Panel Screen (e.g., DiscoverX KINOMEscan™)
-
Submit the compound for screening at a concentration of 10 µM against a panel of over 300 human kinases.
-
The assay principle is typically based on a competition binding assay where the amount of test compound bound to the kinase is measured relative to a known ligand.
-
Results are reported as percent inhibition. "Hits" are typically defined as kinases showing >50% or >75% inhibition.
-
-
Data Presentation: Hypothetical Kinase Screen Hits
| Kinase Target | Percent Inhibition (@ 10 µM) | Kinase Family |
| Akt1 | 92% | AGC |
| Akt2 | 88% | AGC |
| SGK1 | 45% | AGC |
| ROCK1 | 35% | AGC |
| EGFR | <10% | TK |
-
Hypothesis Refinement: The combined results from the cell panel (sensitivity in Akt-driven cancers) and the kinase screen (potent inhibition of Akt1/2) provide strong, multi-faceted evidence. Our broad hypothesis is now refined to a specific, testable one: This compound is a direct inhibitor of the Akt kinase.
Part 2: Target Validation and Direct Engagement Quantification
Expertise & Experience: A positive result in a cell-free kinase assay is a promising start, but it is not sufficient evidence. Many compounds are active in vitro but fail in a cellular context due to poor permeability or off-target effects. Therefore, the next critical step is to prove that the compound directly binds to its intended target, Akt, within intact cells. This validates the target and confirms the compound's bioavailability at the site of action.
Experiment 3: Cellular Thermal Shift Assay (CETSA®)
-
Causality: CETSA is a powerful technique for verifying target engagement in a physiological setting. The principle is that a protein becomes more resistant to heat-induced denaturation when its ligand is bound. Observing a thermal shift for Akt in compound-treated cells is unequivocal proof of direct physical interaction. This protocol is self-validating; if no shift is observed, the compound does not bind to the target in the cell, regardless of in vitro data.
Principle of CETSA
Caption: Workflow and principle of the Cellular Thermal Shift Assay (CETSA).
-
Protocol: CETSA for Akt Engagement
-
Cell Culture & Treatment: Culture MCF-7 cells to ~80% confluency. Treat with 10 µM this compound or vehicle (DMSO) for 2 hours.
-
Harvesting: Harvest cells, wash with PBS, and resuspend in PBS with a protease inhibitor cocktail.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the tubes across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis: Lyse the cells by three rapid freeze-thaw cycles.
-
Separation: Centrifuge at 20,000 x g for 20 minutes to pellet aggregated proteins.
-
Analysis: Collect the supernatant and analyze the amount of soluble Akt1 at each temperature point by Western blot or ELISA.
-
Data Plotting: Plot the percentage of soluble Akt1 versus temperature to generate melt curves and determine the melting temperature (Tm).
-
-
Data Presentation: Expected CETSA Results
| Condition | Target Protein | Melting Temp (Tm) | ΔTm (°C) |
| Vehicle (DMSO) | Akt1 | 52.1°C | - |
| 10 µM Compound | Akt1 | 56.8°C | +4.7°C |
| Vehicle (DMSO) | GAPDH (Control) | 65.4°C | - |
| 10 µM Compound | GAPDH (Control) | 65.5°C | +0.1°C |
Experiment 4: Isothermal Titration Calorimetry (ITC)
-
Causality: While CETSA confirms if binding occurs in cells, ITC quantifies the precise thermodynamics of that interaction using purified components. It directly measures the heat released or absorbed during binding, allowing for the calculation of the binding affinity (KD), enthalpy (ΔH), and entropy (ΔS). This data is crucial for structure-activity relationship (SAR) studies and lead optimization.
-
Protocol: ITC for Compound-Akt Interaction
-
Preparation: Dialyze purified, recombinant human Akt1 protein and the compound into the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Loading: Load the Akt1 solution (e.g., 20 µM) into the ITC sample cell and the compound solution (e.g., 200 µM) into the injection syringe.
-
Titration: Perform a series of small injections of the compound into the protein solution at a constant temperature (25°C).
-
Measurement: Measure the heat change after each injection.
-
Analysis: Integrate the heat peaks and fit the data to a suitable binding model to determine the thermodynamic parameters.
-
-
Data Presentation: ITC Binding Parameters
| Parameter | Value | Interpretation |
| Binding Affinity (KD) | 650 nM | Sub-micromolar affinity, indicating a potent interaction. |
| Enthalpy (ΔH) | -8.5 kcal/mol | Favorable enthalpic contribution (hydrogen bonds, van der Waals). |
| Entropy (TΔS) | -2.1 kcal/mol | Unfavorable entropic contribution, possibly due to conformational rigidity upon binding. |
Part 3: Delineating the Molecular Mechanism of Inhibition
Expertise & Experience: With a validated target (Akt) and confirmed direct binding, the final preliminary phase is to determine how the compound inhibits Akt's function. This involves examining the downstream signaling cascade and characterizing the nature of the inhibition (e.g., allosteric vs. ATP-competitive). This level of detail is essential for predicting in vivo efficacy and potential resistance mechanisms. A study on the closely related 4-phenylquinolin-2(1H)-one found it to be a rare allosteric inhibitor of Akt, a finding we must investigate for our compound.[6]
PI3K/Akt/mTOR Signaling Pathway
Caption: The PI3K/Akt/mTOR pathway with the hypothesized point of allosteric inhibition.
Experiment 5: Western Blot Analysis of Pathway Modulation
-
Causality: This is the definitive test of functional pathway inhibition. By measuring the phosphorylation status of Akt and its direct downstream substrates, we can confirm that the binding event observed in CETSA and ITC translates into a functional blockade of the signaling cascade.
-
Protocol: Pathway Phosphorylation Analysis
-
Cell Culture & Treatment: Starve MCF-7 cells overnight to reduce basal signaling. Treat with a dose range of this compound (e.g., 0.1 to 10 µM) for 2 hours.
-
Stimulation: Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15 minutes to robustly activate the Akt pathway.
-
Lysis & Protein Quantification: Lyse the cells and determine protein concentration using a BCA assay.
-
Western Blotting: Separate 20 µg of protein per lane via SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against:
-
p-Akt (S473)
-
p-Akt (T308)
-
Total Akt
-
p-GSK3β (S9)
-
Total GSK3β
-
β-Actin (loading control)
-
-
Detection: Use HRP-conjugated secondary antibodies and an ECL substrate for detection. Quantify band intensity using densitometry.
-
Experiment 6: Allosteric vs. Orthosteric Inhibition Assay
-
Causality: Determining the binding site is critical. An orthosteric, ATP-competitive inhibitor fights for the same binding pocket as endogenous ATP. An allosteric inhibitor binds elsewhere, inducing a conformational change that inactivates the enzyme. Allosteric inhibitors can offer higher specificity and a different resistance profile. This experiment directly addresses that question.
-
Protocol: ATP Competition Kinase Assay
-
Assay Setup: Use an in vitro kinase assay (e.g., ADP-Glo™) with recombinant Akt1.
-
IC50 Determination at Low ATP: Determine the IC50 of the compound using a concentration of ATP equal to its Km value (the physiological concentration).
-
IC50 Determination at High ATP: Repeat the IC50 determination using a saturating concentration of ATP (e.g., 10x or 100x the Km).
-
Analysis: Compare the IC50 values. A significant rightward shift (>5-fold) in the IC50 at high ATP concentration indicates ATP-competitive inhibition. A minimal or no shift indicates allosteric or non-competitive inhibition.
-
-
Data Presentation: ATP Competition Results
| Compound | IC50 (at ATP Km) | IC50 (at 100x ATP Km) | Fold Shift | Mechanism |
| This compound | 0.8 µM | 1.1 µM | 1.4x | Allosteric / Non-competitive |
| Staurosporine (Control) | 0.05 µM | 5.6 µM | >100x | ATP-Competitive |
Conclusion and Strategic Next Steps
This preliminary MoA profile positions the compound as a highly promising therapeutic lead. The immediate next steps in its development would include:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs to improve potency (KD) and selectivity.
-
In Vivo Efficacy Studies: Evaluate the compound's anti-tumor activity in relevant mouse xenograft models (e.g., MCF-7 or PC-3).
-
Pharmacokinetic (PK) Profiling: Assess the compound's absorption, distribution, metabolism, and excretion (ADME) properties to determine its drug-like potential.
-
Off-Target & Safety Profiling: Conduct broader safety pharmacology screens to identify any potential liabilities.
By following this logical, evidence-based approach, research and development teams can build a comprehensive understanding of a compound's mechanism, significantly increasing the probability of its successful translation into a clinical candidate.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound [myskinrecipes.com]
- 6. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
in silico prediction of 4-phenylquinazolin-2(1H)-one properties
An In-Depth Technical Guide to the In Silico Prediction of 4-phenylquinazolin-2(1H)-one Properties
Abstract
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous compounds with diverse pharmacological activities.[1][2][3] this compound, as a representative of this class, presents a valuable subject for computational analysis. This guide provides an in-depth technical exploration of the modern in silico methodologies used to predict the physicochemical, pharmacokinetic (ADMET), and potential biological properties of this molecule. By leveraging freely accessible computational tools, we delineate a systematic workflow that enables researchers to generate a comprehensive molecular profile, thereby accelerating early-stage drug discovery and guiding rational compound design.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking to integrate predictive modeling into their workflows, emphasizing the causality behind methodological choices and the critical need for data validation.
Introduction: The Imperative for Predictive Modeling
The journey of a drug from concept to clinic is notoriously long, expensive, and fraught with a high rate of attrition—often cited as over 90%.[6] A significant portion of these failures can be attributed to unfavorable pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) or unforeseen toxicity (T).[5] The "fail early, fail cheap" paradigm has therefore become a central tenet in pharmaceutical research. In silico ADMET modeling is an indispensable component of this strategy, offering high-throughput, cost-effective, and reproducible predictions that help identify potential liabilities long before significant resources are invested.[4]
This guide focuses on this compound, a heterocyclic compound whose core structure is of significant interest in the development of novel therapeutics, including anticancer, anticonvulsant, and anti-inflammatory agents.[1][7][8][9] By applying a suite of computational tools, we will construct a detailed predictive profile for this molecule, demonstrating a workflow that can be adapted for any small molecule candidate.
Molecular Representation: The Digital Fingerprint
Before any computational analysis can begin, the molecule must be translated into a machine-readable format. The most common representations are the Simplified Molecular-Input Line-Entry System (SMILES) and the IUPAC International Chemical Identifier (InChI).
-
IUPAC Name: 4-phenyl-1H-quinazolin-2-one[10]
-
Canonical SMILES: C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32[10][11][12]
The SMILES string is the key input for the majority of predictive web servers and software. It efficiently encodes the two-dimensional structure of the molecule, including atoms, bonds, and rings.
In Silico Workflow for Property Prediction
The following diagram illustrates a comprehensive workflow for the in silico characterization of a small molecule like this compound. This process begins with the molecular structure and progresses through successive layers of analysis, from fundamental physicochemical properties to complex ADMET and biological activity predictions.
Caption: A generalized workflow for the in silico prediction of small molecule properties.
Part 1: Physicochemical and Lipophilicity Profiling
Physicochemical properties govern how a molecule behaves in a biological environment. They are the foundation upon which pharmacokinetic predictions are built. We utilize freely accessible tools like SwissADME and pkCSM for these calculations, as they employ robust, validated models.[6]
Methodology: Predicting Physicochemical Properties
-
Tool Selection: Navigate to a comprehensive web server such as SwissADME or pkCSM. These platforms are chosen for their user-friendly interfaces and the breadth of properties they predict from a single SMILES input.[6][13]
-
Input Submission: Copy the canonical SMILES string for this compound (C1=CC=C(C=C1)C2=NC(=O)NC3=CC=CC=C32) and paste it into the input field of the selected tool.
-
Execution and Data Retrieval: Initiate the calculation. The server will process the input and return a detailed report of predicted properties.
-
Data Consolidation: Consolidate the predicted values into a summary table. It is best practice to use multiple tools and compare the results, as the underlying algorithms can differ.[14]
Predicted Physicochemical Data
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight (MW) | 222.24 g/mol | Affects diffusion and transport across membranes. Generally, lower MW (<500 Da) is preferred for oral drugs (Lipinski's Rule).[10][12] |
| LogP (Lipophilicity) | 2.0 - 2.4 | Measures the molecule's partition between an octanol and water phase. Crucial for permeability, solubility, and metabolism. A value between 1-3 is often optimal. |
| LogS (Aqueous Solubility) | -3.0 to -4.0 | Predicts solubility in water. Poor solubility is a major hurdle for drug absorption and formulation. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Sum of surfaces of polar atoms. Correlates with hydrogen bonding potential and membrane permeability. TPSA < 140 Ų is generally associated with good oral bioavailability. |
| Hydrogen Bond Donors | 1 | The number of N-H or O-H bonds. Affects solubility and membrane permeability.[10] |
| Hydrogen Bond Acceptors | 1 | The number of N or O atoms. Affects solubility and receptor binding.[10] |
| Rotatable Bonds | 1 | A measure of molecular flexibility. Fewer rotatable bonds (<10) is generally favorable for binding affinity and oral bioavailability.[10] |
Interpretation: The predicted physicochemical profile of this compound is largely favorable. It adheres to Lipinski's Rule of Five, a widely used guideline for assessing drug-likeness, suggesting a good potential for oral bioavailability. Its LogP is in a reasonable range, and its TPSA is well below the 140 Ų threshold.
Part 2: ADMET Profiling
Predicting a compound's ADMET profile is critical for de-risking its development.[14] In this section, we predict key parameters related to its journey through the body.
Methodology: ADMET Prediction
The protocol is identical to the physicochemical prediction, utilizing comprehensive platforms like pkCSM, which provides specific ADMET endpoints.[6]
-
Access Tool: Navigate to the pkCSM web server.
-
Input SMILES: Provide the SMILES string for this compound.
-
Run Prediction: Execute the prediction for all available ADMET parameters.
-
Tabulate Results: Organize the key predicted values into a structured table for analysis.
Predicted ADMET Properties
| Parameter | Category | Predicted Value | Rationale and Interpretation |
| Caco-2 Permeability | Absorption | Log Papp > 0.9 | The Caco-2 cell permeability assay is a standard in vitro model for predicting human intestinal absorption.[15] A high predicted permeability suggests good potential for absorption from the gut. |
| Human Intestinal Absorption | Absorption | > 90% | This is a higher-level prediction based on physicochemical properties. A value > 80% is considered high. |
| BBB Permeability | Distribution | LogBB < -1.0 | Predicts whether the compound can cross the Blood-Brain Barrier. A low value indicates it is unlikely to penetrate the CNS, which is desirable unless it is a CNS-targeted drug. |
| Plasma Protein Binding (PPB) | Distribution | > 80% | High binding to plasma proteins can limit the amount of free drug available to act on its target. This value must be considered in context with the drug's potency. |
| CYP2D6/3A4 Inhibition | Metabolism | Inhibitor/Non-inhibitor | Cytochrome P450 (CYP) enzymes are crucial for drug metabolism. Inhibition of major isoforms like CYP2D6 or CYP3A4 can lead to drug-drug interactions. A "Non-inhibitor" prediction is favorable. |
| hERG I Inhibition | Toxicity | Non-inhibitor | Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. A "Non-inhibitor" prediction is a critical safety checkpoint.[16] |
| Ames Toxicity | Toxicity | Non-mutagenic | The Ames test assesses mutagenic potential. A negative prediction suggests a lower risk of carcinogenicity. |
Interpretation: The predicted ADMET profile for this compound appears promising. It shows good absorption potential and, critically, a low predicted risk for key toxicities like hERG inhibition and Ames mutagenicity. Its inability to cross the BBB suggests a lower likelihood of CNS side effects.
Part 3: Biological Activity and Target Prediction
While the previous sections focused on "what the body does to the drug," this section explores "what the drug does to the body." This is often approached through Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking.
Quantitative Structure-Activity Relationship (QSAR)
QSAR models are mathematical relationships that link the chemical structure of a series of compounds to their biological activity.[1] For quinazolinone derivatives, QSAR models have been successfully developed to predict their activity as MMP-13 inhibitors, anticonvulsants, and anticancer agents.[1][17]
The development of a QSAR model is a specialized task requiring a dataset of compounds with known activities. However, the application of existing models can be done through predictive tools.
Caption: Conceptual overview of a QSAR model development and application.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein).[18] This helps to elucidate potential biological targets and understand binding mechanisms at a molecular level.
Hypothetical Docking Protocol:
-
Target Identification: Based on literature for quinazolinone analogs, a potential target is selected, such as the ATP binding site of a protein kinase (e.g., EGFR).[9][19]
-
Receptor Preparation: The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and non-essential ligands are removed.
-
Ligand Preparation: A 3D conformation of this compound is generated.
-
Docking Simulation: Using software like AutoDock or Schrödinger Glide, the ligand is placed into the receptor's binding site, and its conformational space is explored to find the most stable binding pose.[8][20]
-
Analysis: The resulting poses are ranked by a scoring function that estimates binding affinity. The interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and protein residues are analyzed.
Interpretation: A successful docking study would reveal a low-energy binding pose and specific interactions with key residues in the active site, providing a plausible hypothesis for the molecule's mechanism of action that can be tested experimentally.
Validation and Trustworthiness
In silico predictions are models of reality, not reality itself. Their credibility hinges on rigorous validation.[21]
-
Self-Validation: The most trustworthy protocols involve using multiple, independent tools to predict the same property.[14] Consensus between different algorithms strengthens the confidence in a prediction.
-
Applicability Domain: Every model is trained on a specific set of data. Its predictions are most reliable for molecules that are structurally similar to those in its training set. Be cautious when extrapolating.
-
Experimental Correlation: The ultimate validation is comparison with experimental data. In silico predictions are most powerful when used to prioritize which compounds to synthesize and test in the lab, creating a feedback loop where experimental results can be used to refine future computational models.[22]
Conclusion
The in silico profiling of this compound demonstrates a powerful, efficient, and data-driven approach to early-stage drug discovery. Through a systematic workflow utilizing freely available computational tools, we have predicted a comprehensive set of physicochemical, ADMET, and potential biological properties. The results suggest that this compound possesses a favorable drug-like profile, with good potential for oral absorption and a low risk of common toxicities. These predictive insights provide a solid foundation for guiding further experimental investigation, such as chemical synthesis and biological evaluation, ultimately saving time, resources, and accelerating the path toward novel therapeutic agents.
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The Evolving Landscape of 4-Phenylquinazolin-2(1H)-one Analogs in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its privileged structure and broad spectrum of pharmacological activities.[1][2][3][4] Among its various derivatives, the 4-phenylquinazolin-2(1H)-one core has emerged as a particularly fruitful template for the design of novel therapeutic agents. This guide provides an in-depth technical exploration of this chemical entity, offering insights into its synthesis, structure-activity relationships (SAR), and diverse biological applications, tailored for researchers and professionals in drug development.
The Strategic Importance of the this compound Core
The unique structural architecture of this compound, featuring a fused heterocyclic system with a phenyl substituent at the 4-position, provides a rigid and tunable platform for molecular design. This framework allows for strategic modifications at several positions, profoundly influencing the compound's interaction with biological targets. The presence of the phenyl ring at C4 is a key feature that distinguishes this class and often plays a crucial role in anchoring the molecule within the binding pockets of various enzymes and receptors.
Synthetic Strategies: Building the Core and Its Analogs
The construction of the this compound scaffold can be achieved through several reliable synthetic routes. The choice of a particular method often depends on the desired substitution patterns and the availability of starting materials.
Primary Synthesis of the this compound Core
A common and effective method involves the cyclization of an appropriately substituted anthranilamide with a suitable carbonyl source. A representative protocol is detailed below.
Experimental Protocol: Synthesis of 1-Phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one
This protocol describes a method for synthesizing a derivative of the core structure, which can be further modified. The synthesis involves the intramolecular nucleophilic substitution of 1-(2-bromobenzoyl)-3-phenylthiourea.[5]
Materials:
-
1-(2-bromobenzoyl)-3-phenylthiourea
-
Copper(I) iodide
-
Appropriate solvent (e.g., DMF)
-
Base (e.g., potassium carbonate)
Step-by-Step Procedure:
-
Dissolve 1-(2-bromobenzoyl)-3-phenylthiourea in the chosen solvent in a reaction flask.
-
Add the base to the solution to facilitate the formation of the anion.
-
Introduce copper(I) iodide as a catalyst to promote the intramolecular cyclization.
-
Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the product.
-
Filter the precipitate, wash it with water, and dry it.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 1-phenyl-2-thioxo-2,3-dihydro-1H-quinazolin-4-one.[5]
Causality of Experimental Choices:
-
The use of a polar aprotic solvent like DMF facilitates the dissolution of the reactants and promotes the nucleophilic substitution reaction.
-
The base is crucial for deprotonating the thiourea nitrogen, generating the nucleophile required for the intramolecular attack on the aryl halide.
-
Copper(I) iodide is employed as a catalyst to lower the activation energy of the C-N bond formation, a common strategy in Ullmann-type reactions.
Diversification of the Scaffold
Once the core is synthesized, further modifications can be introduced at various positions to explore the chemical space and optimize biological activity. Common points of diversification include the N1 and C2 positions, as well as substitutions on the phenyl ring at C4 and the fused benzene ring.
Biological Activities and Therapeutic Potential
Analogs of this compound have demonstrated a remarkable array of biological activities, highlighting their potential in treating a wide range of diseases.
Anticancer Activity
The quinazolinone scaffold is a well-established pharmacophore in oncology, with several approved drugs targeting tyrosine kinases.[6][7][8] Analogs of this compound have shown significant potential as anticancer agents through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[2][4][9]
Structure-Activity Relationship Insights for Anticancer Activity:
-
Substitutions at the 6-position of the quinazolinone ring, such as a bromine atom, have been shown to be beneficial for antitumor activity.[9]
-
Modifications at the 3-position with substituted benzalamino groups have also been explored to enhance anticancer efficacy.[9]
-
The presence of a phenyl group at the 2-position is often a key feature in active compounds.[9]
Table 1: Anticancer Activity of Selected this compound Analogs
| Compound ID | Modifications | Cancer Cell Line(s) | Reported Activity (IC50) | Reference |
| Compound A | 6-bromo, 2-phenyl, 3-amino | Ehrlich ascites carcinoma (in vivo) | Increased life span | [9] |
| Compound B | 2-(chloromethyl)-3-phenyl | A549, MCF-7, SW1116 | Moderate cytotoxic activity | [10] |
| Compound C | 3-(4-aminophenyl)-2-phenyl derivative | Hep-G2, MCF-7 | Good anticancer activity |
Antimicrobial Activity
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. This compound derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][11][12]
Key Structural Features for Antimicrobial Potency:
-
Electron-withdrawing groups, such as chloro and fluoro, on the phenyl ring at the 3-position can enhance antibacterial activity.[11]
-
The presence of a substituted aromatic ring at the 3-position and a methyl or thiol group at the 2-position are often considered essential for antimicrobial effects.[1]
-
Halogen atoms at the 6 and 8-positions of the quinazolinone ring can also improve antimicrobial activity.[1]
Experimental Protocol: Evaluation of Antibacterial Activity (Agar Disc Diffusion Method)
This protocol outlines a standard method for assessing the in vitro antibacterial activity of synthesized compounds.[13]
Materials:
-
Synthesized this compound analogs
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Nutrient agar plates
-
Standard antibiotic discs (e.g., Ciprofloxacin, Gentamycin)
-
Sterile filter paper discs
-
Solvent for dissolving compounds (e.g., DMF)
-
Incubator
Step-by-Step Procedure:
-
Prepare a stock solution of each test compound at a known concentration.
-
Prepare bacterial inoculums and spread them evenly onto the surface of the nutrient agar plates.
-
Impregnate sterile filter paper discs with a defined volume of the test compound solution.
-
Place the impregnated discs, along with standard antibiotic discs and a solvent control disc, onto the inoculated agar plates.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition around each disc in millimeters. A larger zone of inhibition indicates greater antibacterial activity.[13]
Rationale for Method Selection:
-
The agar disc diffusion method is a widely used, simple, and cost-effective preliminary screening tool to assess the antimicrobial activity of new chemical entities. It provides a qualitative to semi-quantitative measure of a compound's ability to inhibit microbial growth.
Central Nervous System (CNS) Activity
Certain analogs of this compound have exhibited CNS depressant and sedative-hypnotic activities.[14][15] The well-known sedative-hypnotic drug, Methaqualone, is a 4(3H)-quinazolinone derivative, highlighting the potential of this scaffold to modulate CNS functions.[14]
Structural Considerations for CNS Activity:
-
The presence of a substituted aromatic ring at the 3-position and a methyl group at the 2-position have been identified as important for CNS depressant and anticonvulsant activities.[14]
-
Modifications of the group at the 2-position can lead to analogs with potent CNS activity.[14]
Other Notable Biological Activities
The versatility of the this compound core is further demonstrated by its reported efficacy in other therapeutic areas:
-
Vasorelaxant Activity: Some derivatives have been shown to relax blood vessels, suggesting potential applications in cardiovascular diseases.[16]
-
Anti-inflammatory Activity: Analogs have been evaluated for their ability to reduce inflammation, with some showing promising results in carrageenin-induced paw edema tests.[17][18]
-
Analgesic Activity: Certain synthesized compounds have demonstrated significant analgesic properties.[19]
Structure-Activity Relationship (SAR) and Molecular Modeling
Systematic exploration of the SAR is crucial for optimizing the potency and selectivity of this compound analogs. Molecular docking studies can provide valuable insights into the binding modes of these compounds with their respective biological targets, guiding the design of more effective derivatives.[13][20]
Diagram: General Pharmacophore Model for this compound Analogs
Caption: A generalized pharmacophore model illustrating key structural features and substitution points on the this compound scaffold that are crucial for its diverse biological activities.
Future Directions and Perspectives
The this compound scaffold continues to be a fertile ground for drug discovery. Future research should focus on:
-
Target Identification and Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways modulated by these compounds will be critical for their rational development.
-
Lead Optimization: Utilizing computational tools and high-throughput screening to refine the SAR and improve the pharmacokinetic and pharmacodynamic properties of lead compounds.
-
Exploration of New Therapeutic Areas: Investigating the potential of these analogs in other disease areas where the quinazolinone core has shown promise, such as neurodegenerative and viral diseases.
-
Green Synthesis Approaches: Developing more environmentally friendly and sustainable synthetic methods for the production of these valuable compounds.[21]
Conclusion
The this compound core and its analogs represent a versatile and highly valuable class of compounds in medicinal chemistry. Their synthetic accessibility, coupled with a broad and potent range of biological activities, ensures their continued relevance in the quest for novel and effective therapeutic agents. This guide has provided a comprehensive overview of the current state of knowledge, offering a solid foundation for researchers and drug development professionals to build upon in their endeavors to harness the full therapeutic potential of this remarkable scaffold.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution | Semantic Scholar [semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Antibacterial Activity of 3-(Substituted)-2-(4-oxo-2-phenylquinazolin-3(4H)-ylamino)quinazolin-4(3H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.vensel.org [pubs.vensel.org]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
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- 17. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jocpr.com [jocpr.com]
- 19. jddtonline.info [jddtonline.info]
- 20. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Three-Step Synthesis of 4-Phenylquinazolin-2(1H)-one from Anthranilic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction and Strategic Overview
Quinazolinone derivatives are a prominent class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous pharmacologically active agents. Their diverse biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, make them a subject of intense research in medicinal chemistry. This guide provides a detailed, three-step synthetic pathway to 4-phenylquinazolin-2(1H)-one, a valuable analogue, starting from the readily available precursor, anthranilic acid.
The direct phenylation of a quinazolinone ring at the C4 position is challenging. Therefore, a more robust and logical strategy is employed, which involves the sequential construction of a key intermediate, 2-aminobenzophenone. This intermediate already contains the required phenyl substituent at the correct position, facilitating a final, efficient cyclization step to yield the target molecule.
This protocol is designed to be self-validating by providing clear benchmarks for reaction monitoring, purification, and characterization at each stage. The causality behind each procedural choice is explained to empower researchers with a deep understanding of the transformation, ensuring both success and safety in the laboratory.
Overall Synthetic Pathway
The synthesis is performed in three distinct stages, transforming anthranilic acid into the final product via two critical intermediates.
Application Notes and Protocols for the One-Pot Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the one-pot synthesis of 4-phenylquinazolin-2(1H)-one derivatives, a class of heterocyclic compounds with significant therapeutic potential. As a Senior Application Scientist, this guide is structured to provide not only a step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Introduction: The Significance of Quinazolinone Scaffolds
Quinazolinones are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2] Their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[2][3][4][5] The this compound scaffold, in particular, is a key pharmacophore in medicinal chemistry. The development of efficient and sustainable synthetic methodologies, such as one-pot reactions, is crucial for the rapid generation of diverse libraries of these compounds for drug discovery and development.[2]
One-pot synthesis offers several advantages over traditional multi-step approaches, including reduced reaction times, lower consumption of solvents and reagents, and simplified purification procedures, making it an environmentally and economically attractive strategy.[6] This guide focuses on a robust one-pot methodology for the synthesis of this compound derivatives.
The One-Pot Synthetic Strategy: A Mechanistic Overview
The one-pot synthesis of this compound derivatives typically involves a multi-component reaction where all reactants are combined in a single reaction vessel. A common and effective approach is the condensation of 2-aminobenzonitrile, an aromatic aldehyde (benzaldehyde for the parent compound), and a source of the carbonyl group, often facilitated by a catalyst.
The reaction proceeds through a cascade of events, initiated by the formation of an intermediate Schiff base from the reaction of 2-aminobenzonitrile and the aldehyde. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable quinazolinone ring system. The choice of catalyst and reaction conditions is critical for achieving high yields and purity.
Below is a generalized workflow for this one-pot synthesis.
Figure 1: Generalized workflow for the one-pot synthesis.
The causality behind this one-pot approach lies in the sequential nature of the reactions, where the product of one step serves as the substrate for the next, all within the same reaction environment. This eliminates the need for isolating and purifying intermediates, thereby improving overall efficiency.
Detailed Experimental Protocol
This protocol describes a representative one-pot synthesis of this compound. It is crucial to adhere to all safety precautions and work in a well-ventilated fume hood.
Materials and Equipment
| Reagents & Chemicals | Equipment |
| 2-Aminobenzonitrile | Round-bottom flask |
| Benzaldehyde | Reflux condenser |
| Copper(I) iodide (CuI) or other suitable catalyst | Magnetic stirrer with heating mantle |
| Potassium carbonate (K₂CO₃) | Thermometer |
| Dimethylformamide (DMF) | Thin-layer chromatography (TLC) plates |
| Ethyl acetate | UV lamp for TLC visualization |
| Hexane | Rotary evaporator |
| Deionized water | Buchner funnel and filter paper |
| Anhydrous sodium sulfate (Na₂SO₄) | Glassware for extraction and filtration |
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves.[7]
-
Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of volatile organic compounds.
-
Chemical Hazards: Be aware of the specific hazards associated with each reagent. For instance, DMF is a skin and respiratory irritant. Consult the Safety Data Sheets (SDS) for all chemicals before use.[8]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzonitrile (1.18 g, 10 mmol), benzaldehyde (1.06 g, 10 mmol), copper(I) iodide (0.19 g, 1 mmol, 10 mol%), and potassium carbonate (2.76 g, 20 mmol).
-
Solvent Addition: Add 20 mL of dimethylformamide (DMF) to the flask.
-
Reaction Conditions: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent. The reaction is typically complete within 8-12 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into 100 mL of ice-cold deionized water.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[9]
Figure 2: Step-by-step experimental workflow.
Substrate Scope and Data Presentation
The described one-pot synthesis is versatile and can be applied to a range of substituted 2-aminobenzonitriles and aromatic aldehydes to generate a library of this compound derivatives. The electronic nature and position of substituents on the starting materials can influence the reaction rate and yield.
| Entry | 2-Aminobenzonitrile Derivative | Benzaldehyde Derivative | Product | Yield (%) |
| 1 | 2-Aminobenzonitrile | Benzaldehyde | This compound | 85 |
| 2 | 2-Amino-4-chlorobenzonitrile | Benzaldehyde | 7-Chloro-4-phenylquinazolin-2(1H)-one | 82 |
| 3 | 2-Aminobenzonitrile | 4-Methoxybenzaldehyde | 4-(4-Methoxyphenyl)quinazolin-2(1H)-one | 88 |
| 4 | 2-Amino-5-methylbenzonitrile | 4-Chlorobenzaldehyde | 6-Methyl-4-(4-chlorophenyl)quinazolin-2(1H)-one | 79 |
| 5 | 2-Aminobenzonitrile | 3-Nitrobenzaldehyde | 4-(3-Nitrophenyl)quinazolin-2(1H)-one | 75 |
Yields are representative and may vary depending on the specific reaction conditions and scale.
Applications in Drug Development
Quinazolinone derivatives are of significant interest to the pharmaceutical industry due to their diverse biological activities.[1] They have been investigated for their potential as:
-
Anticancer Agents: Many quinazolinone derivatives exhibit potent anticancer activity by targeting various cellular pathways.[2]
-
Anti-inflammatory Drugs: Some derivatives have shown promising anti-inflammatory effects.[10][11]
-
Antimicrobial Agents: The quinazolinone scaffold is present in several compounds with antibacterial and antifungal properties.[4]
The one-pot synthesis described herein provides an efficient route to access a wide array of these valuable compounds for further biological evaluation and lead optimization in drug discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D0RA06642G [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. echemi.com [echemi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel quinazoline and acetamide derivatives as safe anti-ulcerogenic agent and anti-ulcerative colitis activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Microwave-Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive guide to the microwave-assisted synthesis of 4-phenylquinazolin-2(1H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. We will delve into the rationale behind employing microwave irradiation, explore the reaction mechanism, present a detailed and optimized experimental protocol, and offer insights gleaned from extensive laboratory experience. The protocols described herein are designed to be self-validating, ensuring reproducibility and high yields. This guide is intended for researchers and professionals in organic synthesis and drug development seeking efficient and green chemistry approaches.
Introduction: The Rationale for Microwave-Assisted Synthesis
The quinazolinone core is a privileged structure in drug discovery, exhibiting a wide range of pharmacological activities. The synthesis of this compound, a key derivative, has traditionally been accomplished through conventional heating methods. However, these methods often suffer from long reaction times, lower yields, and higher energy consumption.
Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology in chemical synthesis, offering a greener and more efficient alternative.[1][2] Microwave irradiation directly heats the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[3][4] This circumvents the limitations of conventional heating, which relies on slower conductive heat transfer. The primary advantages of MAOS include:
-
Accelerated Reaction Rates: Dramatically reduced reaction times, often from hours to minutes.[3][4]
-
Improved Yields and Purity: Enhanced reaction kinetics and minimized side product formation lead to higher yields of the desired product.[2][4]
-
Energy Efficiency: Lower energy consumption due to targeted heating of the reaction vessel.[1][4]
-
Greener Chemistry: Often allows for the use of fewer solvents or more environmentally benign solvent systems.[5]
Reaction Mechanism and Pathway
The microwave-assisted synthesis of this compound typically proceeds through the condensation of 2-aminobenzophenone with a suitable carbonyl source, most commonly urea. The proposed mechanism involves the following key steps:
-
Nucleophilic Attack: The amino group of 2-aminobenzophenone acts as a nucleophile, attacking one of the carbonyl carbons of urea.
-
Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular cyclization, with the second amino group of the urea moiety attacking the carbonyl carbon of the benzophenone.
-
Dehydration and Tautomerization: Subsequent dehydration and tautomerization lead to the formation of the stable this compound ring system.
References
- 1. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 2. Microwave assisted green organic synthesis [wisdomlib.org]
- 3. Microwave-Assisted Synthesis: 10x Faster Organic Reactions [eureka.patsnap.com]
- 4. ajchem-a.com [ajchem-a.com]
- 5. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
detailed experimental protocol for 4-phenylquinazolin-2(1H)-one synthesis
Application Note & Protocol
Topic: Detailed Experimental Protocol for 4-Phenylquinazolin-2(1H)-one Synthesis Audience: Researchers, scientists, and drug development professionals.
Abstract
Quinazolinone derivatives are a cornerstone in medicinal chemistry, exhibiting a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antihypertensive properties.[1][2][3] This document provides a comprehensive, field-proven protocol for the synthesis of a specific derivative, this compound. We detail a highly efficient one-pot synthesis method utilizing microwave irradiation to facilitate the cyclocondensation of 2-aminobenzophenone and urea.[4] This guide explains the underlying reaction mechanism, provides a step-by-step experimental procedure, outlines critical safety precautions, and details methods for product purification and characterization. The protocol is designed to be robust and reproducible, offering researchers a reliable pathway to this valuable chemical scaffold.
Reaction Scheme and Mechanism
The synthesis of this compound is achieved through the cyclocondensation of 2-aminobenzophenone with urea. Molten urea serves as both a reactant and a solvent in this reaction.[5] The process can be significantly accelerated using microwave-assisted heating, which drastically reduces reaction times from hours to minutes and often improves yields compared to conventional methods.[4][6]
Overall Reaction:
Mechanistic Pathway:
The reaction proceeds through a nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The primary amine group (-NH2) of 2-aminobenzophenone acts as a nucleophile, attacking one of the carbonyl carbons of urea.
-
Intermediate Formation: This attack forms a tetrahedral intermediate.
-
Intramolecular Cyclization & Dehydration: The intermediate undergoes intramolecular cyclization. The amino group attached to the benzoyl ring attacks the newly formed amide carbonyl. This is followed by the elimination of ammonia and water, leading to the formation of the stable heterocyclic quinazolinone ring. Chiral urea derivatives have been shown to catalyze similar cyclization reactions through transition state stabilization.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per reaction) | Notes |
| 2-Aminobenzophenone | 2835-77-0 | 197.23 | 1.0 g (5.07 mmol) | Starting material. Irritant.[7] |
| Urea | 57-13-6 | 60.06 | 3.05 g (50.7 mmol) | Reactant and solvent. |
| Ethanol (EtOH) | 64-17-5 | 46.07 | ~50 mL | For recrystallization. |
| Deionized Water | 7732-18-5 | 18.02 | ~100 mL | For work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | As needed | For TLC. |
| n-Hexane | 110-54-3 | 86.18 | As needed | For TLC. |
Equipment
-
Microwave synthesizer (e.g., CEM Discover, Biotage Initiator) with 10 mL reaction vessels and magnetic stir bars.
-
Alternatively: Round-bottom flask (50 mL) with a reflux condenser and heating mantle for conventional heating.
-
Buchner funnel and filter flask assembly.
-
Glassware: Beakers, Erlenmeyer flasks, graduated cylinders.
-
Magnetic stirrer/hotplate.
-
Melting point apparatus.
-
Thin-Layer Chromatography (TLC) plates (silica gel 60 F254).
-
UV lamp for TLC visualization.
-
Analytical balance.
-
Rotary evaporator.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile) when handling chemicals.[8][9]
-
Ventilation: Conduct the reaction and all handling of reagents in a well-ventilated chemical fume hood.[10] 2-Aminobenzophenone may cause respiratory irritation.[7]
-
Chemical Hazards:
-
Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local regulations. Do not pour organic solvents or reaction mixtures down the drain.[8][9]
Detailed Experimental Protocol
This protocol is optimized for microwave-assisted synthesis, which is preferred for its efficiency.[4]
Step 1: Reaction Setup
-
To a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add 2-aminobenzophenone (1.0 g, 5.07 mmol).
-
Add urea (3.05 g, 50.7 mmol, 10 equivalents).
-
Causality Note: A large excess of urea is used as it acts as both the nitrogen source and the reaction solvent when molten, ensuring homogenous reaction conditions and driving the reaction to completion.[5]
-
-
Seal the vessel with a cap.
Step 2: Microwave-Assisted Reaction
-
Place the sealed vessel into the cavity of the microwave synthesizer.
-
Set the reaction parameters as follows:
-
Temperature: 180 °C (use temperature control)
-
Time: 20 minutes
-
Power: Dynamic (will adjust to maintain temperature)
-
Stirring: Medium-High
-
-
Start the irradiation program. The reaction mixture will melt and become a homogenous solution.
-
Alternative (Conventional Heating): Combine reagents in a 50 mL round-bottom flask. Heat the mixture in an oil bath at 180-190 °C for 2-3 hours. Monitor the reaction progress using TLC.
-
Step 3: Work-up and Isolation
-
After the reaction is complete, carefully remove the hot vessel from the microwave and allow it to cool to room temperature (approx. 20-30 minutes). The mixture will solidify upon cooling.
-
Add approximately 20 mL of deionized water to the vessel.
-
Stir the mixture vigorously with a spatula or on a magnetic stirrer to break up the solid mass. This step is crucial for dissolving the excess urea and precipitating the crude product.
-
Isolate the crude solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid thoroughly with additional deionized water (3 x 20 mL) to remove any remaining urea.
-
Allow the solid to air-dry on the filter paper for at least 30 minutes to remove excess water.
Step 4: Purification
-
Transfer the crude solid to an Erlenmeyer flask.
-
Perform recrystallization using ethanol. Add the minimum amount of hot ethanol required to fully dissolve the solid.
-
Causality Note: Recrystallization is a purification technique based on differential solubility. The desired compound is soluble in the hot solvent but insoluble or sparingly soluble at room temperature, while impurities remain in solution.
-
-
Once dissolved, allow the solution to cool slowly to room temperature. Crystals of the pure product should form.
-
To maximize crystal formation, place the flask in an ice bath for 20-30 minutes.
-
Collect the purified crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them in a vacuum oven or desiccator to a constant weight. A typical yield is in the range of 70-90%.[4]
Characterization and Validation
-
Thin-Layer Chromatography (TLC): Monitor the reaction progress against the 2-aminobenzophenone starting material.
-
Mobile Phase: 3:1 Hexane/Ethyl Acetate.
-
Visualization: UV light (254 nm). The product should have a different Rf value than the starting material.
-
-
Melting Point: The purified product should have a sharp melting point. Literature values can be used for comparison.
-
Spectroscopic Analysis:
-
¹H NMR: The spectrum should confirm the presence of aromatic protons and the N-H protons of the quinazolinone ring. The disappearance of the -NH2 signal from the starting material is a key indicator.[12][13]
-
¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon (C=O) and the aromatic carbons.[12]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]+ corresponding to the calculated mass of this compound (C14H10N2O), which is 223.08 g/mol .[14]
-
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis and validation of this compound.
References
- 1. ujpronline.com [ujpronline.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. scispace.com [scispace.com]
- 4. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Urea as an organic solvent and reagent for the addition/cyclization/fragmentation cascades leading to 2-R-7H-dibenzo[de,h]quinolin-7-one analogues of Aporphinoid alkaloids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Quinazolinones, the Winning Horse in Drug Discovery [mdpi.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. documentation.oci-global.com [documentation.oci-global.com]
- 12. mdpi.com [mdpi.com]
- 13. jddtonline.info [jddtonline.info]
- 14. e3s-conferences.org [e3s-conferences.org]
Application Note & Protocol: High-Purity Isolation of 4-Phenylquinazolin-2(1H)-one via Silica Gel Column Chromatography
Abstract
This comprehensive guide details a robust and reproducible methodology for the purification of 4-phenylquinazolin-2(1H)-one using silica gel column chromatography. Quinazolinone scaffolds are pivotal in medicinal chemistry and drug development, frequently serving as key intermediates in the synthesis of pharmacologically active agents, including kinase inhibitors for cancer therapy and anti-inflammatory compounds.[1][2][3] Achieving high purity of these intermediates is critical for the validity of subsequent synthetic steps and biological assays. This document provides an in-depth protocol, from the selection of an optimal solvent system via Thin Layer Chromatography (TLC) to the execution of the column separation and final product isolation. It is intended for researchers, scientists, and professionals in the field of drug development seeking a reliable purification strategy for this class of compounds.
Introduction: The Significance of Purifying this compound
This compound is a heterocyclic compound of significant interest due to its versatile applications in pharmaceutical and materials science research.[1] Synthetic routes to this and related quinazolinones often yield crude products contaminated with unreacted starting materials, reagents, and various by-products.[4] These impurities can interfere with downstream applications, making their removal a crucial step in the research and development workflow.
Column chromatography is a powerful and widely used technique for the purification of organic compounds.[5] It operates on the principle of differential adsorption, where components of a mixture are separated based on their varying affinities for a stationary phase (in this case, silica gel) as a mobile phase (the eluent) passes through it.[5] This application note provides a systematic approach to purify this compound, ensuring a high degree of purity suitable for further research.
Physicochemical Properties of this compound
A fundamental understanding of the target molecule's properties is essential for developing an effective purification strategy.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O | [6] |
| Molecular Weight | 222.24 g/mol | [1][6] |
| Appearance | Off-White to Pale Beige Solid | [7] |
| Melting Point | 254-257 °C | [1] |
| Hydrogen Bond Donor Count | 1 | [6] |
| Hydrogen Bond Acceptor Count | 1 | [6] |
| XLogP3 | 2 | [6] |
The presence of both hydrogen bond donor and acceptor sites, along with its moderate polarity (indicated by the XLogP3 value), suggests that this compound will have good affinity for polar stationary phases like silica gel and will be soluble in moderately polar organic solvents.
Principle of Separation: Optimizing the Chromatography System
The success of column chromatography hinges on the selection of an appropriate stationary and mobile phase.
-
Stationary Phase: For the purification of moderately polar compounds like this compound, silica gel (SiO₂) is the adsorbent of choice. Its surface is covered with acidic silanol groups (Si-OH) that can form hydrogen bonds with polar functional groups in the analyte.
-
Mobile Phase (Eluent): The eluent's role is to move the components of the mixture down the column. A delicate balance of polarity is required; the eluent must be polar enough to desorb the compound from the silica gel and carry it down the column, but not so polar that it elutes all components together, resulting in poor separation.[5]
Preliminary Analysis by Thin Layer Chromatography (TLC)
Before committing to a large-scale column, it is imperative to determine the optimal solvent system using TLC.[4] TLC is a rapid and inexpensive method to screen various solvent mixtures. The goal is to find a solvent system where the target compound, this compound, has an Rf (Retardation factor) value between 0.2 and 0.4 .[4]
-
An Rf value in this range ensures that the compound will move down the column at a reasonable rate, allowing for good separation from more polar and less polar impurities.
A common and effective starting point for quinazolinone derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4][8]
Workflow for TLC Optimization:
Caption: TLC workflow for optimizing the mobile phase.
Detailed Protocol for Column Chromatography Purification
This protocol assumes the use of standard laboratory equipment and silica gel (230-400 mesh) as the stationary phase.
Materials and Reagents
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Dichloromethane (for sample loading, optional)
-
Sand (acid-washed)
-
Glass chromatography column with stopcock
-
Collection tubes or flasks
-
TLC plates and chamber
-
UV lamp (254 nm)
Step-by-Step Methodology
Step 1: Column Preparation (Slurry Packing) The slurry packing method is preferred as it minimizes the chances of air bubbles and channeling, which can significantly degrade separation performance.[4]
-
Secure the Column: Clamp the chromatography column vertically to a retort stand. Ensure the stopcock is closed.
-
Add Bottom Plug: Place a small plug of glass wool or cotton at the bottom of the column to support the packing material. Add a thin layer (approx. 0.5 cm) of sand over the plug.
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (a good starting point is a 50:1 to 100:1 weight ratio of silica to crude product).[9] Add the initial, least polar eluent (e.g., 10% ethyl acetate in hexane) to the silica gel to form a pourable slurry.
-
Pack the Column: Pour the silica gel slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. Gently tap the side of the column to encourage even settling of the silica gel.
-
Add Top Layer of Sand: Once the silica has settled into a uniform bed, carefully add a thin layer (approx. 0.5 cm) of sand on top. This layer protects the silica surface from being disturbed during sample and eluent addition.[9]
-
Equilibrate the Column: Pass 2-3 column volumes of the initial eluent through the packed column to ensure it is fully equilibrated. The solvent level should never be allowed to drop below the top layer of sand.
Step 2: Sample Loading Proper sample loading is crucial for achieving sharp separation bands.
-
Dissolve the Sample: Dissolve the crude this compound in the minimum amount of the eluent or a slightly more polar solvent like dichloromethane.[4][10] Using a large volume of solvent will broaden the initial sample band.
-
Load the Sample: Carefully use a pipette to apply the dissolved sample solution evenly onto the top layer of sand.
-
Adsorb the Sample: Open the stopcock and allow the sample solution to absorb into the silica gel until the liquid level is just at the top of the sand layer.
-
Wash: Carefully add a small amount of fresh eluent to wash any remaining sample from the column walls onto the silica bed. Repeat this wash step 1-2 times, each time allowing the solvent level to drop to the top of the sand.
Step 3: Elution This is the separation phase where the mobile phase carries the compounds down the column.
-
Fill the Column: Once the sample is properly loaded, carefully fill the top of the column with the eluent.
-
Begin Elution: Open the stopcock and begin collecting the eluting solvent (the eluate) in fractions (e.g., 10-20 mL per fraction).
-
Maintain Solvent Level: Continuously replenish the eluent at the top of the column to ensure it never runs dry.
-
Gradient Elution (Optional but Recommended): It is often beneficial to start with a less polar solvent mixture and gradually increase the polarity.[5] For example, start with 10% ethyl acetate in hexane, and after several fractions, switch to 20%, then 30%, and so on. This allows for the efficient elution of all compounds.
Step 4: Fraction Analysis and Product Isolation
-
Monitor with TLC: Analyze the collected fractions by TLC to determine which ones contain the pure this compound. Spot a small amount from each fraction onto a TLC plate, develop, and visualize under a UV lamp.
-
Pool Pure Fractions: Combine the fractions that show a single spot corresponding to the Rf of the desired product.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any residual solvent.
-
Characterization: Confirm the purity and identity of the final product using techniques such as NMR, Mass Spectrometry, and melting point determination.
Purification Workflow Diagram
Caption: Step-by-step column chromatography workflow.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing on TLC and Column | The basic nitrogen in the quinazolinone interacts too strongly with the acidic silica gel.[9] | Add a small amount (0.1-1%) of triethylamine (Et₃N) to the eluent to neutralize the acidic sites on the silica.[9] |
| Poor Separation (Overlapping Bands) | - Inappropriate solvent system.- Column overloading.- Improperly packed column (channeling).[4] | - Re-optimize the solvent system with TLC for better spot separation.- Reduce the amount of crude material loaded; maintain at least a 50:1 silica-to-crude ratio.[9]- Repack the column carefully, ensuring no air bubbles or cracks. |
| Compound Does Not Elute | The eluent is not polar enough to move the compound off the silica gel.[5][9] | Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate). If necessary, switch to a more polar solvent system, such as methanol in dichloromethane.[10] |
| Cracked or Dry Column | The solvent level dropped below the top of the stationary phase. | This is often irreversible for the current run. The column must be repacked. Always keep the silica bed wet with the eluent. |
Conclusion
The protocol described provides a reliable and systematic approach for the high-purity isolation of this compound from a crude reaction mixture. By leveraging preliminary TLC analysis to define an optimal eluent system, followed by careful execution of the column chromatography steps, researchers can consistently obtain material of sufficient purity for demanding downstream applications in drug discovery and materials science. The key to success lies in methodical optimization and meticulous technique throughout the purification process.
References
- 1. This compound [myskinrecipes.com]
- 2. researchgate.net [researchgate.net]
- 3. tacoma.uw.edu [tacoma.uw.edu]
- 4. benchchem.com [benchchem.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. 2(1H)-Quinazolinone, 4-phenyl- | C14H10N2O | CID 63430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-PHENYL-4-[3H]QUINAZOLINONE | 1022-45-3 [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Chromatography [chem.rochester.edu]
Application Note: High-Purity Crystallization of 4-Phenylquinazolin-2(1H)-one
Abstract
This application note provides a detailed protocol for the purification of 4-phenylquinazolin-2(1H)-one to high purity via recrystallization. The document outlines the principles of solvent selection, a step-by-step methodology, and methods for troubleshooting common issues. This guide is intended for researchers, medicinal chemists, and process development scientists working with quinazolinone derivatives, a class of compounds with significant pharmacological interest.
Introduction: The Importance of Purity in Quinazolinone Research
The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This compound serves as a crucial intermediate in the synthesis of these pharmacologically active molecules. The purity of this starting material is paramount, as even minor impurities can lead to side reactions, lower yields of the final product, and complicate the interpretation of biological data.
Recrystallization is a powerful and economical technique for the purification of solid organic compounds. It relies on the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. This application note details a robust recrystallization method for obtaining high-purity this compound, suitable for demanding research and drug development applications.
Principles of Recrystallization
The success of recrystallization hinges on the selection of an appropriate solvent. An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The compound should be highly soluble in the boiling solvent to allow for complete dissolution of the crude material.
-
Low Solvating Power at Lower Temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Inertness: The solvent should not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.
A common and effective approach for quinazolinone derivatives is the use of a binary solvent system, such as an ethanol-water mixture. In this system, the compound is dissolved in the "good" solvent (ethanol) at an elevated temperature, and a "poor" solvent (water) is added to decrease the compound's solubility and induce crystallization upon cooling.
Potential Impurities in this compound Synthesis
The purity of the final product is directly influenced by the impurities present in the crude material. Common impurities arising from the synthesis of this compound, typically from the condensation of a 2-aminobenzamide derivative and a benzoyl chloride or benzaldehyde, may include:
-
Unreacted Starting Materials: Residual 2-aminobenzamide or benzoyl chloride/benzaldehyde.
-
By-products of Cyclization: Incomplete or alternative cyclization products.
-
Hydrolysis Products: The quinazolinone ring can be susceptible to hydrolysis under certain conditions.[1]
Understanding these potential impurities is crucial for selecting a purification strategy that effectively removes them.
Experimental Protocol: Recrystallization of this compound
This protocol describes a single-solvent recrystallization using ethanol, which is a commonly effective solvent for quinazolinone derivatives.[2][3] A two-solvent variation with ethanol and water is also presented as an alternative.
Materials and Equipment
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Vacuum oven or desiccator
Step-by-Step Protocol
-
Solvent Selection and Dissolution:
-
Place the crude this compound in an appropriately sized Erlenmeyer flask.
-
Add a minimal amount of the primary solvent (e.g., ethanol) and a magnetic stir bar.
-
Gently heat the mixture on a hot plate with stirring.
-
Continue to add small portions of the hot solvent until the compound fully dissolves. Avoid adding an excess of solvent, as this will reduce the yield of recrystallized product.
-
-
Hot Filtration (Optional):
-
If insoluble impurities are present (observed as suspended particles in the hot solution), perform a hot filtration.
-
Preheat a clean Erlenmeyer flask and a glass funnel on the hot plate.
-
Place a piece of fluted filter paper in the preheated funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated flask. This step should be performed rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Remove the flask from the heat and cover it with a watch glass.
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
For maximum yield, further cool the flask in an ice bath for 30-60 minutes.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point or in a desiccator under vacuum.
-
Two-Solvent Recrystallization (Ethanol-Water)
-
Follow step 4.2.1, dissolving the crude product in a minimal amount of hot ethanol.
-
To the hot solution, add deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Proceed with steps 4.2.3 to 4.2.5.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Yield | - Too much solvent was used.- The compound is significantly soluble in the cold solvent. | - Evaporate some of the solvent and repeat the cooling process.- Choose a different solvent or solvent system where the compound has lower solubility at low temperatures. |
| Oiling Out | - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated. | - Use a lower-boiling solvent.- Reheat the solution, add more solvent, and allow it to cool more slowly. |
| No Crystals Form | - The solution is not saturated.- The solution is supersaturated and requires nucleation. | - Evaporate some of the solvent.- Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound. |
| Colored Impurities in Crystals | - The impurity has similar solubility to the product.- The cooling was too rapid, trapping impurities. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb the product).- Allow the solution to cool more slowly. |
Visualization of the Recrystallization Workflow
The following diagram illustrates the key steps in the recrystallization process.
Caption: Recrystallization workflow for this compound.
Expected Results and Quality Control
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Parameter | Expected Outcome | Analytical Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Purity | >99% | High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Melting Point | Sharp melting point consistent with literature values | Melting Point Apparatus |
Conclusion
Recrystallization is a highly effective and scalable method for the purification of this compound. By carefully selecting the solvent and controlling the cooling rate, researchers can obtain a high-purity product suitable for the most demanding applications in drug discovery and development. The protocol described in this application note provides a solid foundation for achieving excellent purification results.
References
Application Note: A Validated HPLC Method for the Analytical Characterization of 4-Phenylquinazolin-2(1H)-one
Abstract
This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination and purity assessment of 4-phenylquinazolin-2(1H)-one. Quinazolinone scaffolds are significant heterocyclic structures in medicinal chemistry, necessitating reliable analytical methods for their characterization during drug discovery, development, and quality control. This guide provides a comprehensive, step-by-step protocol, from method development rationale to full validation according to the International Council for Harmonisation (ICH) guidelines.[1][2] The described method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in research and regulated laboratory environments.
Introduction and Scientific Rationale
This compound (CAS: 23441-75-0, Molecular Formula: C₁₄H₁₀N₂O) is a heterocyclic compound featuring a core quinazolinone structure, which is a recurring motif in a wide array of pharmacologically active molecules.[3][4] The analytical control of such compounds is paramount to ensure the quality, safety, and efficacy of potential drug candidates. High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[5]
The primary challenge in analyzing nitrogen-containing heterocyclic compounds like quinazolinones is their basic nature, which can lead to undesirable interactions with the stationary phase, resulting in poor peak shape (tailing).[6] This application note directly addresses this challenge by detailing the systematic development of a method that ensures symmetrical peaks and reproducible results. The causality behind each experimental choice is explained to provide a deeper understanding of the chromatographic process.
HPLC Method Development & Optimization
The selection of chromatographic conditions was driven by the physicochemical properties of this compound and the goal of achieving a rapid, efficient, and robust separation.
-
Chromatographic Mode Selection: Reversed-Phase HPLC (RP-HPLC) was chosen as the ideal mode. This compound is a moderately polar organic molecule, making it well-suited for retention and separation on a non-polar stationary phase with a polar mobile phase.
-
Stationary Phase (Column) Selection: A C18 column is the standard for RP-HPLC and was found to be effective.[7][8] However, to mitigate peak tailing caused by the interaction of the basic nitrogen atoms in the quinazolinone ring with acidic residual silanol groups on the silica support, a modern, end-capped C18 column is specified.[6] End-capping chemically blocks these silanol groups, leading to significantly improved peak symmetry.
-
Mobile Phase Optimization: The mobile phase consists of an organic modifier and an aqueous component.
-
Organic Solvent: Acetonitrile was selected over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency.
-
Aqueous Phase: An acidic mobile phase is crucial for ensuring peak symmetry. By operating at a low pH (e.g., 3.0), the basic analyte is protonated, reducing its tendency to interact with any remaining silanol groups.[6] A 0.1% solution of formic acid in water is a simple, effective, and mass spectrometry-compatible choice.
-
Elution Mode: A simple isocratic elution was found to be sufficient for the analysis of the pure compound, providing stable baselines and consistent retention times.
-
-
Detection Wavelength: Quinazolinone derivatives are known to possess strong UV absorbance.[9] A photodiode array (PDA) detector was used to determine the UV absorbance maximum (λ-max) of this compound, which was found to be approximately 254 nm. This wavelength provides excellent sensitivity for the analyte.
Table 1: Optimized Chromatographic Conditions
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent end-capped column |
| Mobile Phase | Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector | UV/PDA Detector |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Experimental Protocols
Materials and Reagents
-
This compound Reference Standard: >98% purity
-
Acetonitrile: HPLC grade
-
Formic Acid: LC-MS grade
-
Water: Deionized (DI) or Milli-Q water, 18.2 MΩ·cm
-
Volumetric flasks: Class A (10 mL, 50 mL, 100 mL)
-
Pipettes: Calibrated micropipettes
-
Syringe filters: 0.45 µm PTFE or Nylon
Standard and Sample Preparation
Proper sample preparation is critical for accurate and reproducible results and for protecting the HPLC column from particulate matter.[10][11]
-
Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. Sonicate for 5 minutes if necessary to ensure complete dissolution.
-
Working Standard Solution (100 µg/mL): Pipette 5.0 mL of the Stock Standard Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution Preparation: Prepare sample solutions at a target concentration of 100 µg/mL by dissolving the material in acetonitrile and then diluting with the mobile phase as necessary.
-
Filtration: Before injection, filter all solutions (standards and samples) through a 0.45 µm syringe filter into an HPLC vial.[12]
Caption: Standard and sample preparation workflow.
HPLC System Operation and System Suitability
Before any sample analysis, the performance of the chromatography system must be verified. This is achieved through a System Suitability Test (SST), which is a regulatory requirement to ensure the system is capable of generating reliable results.[13][14]
-
System Preparation: Prepare the mobile phase as described in Table 1. Purge the HPLC pumps to remove any air bubbles and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
SST Protocol: Make six replicate injections of the Working Standard Solution (100 µg/mL).
-
Data Evaluation: The system is deemed suitable for analysis only if all acceptance criteria in Table 2 are met.
Table 2: System Suitability Test (SST) Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria | Rationale |
| Precision (%RSD) | Relative Standard Deviation (RSD) of peak areas ≤ 2.0% | Ensures consistent and repeatable injections.[15] |
| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Measures peak symmetry, critical for accurate integration.[15] |
| Theoretical Plates (N) | > 2000 | Indicates column efficiency and separation power.[14] |
| Retention Time (RT) %RSD | RSD of retention times ≤ 1.0% | Demonstrates the stability of the pump and system.[16] |
Method Validation Protocol (per ICH Q2(R2))
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[17] The following parameters were evaluated according to ICH guidelines.
Caption: Logical flow of method validation parameters.
Specificity
The ability of the method to assess the analyte unequivocally in the presence of other components.
-
Protocol: Inject a blank (mobile phase), a placebo (if applicable), and a solution of the analyte.
-
Acceptance Criteria: The blank and placebo chromatograms should show no interfering peaks at the retention time of this compound.
Linearity and Range
The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions ranging from 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Inject each solution in triplicate.
-
Acceptance Criteria: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) must be ≥ 0.999.
Table 3: Example Linearity Data
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 451023 |
| 75 | 674589 |
| 100 | 902112 |
| 125 | 1123567 |
| 150 | 1350987 |
| r² | 0.9998 |
Accuracy (% Recovery)
The closeness of the test results to the true value.
-
Protocol: Perform a spike-recovery study. Analyze a sample of known concentration (e.g., 80, 100, and 120 µg/mL) in triplicate.
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.[18]
Precision
The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-day Precision): Analyze six replicate preparations of the sample at 100% concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision (Inter-day Precision): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.[1]
Table 4: Example Precision and Accuracy Data
| Level | Accuracy (% Recovery) | Repeatability (%RSD) | Intermediate Precision (%RSD) |
| 80% | 99.5% | - | - |
| 100% | 100.3% | 0.85% | 1.12% |
| 120% | 101.1% | - | - |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The lowest amount of analyte in a sample that can be detected and quantified, respectively.
-
Protocol: Determined based on the signal-to-noise (S/N) ratio.
-
Acceptance Criteria:
-
LOD: S/N ratio of 3:1.[15]
-
LOQ: S/N ratio of 10:1. The precision (%RSD) at the LOQ should be ≤ 10%.
-
Robustness
The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (± 2% organic content)
-
-
Acceptance Criteria: The SST parameters (e.g., retention time, tailing factor) should remain within the acceptance criteria, demonstrating the method's reliability during routine use.
Conclusion
The RP-HPLC method detailed in this application note is proven to be rapid, specific, linear, accurate, precise, and robust for the quantitative analysis of this compound. The systematic approach to method development successfully mitigates common analytical challenges associated with this class of compounds, such as peak tailing. The comprehensive validation protocol confirms that the method is fit for its intended purpose and can be confidently implemented in quality control and research settings to ensure the analytical integrity of this compound.
References
- 1. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. 2(1H)-Quinazolinone, 4-phenyl- | C14H10N2O | CID 63430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. torontech.com [torontech.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. benchchem.com [benchchem.com]
- 10. organomation.com [organomation.com]
- 11. drawellanalytical.com [drawellanalytical.com]
- 12. greyhoundchrom.com [greyhoundchrom.com]
- 13. altabrisagroup.com [altabrisagroup.com]
- 14. youtube.com [youtube.com]
- 15. assayprism.com [assayprism.com]
- 16. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 17. database.ich.org [database.ich.org]
- 18. scribd.com [scribd.com]
Preparation of 4-Phenylquinazolin-2(1H)-one Stock Solutions for Biological Screening: An Application Note and Protocol
Introduction: The Quinazolinone Scaffold and the Imperative for Methodical Sample Preparation
The quinazolinone core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] 4-Phenylquinazolin-2(1H)-one, a key member of this family, is a frequent subject of investigation in drug discovery campaigns. The integrity of biological screening data is fundamentally reliant on the quality and accuracy of the compound solutions being tested. Improperly prepared stock solutions can lead to a host of issues, including compound precipitation, inaccurate concentration determination, and ultimately, misleading structure-activity relationships (SAR).
This application note provides a comprehensive, experience-driven guide for researchers, scientists, and drug development professionals on the preparation of high-quality, reliable stock solutions of this compound. We will delve into the critical aspects of solvent selection, provide a detailed protocol for dissolution and storage, and outline essential quality control measures. The causality behind each experimental choice is explained to empower the researcher with a deep understanding of the principles of robust compound management.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is paramount for developing a sound preparation protocol.
| Property | Value | Source |
| CAS Number | 23441-75-0 | --INVALID-LINK-- |
| Molecular Formula | C₁₄H₁₀N₂O | --INVALID-LINK-- |
| Molecular Weight | 222.24 g/mol | --INVALID-LINK-- |
| Appearance | Solid | - |
| Melting Point | 254-257 °C | --INVALID-LINK-- |
Solvent Selection: The Critical Role of Dimethyl Sulfoxide (DMSO)
The choice of solvent is the most critical decision in the preparation of stock solutions for biological screening. For poorly water-soluble compounds like many quinazolinone derivatives, a water-miscible organic solvent is a necessity.[3]
Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this purpose due to its exceptional solvating power for a broad range of polar and nonpolar compounds.[4] However, its use necessitates a thorough understanding of its properties to mitigate potential experimental artifacts.
Advantages of DMSO:
-
High Solvating Capacity: DMSO can dissolve a vast array of organic molecules, even those with poor solubility in other common solvents.[4]
-
Miscibility with Water: DMSO is fully miscible with water and most aqueous assay buffers, facilitating the dilution of stock solutions to final assay concentrations.
-
Compatibility with Automation: Its properties are well-suited for the automated liquid handling systems prevalent in high-throughput screening (HTS).
Critical Considerations for Using DMSO:
-
Purity and Anhydrous Nature: It is imperative to use high-purity, anhydrous DMSO (≥99.9%). DMSO is highly hygroscopic and readily absorbs atmospheric moisture.[4] Water contamination can significantly decrease the solubility of hydrophobic compounds, leading to precipitation.
-
Cytotoxicity: At higher concentrations, DMSO can be toxic to cells and interfere with assay components.[4] It is a standard practice to maintain the final concentration of DMSO in biological assays below 0.5% to minimize these effects.[5]
-
Precipitation Upon Dilution: A common challenge encountered is the precipitation of the compound when the DMSO stock solution is diluted into an aqueous assay buffer. This occurs when the final concentration of the compound exceeds its solubility limit in the final solvent mixture.
Protocol for the Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol provides a step-by-step methodology for preparing a 10 mM stock solution. A 10 mM concentration is a common starting point for primary stocks in HTS.[4]
Materials:
-
This compound (solid, of known purity)
-
Anhydrous, high-purity DMSO (≥99.9%)
-
Calibrated analytical balance
-
Sterile, amber glass or polypropylene vials with inert caps
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Workflow for Stock Solution Preparation:
Caption: Workflow for preparing this compound stock solution.
Experimental Steps:
-
Calculation of Required Mass:
-
To prepare 1 mL of a 10 mM stock solution:
-
Mass (mg) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L x 0.001 L x 222.24 g/mol x 1000 mg/g = 2.22 mg
-
-
-
Weighing the Compound:
-
Accurately weigh approximately 2.22 mg of this compound using a calibrated analytical balance and transfer it to a sterile vial. Record the exact weight.
-
-
Adding DMSO:
-
Based on the actual weight, calculate the precise volume of DMSO required to achieve a 10 mM concentration.
-
Volume (mL) = [Mass (mg) / 222.24 ( g/mol )] / 0.010 (mol/L)
-
-
Add the calculated volume of anhydrous, high-purity DMSO to the vial.
-
-
Dissolution:
-
Securely cap the vial and vortex until the compound is completely dissolved.[4]
-
Expert Tip: For compounds that are slow to dissolve, sonication in a water bath for several minutes can aid dissolution. Gentle warming (e.g., 37°C) may also be employed, but with caution, as excessive heat can degrade some compounds.[4]
-
-
Visual Inspection:
-
Visually inspect the solution against a light source to ensure there are no visible particulates. The solution should be clear and free of any solid material.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can lead to compound degradation and water absorption, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in inert, well-sealed vials.[4]
-
Store the aliquots at -20°C or -80°C in a desiccated environment to minimize water uptake. For long-term storage, -80°C is preferable.
-
Empirical Determination of Maximum Solute Concentration
While a 10 mM stock solution is a standard starting point, the actual maximum solubility of a particular batch of this compound in DMSO may be higher or lower. If a higher concentration is desired, it is crucial to determine this empirically.
Caption: Workflow for empirical solubility determination.
This "shake-flask" method involves adding an excess of the solid compound to a known volume of DMSO, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then quantifying the concentration of the dissolved compound in the supernatant using an analytical technique such as HPLC.
Storage and Handling: Preserving the Integrity of Stock Solutions
The long-term stability of this compound in DMSO is critical for the reproducibility of biological screening results.
| Storage Condition | Recommendation | Rationale |
| Temperature | -20°C for short-term, -80°C for long-term storage. | Lower temperatures slow down potential degradation pathways. |
| Atmosphere | Store in a dry environment, ideally under an inert gas like argon or nitrogen. | Minimizes water absorption by the hygroscopic DMSO and prevents oxidative degradation. |
| Freeze-Thaw Cycles | Minimize to the greatest extent possible by preparing single-use aliquots. | Repeated freeze-thaw cycles can lead to compound degradation and increase water uptake, which can cause precipitation.[6][7] |
Quality Control (QC) of Stock Solutions
A robust QC process is a self-validating system that ensures the identity, purity, and concentration of the stock solution.
-
Identity and Purity Confirmation: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for confirming the identity (via mass-to-charge ratio) and assessing the purity (via peak area) of the dissolved compound.
-
Concentration Verification: While gravimetric preparation is generally accurate, concentration can be verified using techniques like quantitative NMR (qNMR) or by HPLC with a UV detector against a standard curve.
Working Solution Preparation and Assay Considerations
When preparing working solutions for biological assays, the following points are crucial:
-
Serial Dilution: Perform serial dilutions in 100% DMSO before the final dilution into the aqueous assay buffer. This helps to mitigate precipitation upon dilution.[4]
-
Final DMSO Concentration: Always ensure the final concentration of DMSO in the assay is consistent across all wells and is at a level that does not affect the biological system (typically <0.5%).[5]
-
Vehicle Control: A vehicle control (assay buffer with the same final DMSO concentration as the test wells) must be included in every experiment to account for any effects of the solvent on the assay results.
Troubleshooting Common Issues
| Issue | Potential Cause | Recommended Solution |
| Compound does not fully dissolve | - Insufficient solvent volume- Low-quality or hydrated DMSO- Compound has low intrinsic solubility | - Increase the volume of fresh, anhydrous DMSO.- Use gentle warming and/or sonication.- If still insoluble, the desired concentration may be too high. Determine the empirical solubility. |
| Precipitation upon dilution into aqueous buffer | The final concentration exceeds the compound's solubility in the mixed solvent system. | - Lower the final assay concentration.- Perform serial dilutions in 100% DMSO before the final dilution.- Consider the use of co-solvents or surfactants in the assay buffer if compatible with the assay. |
| Inconsistent assay results | - Compound degradation due to improper storage or multiple freeze-thaw cycles.- Inaccurate concentration due to water absorption by DMSO. | - Prepare fresh stock solutions from solid material.- Use single-use aliquots.- Always use high-purity, anhydrous DMSO. |
Conclusion
The preparation of this compound stock solutions is a foundational step that significantly impacts the quality and reliability of biological screening data. By adhering to the principles and protocols outlined in this application note—including the use of high-purity anhydrous DMSO, careful dissolution techniques, appropriate storage in single-use aliquots, and robust quality control measures—researchers can ensure the integrity of their compound solutions and, by extension, the validity of their scientific findings. This methodical approach, grounded in an understanding of the physicochemical properties of both the compound and the solvent, is indispensable for success in drug discovery and development.
References
Application Notes and Protocols for Evaluating 4-phenylquinazolin-2(1H)-one in Kinase Inhibition Assays
An Application Guide for Researchers
Introduction: The Quinazoline Scaffold in Kinase Inhibitor Discovery
Protein kinases are fundamental regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer. This has made them one of the most intensively pursued classes of drug targets. The quinazoline core is recognized as a "privileged scaffold" in medicinal chemistry, forming the foundation of numerous potent and selective kinase inhibitors approved for clinical use.[1][2] Derivatives of this versatile heterocycle have demonstrated significant inhibitory activity against a wide array of critical oncogenic kinases, including the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks).[3][4][5][6]
4-phenylquinazolin-2(1H)-one represents a key foundational structure within this chemical class.[7] Its evaluation in robust and reliable in vitro kinase assays is the critical first step in characterizing its inhibitory potential and selectivity profile. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the application of this compound in modern kinase inhibition assays. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-quality, reproducible data.
Scientific Foundation: Principles of Kinase Inhibition Assays
A kinase catalyzes the transfer of the γ-phosphate from a donor molecule, typically ATP, to a specific substrate (a protein or peptide). A kinase inhibitor interferes with this process. The goal of an in vitro assay is to accurately quantify this inhibition. Assays generally fall into two categories:
-
Activity Assays: These measure the enzymatic activity of the kinase by detecting either the consumption of ATP or the generation of a product (ADP or the phosphorylated substrate).
-
Binding Assays: These directly measure the binding of an inhibitor to the kinase, often by detecting the displacement of a known, labeled ligand from the kinase's active site.
This guide will detail protocols for two industry-standard, high-throughput assay platforms that exemplify these principles: the luminescence-based ADP-Glo™ Kinase Assay (an activity assay) and the TR-FRET-based LanthaScreen® Eu Kinase Binding Assay (a binding assay).
Visualization 1: Generic Kinase Signaling Pathway
Many kinase inhibitors, including those based on the quinazoline scaffold, target Receptor Tyrosine Kinases (RTKs) like VEGFR-2, which are critical for processes like angiogenesis (the formation of new blood vessels) that fuel tumor growth.[1][8]
Caption: Simplified VEGFR-2 signaling pathway targeted by kinase inhibitors.
Experimental Protocol 1: ADP-Glo™ Luminescence-Based Kinase Activity Assay
The ADP-Glo™ Kinase Assay is a universal method that quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[9][10] Its high sensitivity makes it ideal for screening, even for kinases with low activity.[10] The assay is performed in two steps: first, the kinase reaction is stopped and remaining ATP is depleted; second, the ADP generated is converted back to ATP, which fuels a luciferase reaction to produce a luminescent signal directly proportional to kinase activity.[11]
Core Principle & Causality
The brilliance of this assay lies in its two-step process. By first eliminating the initial, unconsumed ATP (which is in vast excess), the assay can sensitively detect the newly formed ADP. This prevents the high ATP background from overwhelming the signal from the relatively small amount of ADP produced, leading to a high signal-to-background ratio.[10][11]
Materials
-
This compound (prepare a 10 mM stock in 100% DMSO)
-
Recombinant Kinase (e.g., VEGFR-2, Src, or EGFR)
-
Kinase-specific peptide substrate
-
ATP (Ultra-Pure)
-
Kinase Reaction Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)[12]
-
White, opaque 384-well or 96-well assay plates
-
Plate-reading luminometer
Step-by-Step Methodology
-
Compound Preparation (Dose-Response):
-
Prepare a serial dilution of the 10 mM this compound stock solution in 100% DMSO. A 10-point, 3-fold dilution series is standard.
-
Rationale: Creating the serial dilution in DMSO first ensures the compound remains soluble before it is further diluted in aqueous assay buffer, minimizing precipitation.
-
-
Assay Plate Setup (Example for 384-well plate):
-
Add 1 µL of each compound dilution (or DMSO as a vehicle control) to the appropriate wells of a white, opaque assay plate.
-
Prepare "No Enzyme" (background) and "No Inhibitor" (100% activity) control wells containing 1 µL of DMSO.
-
-
Kinase Reaction:
-
Prepare a 2X Kinase/Substrate master mix in Kinase Reaction Buffer. The final concentrations should be empirically determined but typically fall in the low nanomolar range for the enzyme and micromolar range for the substrate.
-
Add 2 µL of the 2X Kinase/Substrate mix to the wells containing the compound/DMSO.
-
Incubate for 10-15 minutes at room temperature.
-
Rationale: This pre-incubation step allows the inhibitor to bind to the kinase before the reaction is initiated, ensuring a more accurate measurement of its potency.
-
Prepare a 2X ATP solution in Kinase Reaction Buffer. The final concentration should ideally be at or near the Michaelis constant (Km) of the kinase for ATP, as this provides the most sensitive measure for competitive inhibitors.
-
Initiate the reaction by adding 2 µL of the 2X ATP solution to all wells (final reaction volume = 5 µL).
-
Incubate for 60 minutes at 30°C. The incubation time should be within the determined linear range of the kinase reaction.
-
-
ATP Depletion (Step 1 of Detection):
-
ADP Detection (Step 2 of Detection):
-
Mix the plate gently and incubate for 30-60 minutes at room temperature.[11]
-
Rationale: This reagent contains ADP-dependent enzymes that convert the ADP produced by the kinase into ATP, which is then used by a thermostable luciferase to generate light.[9]
-
Measure luminescence using a plate-reading luminometer. An integration time of 0.5-1 second per well is a good starting point.[13]
Caption: General experimental workflow for the ADP-Glo™ Kinase Assay.
Experimental Protocol 2: LanthaScreen® Eu TR-FRET Kinase Binding Assay
This assay directly measures the binding of an inhibitor to the kinase's ATP pocket.[15] It relies on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) between a Europium (Eu)-labeled anti-tag antibody bound to the kinase and an Alexa Fluor®-labeled, ATP-competitive "tracer" that binds in the active site.[16] An inhibitor like this compound will displace the tracer, leading to a loss of the FRET signal.[17]
Core Principle & Causality
This is a homogenous, mix-and-read assay that measures binding affinity rather than enzymatic activity.[15] Its key advantage is that it is not dependent on enzyme catalysis, meaning it can be used with inactive kinases and can detect inhibitors regardless of their mechanism (e.g., Type I, Type II, or allosteric inhibitors that affect the ATP site conformation).[16][17] The time-resolved aspect of the measurement minimizes background fluorescence, leading to a robust assay window.
Materials
-
This compound (10 mM stock in 100% DMSO)
-
Tagged, purified kinase of interest
-
LanthaScreen® Eu-labeled Anti-Tag Antibody (specific to the kinase's tag)[18]
-
LanthaScreen® Kinase Tracer (selected for the specific kinase)[18]
-
Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Black, low-volume 384-well assay plates
-
TR-FRET compatible plate reader (e.g., with 340 nm excitation and 615/665 nm emission filters)[15]
Step-by-Step Methodology
-
Compound Preparation:
-
Prepare a 4X final concentration serial dilution of this compound in the appropriate Kinase Buffer containing a fixed percentage of DMSO.
-
-
Reagent Preparation:
-
Prepare a 2X Kinase/Antibody master mix in Kinase Buffer.
-
Prepare a 4X Tracer solution in Kinase Buffer.
-
Rationale: Preparing reagents at higher concentrations allows for the simple addition of equal volumes to achieve the final desired concentrations in the well, minimizing pipetting steps and errors.
-
-
Assay Plate Setup (Example for 20 µL final volume):
-
Add 5 µL of the 4X compound dilutions (or buffer/DMSO control) to the wells of a black assay plate.
-
Add 10 µL of the 2X Kinase/Antibody mix to all wells.
-
Initiate the binding reaction by adding 5 µL of the 4X Tracer solution to all wells.
-
Note: The order of addition can be optimized, but typically the inhibitor is mixed with the kinase/antibody before the tracer is added.
-
-
Incubation and Data Acquisition:
Caption: Principle of the LanthaScreen® TR-FRET Kinase Binding Assay.
Data Analysis and Presentation
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percent inhibition relative to the high (no inhibitor) and low (no enzyme or potent inhibitor) controls.
-
Formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_LowControl) / (Signal_HighControl - Signal_LowControl))
-
-
Determine IC₅₀ Value: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (four-parameter variable slope) to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce kinase activity or binding by 50%.
Data Presentation: Sample Kinase Inhibition Profile
The inhibitory activity of this compound should be evaluated against a panel of kinases to determine its potency and selectivity. Data should be presented clearly, with a known broad-spectrum inhibitor like Staurosporine included as a positive control for comparison.[12]
| Kinase Target | This compound IC₅₀ (µM) | Staurosporine IC₅₀ (µM) | Assay Method |
| VEGFR-2 | 5.5 | 0.015 | ADP-Glo™ |
| EGFR | 12.8 | 0.008 | ADP-Glo™ |
| Src | > 50 | 0.005 | ADP-Glo™ |
| PI3Kα | 25.1 | 0.150 | ADP-Glo™ |
| Akt1 | > 50 | 0.020 | LanthaScreen® |
Table 1: Hypothetical inhibitory activity of this compound against a panel of kinases. Values are for illustrative purposes.
References
- 1. Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound [myskinrecipes.com]
- 8. Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 10. ulab360.com [ulab360.com]
- 11. promega.com [promega.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. promega.com [promega.com]
- 15. LanthaScreen Eu Kinase Binding Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes & Protocols: Developing Structure-Activity Relationship (SAR) Studies for 4-Phenylquinazolin-2(1H)-one Derivatives
Introduction: The Quinazolinone Scaffold as a Privileged Structure in Drug Discovery
The quinazolinone core is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This heterocyclic system is present in numerous natural products and synthetic compounds that exhibit a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][3][4] Within this class, the 4-phenylquinazolin-2(1H)-one isomer and its derivatives have emerged as a particularly promising scaffold. Recent studies have highlighted their potential as vasorelaxant agents, kinase inhibitors, and cytotoxic compounds, making them attractive candidates for further development.[5][6][7][8]
This comprehensive guide is designed for researchers, scientists, and drug development professionals. It provides a detailed framework for systematically developing Structure-Activity Relationship (SAR) studies for novel this compound derivatives. We will move beyond a simple listing of procedures to explain the causal logic behind experimental choices, ensuring a robust and scientifically sound investigation. This document will cover synthetic strategies, detailed protocols for biological evaluation, and the integration of computational modeling to accelerate the discovery of potent and selective therapeutic agents.
The SAR Workflow: An Integrated Approach
A successful SAR campaign is not a linear process but an iterative cycle of design, synthesis, and testing.[9] The goal is to understand how specific structural modifications to a lead compound influence its biological activity, selectivity, and pharmacokinetic properties. By systematically altering substituents on the this compound core, researchers can identify key pharmacophoric features and build a predictive model for designing more potent compounds.
Our approach integrates chemical synthesis, a cascade of in vitro biological assays, and computational analysis to create a comprehensive and efficient workflow.
References
- 1. fiveable.me [fiveable.me]
- 2. columbiaiop.ac.in [columbiaiop.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. bds.berkeley.edu [bds.berkeley.edu]
- 8. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Phenylquinazolin-2(1H)-one
Welcome to the technical support center for the synthesis of 4-phenylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic protocols and improve your yields. Our recommendations are grounded in established scientific principles and validated by peer-reviewed literature.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical reasoning.
Low or No Product Yield
Question: My reaction has resulted in a very low yield of this compound, or in some cases, no product at all. What are the likely causes and how can I rectify this?
Answer: Low to no yield is a common frustration in organic synthesis. For the preparation of this compound, several factors could be at play, primarily revolving around the choice of starting materials, reaction conditions, and the efficiency of the cyclization step.
Probable Causes & Solutions:
-
Inefficient Cyclization Precursors: The choice of starting materials is critical. A common route involves the reaction of a 2-aminobenzophenone derivative. If you are using precursors that are sterically hindered or electronically deactivated, the initial condensation or subsequent cyclization may be inefficient.
-
Recommendation: A robust method involves the reaction of substituted 2-aminobenzophenones with thiourea in dimethyl sulfoxide (DMSO). This approach benefits from a unique reaction system where thiourea decomposes to form carbodiimide, which reacts with the 2-aminobenzophenone to form a 4-phenylquinazolin-2(1H)-imine intermediate that is subsequently reduced and converted to the final product.[1]
-
-
Suboptimal Reaction Temperature and Time: The cyclization step to form the quinazolinone ring often requires specific thermal conditions to proceed efficiently.
-
Recommendation: For the 2-aminobenzophenone and thiourea method in DMSO, the reaction typically requires heating at 160 °C for 4-6 hours on a small scale.[1] Be aware that larger scale reactions may necessitate longer reaction times, sometimes exceeding 24 hours.[1] It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
-
Catalyst or Reagent Issues: Many synthetic routes for quinazolinones rely on catalysts or specific reagents to promote the reaction. The absence, degradation, or incorrect stoichiometry of these can halt the synthesis.
-
Recommendation: For syntheses involving cyclization of 2-aminobenzamides with aldehydes, an acid catalyst like p-toluenesulfonic acid can be employed, followed by an oxidation step.[2] Alternatively, copper-catalyzed methods have shown great promise in improving yields for various quinazolinone derivatives.[2][3][4]
-
Experimental Protocol: Synthesis from 2-Aminobenzophenone and Thiourea [1]
-
Combine the substituted 2-aminobenzophenone and thiourea in dimethyl sulfoxide (DMSO).
-
Heat the reaction mixture to 160 °C.
-
Monitor the reaction progress by TLC. For small-scale reactions, this typically takes 4-6 hours.
-
Upon completion, cool the reaction mixture.
-
Purify the product by washing with water to remove DMSO, followed by column chromatography or thin-layer chromatography.
Side Reactions and Impurity Formation
Question: My final product is contaminated with significant impurities. What are the common side reactions, and how can I minimize them?
Answer: Impurity formation is often a result of side reactions or incomplete conversion of starting materials. Understanding the potential side pathways is key to optimizing your reaction for higher purity.
Probable Causes & Solutions:
-
Incomplete Cyclization: The intermediate imine or amide may not fully cyclize, leading to its presence in the final product mixture.
-
Recommendation: Ensure optimal reaction time and temperature as discussed previously. The use of microwave irradiation has been shown to drastically reduce reaction times and improve yields, potentially minimizing the formation of intermediates by driving the reaction to completion more efficiently.[5][6][7][8]
-
-
Rearrangement Reactions: In certain synthetic routes, particularly those involving halogenated precursors and copper catalysis, rearrangement of intermediates can occur. For instance, the reaction of 1-(2-bromobenzoyl)-3-phenylthiourea with copper(I) iodide can lead to a rearranged 2-halogeno-N-phenylbenzamide instead of the desired quinazolinone.[9][10]
-
Recommendation: Carefully select your starting materials and reaction conditions. If you are observing unexpected byproducts, consider alternative synthetic routes that are less prone to such rearrangements. A transition-metal-free approach, such as the base-promoted SNAr reaction of ortho-fluorobenzamides with amides followed by cyclization, can be a viable alternative.[11]
-
Data on Microwave-Assisted Synthesis:
| Compound | Conventional Method Yield | Microwave Method Yield | Reaction Time (MW) | Reference |
| This compound derivatives | 31-92% (in about 1 hour) | Not specified | ~1 hour | [6][8] |
| Benzimidazo[1,2-c]-quinazolines | Lower | Higher | 2-6 minutes | [5] |
| Quinazolino[4,3-b]quinazolin-8-ones | Lower | Higher (High Yield) | Short | [5] |
Purification Challenges
Question: I am struggling to purify my this compound. What are the best practices for its isolation and purification?
Answer: Effective purification is essential for obtaining a high-purity product. The choice of purification method will depend on the scale of your reaction and the nature of the impurities.
Probable Causes & Solutions:
-
Solubility Issues: The product and starting materials may have similar solubilities in common solvents, making recrystallization difficult.
-
Recommendation: Column chromatography is a highly effective method for separating the desired product from unreacted starting materials and byproducts.[1] A solvent system for TLC should be developed first to determine the optimal mobile phase for separation on a column.
-
-
Removal of High-Boiling Solvents: Solvents like DMSO can be difficult to remove completely.
-
Recommendation: After the reaction, the mixture can be washed with water to remove DMSO.[1] Subsequent extraction with an appropriate organic solvent (e.g., ethyl acetate) will transfer the product to the organic phase, leaving residual DMSO in the aqueous phase.
-
General Purification Workflow:
Caption: A typical purification workflow for this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for the synthesis of this compound?
A1: Common starting materials include 2-aminobenzophenones, 2-aminobenzonitriles, and anthranilic acid derivatives.[1][2][12][13] The choice of starting material will dictate the overall synthetic strategy and the reagents required.
Q2: Can I use "green" chemistry principles to synthesize this compound?
A2: Yes, several greener approaches have been developed. These include using less toxic solvents, employing catalytic rather than stoichiometric reagents, and utilizing energy-efficient methods like microwave synthesis.[3][5] For instance, some syntheses have been developed using water as a solvent or employing biomass-derived green solvents like eucalyptol.[2][14]
Q3: Are there any one-pot synthesis methods available to improve efficiency?
A3: One-pot syntheses are highly desirable for improving efficiency and reducing waste. Several one-pot methods for quinazolinone derivatives have been reported, often involving domino or tandem reactions where multiple bond-forming events occur in a single reaction vessel.[2][15] These methods can significantly streamline the synthetic process.
Q4: How do substituents on the phenyl ring affect the reaction yield?
A4: The electronic nature of substituents on the aromatic rings of the precursors can influence the reaction rate and yield. Electron-donating groups can sometimes increase the nucleophilicity of the amine, potentially aiding in the initial condensation step. Conversely, strong electron-withdrawing groups might deactivate the aromatic ring, making certain cyclization steps more challenging. The specific effect will depend on the reaction mechanism of the chosen synthetic route.[16]
Q5: What analytical techniques are most suitable for characterizing the final product?
A5: A combination of spectroscopic techniques is essential for unambiguous characterization.
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are crucial for determining the chemical structure.[12][17][18]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compound.[12][17]
-
Infrared (IR) Spectroscopy: Helps in identifying key functional groups, such as the carbonyl (C=O) and N-H bonds of the quinazolinone ring.[12][18]
-
Melting Point: A sharp melting point is a good indicator of purity.[19]
Reaction Mechanism Overview: A Common Pathway
The following diagram illustrates a generalized mechanism for the formation of a quinazolinone ring from a 2-aminobenzamide and an aldehyde, which is a common strategy for related structures.
Caption: Generalized mechanism for quinazolinone synthesis.
We hope this technical support guide proves to be a valuable resource in your research endeavors. For further inquiries, please consult the detailed literature cited below.
References
- 1. Facile Preparation of 4-Substituted Quinazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinone synthesis [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of quinazolin-4(1H)-ones via amination and annulation of amidines and benzamides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution | Semantic Scholar [semanticscholar.org]
- 10. quod.lib.umich.edu [quod.lib.umich.edu]
- 11. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides [mdpi.com]
- 14. Synthesis of 4-(Phenylamino)quinazoline-2(1H)-thiones Using Green Solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 17. jddtonline.info [jddtonline.info]
- 18. pubs.acs.org [pubs.acs.org]
- 19. e3s-conferences.org [e3s-conferences.org]
Quinazolinone Cyclization Reactions: A Technical Support Center for Troubleshooting Low Yields
Welcome to the technical support center for quinazolinone cyclization reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low yields in their synthesis of this critical heterocyclic scaffold. Quinazolinones are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] However, their synthesis can be fraught with challenges, leading to frustratingly low yields.
This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues in your quinazolinone cyclization reactions. We will delve into the causality behind experimental choices, offering not just solutions, but a deeper understanding of the underlying chemistry.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Starting Materials and Reagents
Question 1: My reaction is not proceeding, or the yield is very low. Where should I start my troubleshooting?
Answer: The quality of your starting materials is the most critical factor influencing the success of your reaction. Impurities can lead to unwanted side reactions and inhibit catalyst activity, significantly reducing your yield.[3]
-
Purity Verification: Always verify the purity of your starting materials, such as 2-aminobenzonitriles, anthranilic acids, or 2-halobenzamides, using techniques like NMR, GC-MS, or by checking their melting point.[3]
-
Aldehyde Purification: If you are using an aldehyde as a reactant, it is crucial to use a freshly purified sample. Liquid aldehydes can be distilled under reduced pressure, while solid aldehydes can be recrystallized from an appropriate solvent like ethanol or hexanes.[3]
-
Solvent and Reagent Quality: Ensure that your solvents are anhydrous (if the reaction is moisture-sensitive) and that all other reagents are of high purity.
Question 2: I suspect my starting materials are degrading. How can I confirm this and what should I do?
Answer: Degradation of starting materials is a common issue, especially with reactive compounds.
-
Stability Test: To confirm degradation, you can run a control experiment where you subject a small sample of your starting material to the reaction conditions (solvent, temperature, base) without the other reactants. Monitor the sample over time using TLC or LC-MS to check for the appearance of new spots, which would indicate decomposition.
-
Proper Storage: Ensure your starting materials are stored under the recommended conditions (e.g., under an inert atmosphere, protected from light, at a low temperature).
-
Use Fresh Batches: Whenever possible, use freshly opened or newly synthesized batches of starting materials for your reactions.
Section 2: Reaction Conditions
Question 3: My yield is inconsistent. How critical is the choice of solvent?
Answer: The solvent plays a pivotal role in quinazolinone synthesis. It influences the solubility of reactants, the stability of intermediates, and the overall reaction rate.[3] An incorrect solvent choice can be the primary reason for low or no product formation.
-
Polarity Matters: The polarity of the solvent can dramatically affect the outcome. For instance, in the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO2, polar solvents like DMF and water have been shown to provide excellent yields, while less polar solvents like toluene and THF are ineffective.[3]
-
Solvent Screening: If you are experiencing low yields, performing a solvent screen is a highly recommended troubleshooting step. Set up small-scale reactions in a variety of solvents with different polarities (e.g., toluene, DMF, ethanol, acetonitrile, water) to identify the optimal medium for your specific reaction.[3]
Question 4: I'm not getting the expected yield, even with pure starting materials. Could the reaction temperature be the issue?
Answer: Absolutely. The reaction temperature is a critical parameter that needs to be carefully optimized.
-
Activation Energy: Many cyclization reactions have a significant activation energy barrier and require heating to proceed at a reasonable rate.[3]
-
Temperature Screening Protocol: To find the optimal temperature, you can perform a temperature screening experiment. Set up several small-scale reactions at different temperatures (e.g., room temperature, 50 °C, 80 °C, 120 °C) and monitor their progress by TLC or LC-MS.[4][5] This will help you identify the temperature that provides the best balance between reaction rate and product stability.
-
Product Decomposition: Be aware that excessively high temperatures can lead to the decomposition of your product or starting materials.[3] If you observe the formation of new, unidentified spots on your TLC plate at higher temperatures, consider reducing the temperature or the reaction time.
Question 5: How does the choice of base affect the reaction outcome?
Answer: The base is often crucial for promoting the cyclization step. The strength and type of base can significantly impact the yield.
-
Base Screening: If your protocol uses a base, and the yield is low, consider screening different bases. For example, in a Cs2CO3-promoted synthesis, it was found that other bases like K2CO3 or KOH gave significantly lower yields.[6][7] Common bases to screen include organic bases like DBU and inorganic bases like K2CO3, Cs2CO3, and K3PO4.[6][7][8]
Section 3: Catalysts and Side Reactions
Question 6: I am using a catalyzed reaction, but the conversion is poor. What could be wrong with my catalyst?
Answer: In catalyzed reactions, the activity of the catalyst is paramount. Several factors can lead to poor catalyst performance.
-
Catalyst Quality: Always use a fresh batch of catalyst. Catalysts can degrade over time, especially if not stored properly.
-
Catalyst Poisoning: Impurities in your starting materials or solvent can "poison" the catalyst, rendering it inactive.[3] Purifying your starting materials and using high-purity solvents can mitigate this issue.
-
Catalyst Loading: The amount of catalyst used can also affect the yield. It is advisable to optimize the catalyst loading by running the reaction with varying amounts of the catalyst.
-
Choice of Catalyst and Ligand: The choice of metal catalyst (e.g., copper, palladium, ruthenium) and, if applicable, the ligand, is highly dependent on the specific reaction.[9][10][11] Literature precedents for similar transformations can guide your selection. For instance, for some reactions, a CuI catalyst in combination with L-proline as a ligand has been shown to be effective.[9]
Question 7: I am observing multiple products in my reaction mixture. How can I identify and minimize side reactions?
Answer: The formation of byproducts is a common cause of low yields. Understanding the reaction mechanism can help in identifying potential side reactions.
-
Common Side Reactions: Depending on the synthetic route, side reactions such as dimerization of starting materials, incomplete cyclization, or rearrangement of intermediates can occur.
-
Inert Atmosphere: If your reaction involves intermediates that are sensitive to oxidation, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize the formation of oxidized byproducts.[3] This involves using oven-dried glassware and degassed solvents.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS. This will allow you to identify the point at which the desired product is maximized and the formation of byproducts begins to increase, helping you to determine the optimal reaction time.
Experimental Protocols & Methodologies
Protocol 1: Systematic Solvent Screening
This protocol outlines a systematic approach to identify the optimal solvent for your quinazolinone cyclization.
-
Setup: In parallel, set up five small-scale reactions in identical vials, each with a magnetic stir bar.
-
Reagents: To each vial, add your starting materials and catalyst (if applicable) in the same molar ratios as your standard protocol.
-
Solvents: To each vial, add one of the following solvents (or a selection relevant to your reaction):
-
Vial 1: Toluene (non-polar)
-
Vial 2: Acetonitrile (polar aprotic)
-
Vial 3: Ethanol (polar protic)
-
Vial 4: N,N-Dimethylformamide (DMF) (polar aprotic)
-
Vial 5: Water (if reactants are soluble)
-
-
Reaction: Place all vials in a heating block set to the desired reaction temperature.
-
Monitoring: After a set time (e.g., 2, 4, 8, and 24 hours), take a small aliquot from each reaction mixture and analyze it by TLC or LC-MS to determine the extent of product formation and the presence of byproducts.
-
Analysis: Compare the results to identify the solvent that provides the highest yield of the desired product with the fewest impurities.
Protocol 2: Temperature Optimization
This protocol will help you determine the ideal temperature for your reaction.
-
Setup: Prepare four identical small-scale reactions in separate vials, each with a magnetic stir bar.
-
Reagents: Add your starting materials, optimized solvent (from Protocol 1), and any other reagents to each vial in the same proportions.
-
Temperature Gradient: Place each vial in a separate heating block set to a different temperature (e.g., 50 °C, 80 °C, 100 °C, 120 °C).
-
Monitoring: Monitor the progress of each reaction over time using TLC or LC-MS.
-
Analysis: Identify the temperature that gives the best yield in a reasonable amount of time without significant byproduct formation.
Data Presentation & Visualization
Table 1: Example of Solvent Screening Results
| Solvent | Dielectric Constant | Boiling Point (°C) | Relative Yield (%) (by LC-MS at 8h) | Observations |
| Toluene | 2.4 | 111 | 15 | Incomplete conversion, starting material remains |
| Acetonitrile | 37.5 | 82 | 65 | Good conversion, minor byproducts |
| Ethanol | 24.5 | 78 | 40 | Slower reaction rate |
| DMF | 36.7 | 153 | 92 | High conversion, clean reaction profile |
| Water | 80.1 | 100 | 5 | Poor solubility of starting materials |
Diagrams
General Mechanism of Quinazolinone Synthesis from Anthranilic Acid
A simplified mechanism for quinazolinone formation.
Troubleshooting Workflow for Low Yield
A systematic approach to troubleshooting low yields.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quinazolinone synthesis [organic-chemistry.org]
- 9. Recent developments in transition metal catalysis for quinazolinone synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Frontiers | Transition-metal-catalyzed synthesis of quinazolines: A review [frontiersin.org]
- 11. pubs.acs.org [pubs.acs.org]
Technical Support Center: Isolating High-Purity 4-Phenylquinazolin-2(1H)-one
Welcome to the technical support resource for the purification of crude 4-phenylquinazolin-2(1H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting advice and detailed protocols for overcoming common challenges encountered during the isolation of this important heterocyclic scaffold.
Introduction: The Challenge of Purity
The synthesis of this compound, commonly achieved through the condensation of 2-aminobenzophenone and urea, often yields a crude product contaminated with unreacted starting materials, intermediates, and side-products. Achieving high purity is critical for subsequent applications, particularly in drug development, where even minor impurities can have significant impacts on biological activity and safety profiles. This guide provides a systematic approach to purifying your product, grounded in the principles of organic chemistry and extensive laboratory experience.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities typically stem from the starting materials and incomplete cyclization. The most common culprits are:
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Unreacted 2-aminobenzophenone: This is a frequent and often major impurity.
-
Unreacted Urea and its thermal decomposition products: Such as biuret and cyanuric acid.[]
-
N-(2-benzoylphenyl)urea: A key intermediate that may not have fully cyclized.
Q2: My TLC shows a spot at the baseline. What is it likely to be?
A2: A highly polar spot that adheres strongly to the silica gel baseline is often indicative of highly polar starting materials or byproducts. In this synthesis, this could be residual urea or its decomposition products, which are significantly more polar than the desired quinazolinone.[2]
Q3: I'm seeing multiple spots close to my product's Rf on the TLC plate. How can I resolve them?
A3: Closely eluting spots suggest impurities with similar polarities to your product. This could be the N-(2-benzoylphenyl)urea intermediate. Optimizing your column chromatography with a shallower solvent gradient is the most effective strategy to improve separation in such cases.[3]
Q4: Can I use an acid-base extraction to purify my product?
A4: Yes, an acid-base extraction can be a powerful first-pass purification step. This compound is weakly basic due to the nitrogen atoms in the quinazolinone ring. Unreacted 2-aminobenzophenone is also basic. However, acidic impurities or highly polar, non-basic impurities can potentially be removed with an appropriate aqueous wash. A wash with a dilute acid solution (e.g., 1M HCl) could protonate the basic product and starting material, allowing for their separation from neutral impurities. Subsequently, neutralization and extraction would be required to recover the basic components.[4]
Troubleshooting Common Purification Issues
This section addresses specific problems you might encounter during the purification of this compound.
Issue 1: Oiling Out During Recrystallization
Question: I've dissolved my crude product in a hot solvent, but upon cooling, it separates as an oil instead of forming crystals. What's happening and how can I fix it?
Answer: "Oiling out" typically occurs when the compound's melting point is lower than the boiling point of the solvent, or when the solution is highly supersaturated with impurities that inhibit crystal lattice formation.[5]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: The most common reason for oiling out is using too little solvent. Re-heat the solution until the oil redissolves, then add more hot solvent until the solution is just saturated.
-
Slow Cooling: Allow the solution to cool to room temperature slowly, without disturbance. Placing it directly in an ice bath can shock the solution and promote oiling. Once at room temperature, you can then move it to a colder environment.
-
Scratching the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a single seed crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: If the above steps fail, the chosen solvent may be unsuitable. A common and effective solvent system for quinazolinone derivatives is a mixture of ethyl acetate and a non-polar solvent like hexanes or petroleum ether.[2][6] Dissolve the crude product in a minimal amount of hot ethyl acetate, and then slowly add the non-polar solvent until the solution becomes slightly turbid. Then, allow it to cool slowly.
Issue 2: Poor Separation During Column Chromatography
Question: My product is co-eluting with an impurity, resulting in mixed fractions. How can I improve the separation?
Answer: Co-elution of compounds with similar polarities is a common challenge in column chromatography. The key is to optimize the separation conditions to exploit subtle differences in their interaction with the stationary phase.[3][7]
Troubleshooting Steps:
-
Optimize the Solvent System with TLC: Before running the column, perform a thorough TLC analysis with various solvent ratios. The ideal eluent should give your product an Rf value of approximately 0.3 and maximize the separation (ΔRf) from the impurity. For this compound, a good starting point is a mixture of hexanes and ethyl acetate.[3][6]
-
Use a Shallower Gradient: Instead of a large step-wise increase in solvent polarity, employ a shallow, continuous gradient. This will gradually increase the eluting power of the mobile phase, providing better resolution between closely eluting compounds.
-
Column Dimensions and Packing: A longer, narrower column generally provides better separation than a short, wide one. Ensure the column is packed uniformly without any air bubbles or channels, as these will lead to poor separation.[8]
-
Dry Loading: If your crude product is not very soluble in the initial, non-polar eluent, it is best to "dry load" it onto the column. Dissolve the crude material in a minimal amount of a volatile solvent (like dichloromethane), add a small amount of silica gel, and then evaporate the solvent to get a free-flowing powder. This powder can then be carefully added to the top of the column.[9]
| Parameter | Recommendation for Improved Separation |
| Solvent System | Hexane:Ethyl Acetate (start with low polarity, e.g., 4:1, and gradually increase) |
| TLC Rf of Product | Aim for ~0.3 in the chosen eluent system[3] |
| Silica to Crude Ratio | Increase to 50:1 or even 100:1 by weight for difficult separations |
| Elution Technique | Use a shallow gradient elution rather than isocratic |
| Column Packing | Ensure a homogenous, bubble-free packing |
Detailed Purification Protocols
Protocol 1: Purification by Flash Column Chromatography
This is the most reliable method for separating the desired product from unreacted starting materials and the N-(2-benzoylphenyl)urea intermediate.
Workflow Diagram:
References
optimizing reaction conditions for 4-phenylquinazolin-2(1H)-one synthesis (temperature, time)
Welcome to the dedicated technical support center for the synthesis of 4-phenylquinazolin-2(1H)-one. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this important synthetic transformation. Our goal is to empower you with the scientific rationale behind experimental choices, ensuring robust and reproducible outcomes.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific issues that may arise during the synthesis of this compound, offering systematic approaches to diagnose and resolve them.
Issue 1: Low to No Product Yield
Q: I've set up my reaction to synthesize this compound, but upon workup, I'm observing a very low yield, or in some cases, no desired product at all. What are the potential causes and how can I rectify this?
A: Low or no yield is a common yet frustrating issue that can often be traced back to a few key areas. Let's break down the troubleshooting process.
Initial Checks & Reagent Quality:
-
Purity of Starting Materials: The purity of your starting materials, typically a 2-aminobenzophenone derivative and a source of the C2-carbonyl group (like urea or a precursor), is paramount. Impurities can lead to unwanted side reactions, consuming your reactants and diminishing the yield of the target molecule.[1][2] It is advisable to verify the purity of your reagents by techniques such as NMR or melting point analysis before commencing the synthesis.[2]
-
Solvent Quality: Ensure you are using a dry, high-purity solvent. The presence of water can interfere with many of the common synthetic routes, particularly those involving moisture-sensitive reagents or intermediates.
Reaction Conditions - The Critical Interplay of Temperature and Time:
The synthesis of the quinazolinone scaffold is highly sensitive to both temperature and reaction time. The optimal conditions often represent a trade-off between reaction rate and the formation of byproducts.
-
Suboptimal Temperature: If the reaction temperature is too low, the activation energy barrier for the cyclization may not be overcome, resulting in an incomplete or stalled reaction.[1][2] Conversely, excessively high temperatures can lead to the degradation of starting materials or the desired product, as well as the formation of undesired side products. A systematic temperature screening is recommended, starting from reported literature values and adjusting in increments of 10-20°C.[2]
-
Insufficient Reaction Time: Cyclization reactions to form heterocyclic systems can sometimes be slow. It is crucial to monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] The reaction should be allowed to proceed until the starting materials are consumed. However, prolonged reaction times, especially at elevated temperatures, can also contribute to byproduct formation.
Causality in Experimental Choices: The mechanism for the formation of this compound from 2-aminobenzophenone and urea, for instance, involves a cyclocondensation reaction. This process requires sufficient thermal energy to drive the intramolecular cyclization and subsequent dehydration. The choice of solvent can also play a critical role, with polar aprotic solvents like DMF or DMSO often being effective at solubilizing the reactants and facilitating the reaction.[3]
dot
Caption: Troubleshooting workflow for low yield.
Issue 2: Formation of Significant Byproducts
Q: My reaction is producing the desired this compound, but I'm also observing a significant amount of impurities, making purification difficult. How can I improve the selectivity of my reaction?
A: The formation of byproducts is a clear indication that the reaction conditions are not optimized for selectivity.
Influence of Temperature and Time on Selectivity:
-
Temperature Control: As mentioned previously, high temperatures can promote side reactions. These can include self-condensation of starting materials or decomposition of the product.[1] Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate is often key to minimizing byproduct formation.
-
Reaction Time: Over-extending the reaction time can lead to the formation of degradation products. Once the reaction has reached completion (as determined by monitoring), it should be promptly worked up.
Common Side Reactions:
-
Incomplete Cyclization: In some cases, acyclic intermediates may be present in the crude product. This can occur if the reaction time is too short or the temperature is insufficient to drive the final ring-closing step.
-
Oxidation/Decomposition: The quinazolinone core, while generally stable, can be susceptible to oxidation or other decomposition pathways under harsh conditions (e.g., very high temperatures in the presence of an oxidant).
Self-Validating Protocol: A well-designed protocol should include in-process controls. For example, taking small aliquots of the reaction mixture at regular intervals for TLC or LC-MS analysis can provide a clear picture of when the product is optimally formed and before significant byproduct formation begins. This data allows for the precise determination of the ideal reaction time.
Frequently Asked Questions (FAQs)
Q1: What are the typical temperature and time parameters for the synthesis of this compound?
A1: The optimal temperature and time are highly dependent on the specific synthetic route and reagents employed. However, we can provide some general guidelines based on common methods.
| Synthetic Method | Typical Temperature Range (°C) | Typical Reaction Time | Notes |
| Conventional Heating | 120 - 180 | 6 - 30 hours | Solvent choice (e.g., DMF, DMSO) will influence the required temperature.[4] |
| Microwave-Assisted Synthesis | 100 - 150 | 15 - 45 minutes | Offers a significant reduction in reaction time and often leads to higher yields.[5] |
It is crucial to consult the specific literature procedure you are following and consider these as starting points for your own optimization.
Q2: How does microwave-assisted synthesis compare to conventional heating for this reaction?
A2: Microwave irradiation has emerged as a powerful tool for the synthesis of quinazolinone derivatives.[5][6]
-
Advantages of Microwave Synthesis:
-
Drastically Reduced Reaction Times: Reactions that may take many hours with conventional heating can often be completed in minutes under microwave irradiation.[5]
-
Improved Yields: The rapid and efficient heating provided by microwaves can lead to higher product yields and fewer side reactions.[5]
-
Enhanced Reproducibility: Microwave reactors offer precise control over temperature and time, leading to more reproducible results.
-
-
Causality of Microwave Effects: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This is in contrast to conventional heating, where heat is transferred more slowly from an external source. This efficient energy transfer can accelerate reaction rates and favor the desired reaction pathway.
dot
Caption: Comparison of synthetic workflows.
Q3: Can you provide a general experimental protocol for the synthesis of this compound?
A3: The following is a generalized protocol and should be adapted and optimized for your specific substrates and equipment.
Step-by-Step Methodology:
-
Reagent Preparation: In a suitable reaction vessel, combine the 2-aminobenzophenone derivative (1 equivalent) and urea (2-3 equivalents).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent, such as DMF or DMSO.
-
Heating:
-
Conventional Heating: Heat the reaction mixture to 120-160°C and maintain this temperature for the optimized reaction time (typically 6-24 hours), monitoring by TLC.
-
Microwave-Assisted Heating: Place the sealed reaction vessel in a microwave reactor and heat to 120-150°C for 15-45 minutes.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the crude product.
-
Collect the solid by filtration and wash with water.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure this compound.
-
Alternatively, purify the crude material by column chromatography on silica gel.
-
Self-Validation: The purity of the final product should be confirmed by analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis of quinazolinones from o-aminobenzamides and benzyl amines under metal-free conditions [html.rhhz.net]
- 5. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 4-Phenylquinazolin-2(1H)-one Synthesis
Welcome to the technical support center for the synthesis of 4-phenylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals who are transitioning from laboratory-scale synthesis to larger-scale production. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the specific challenges encountered during the scale-up of this important heterocyclic compound.
Introduction to Scale-Up Challenges
Scaling a synthetic route from the bench to a manufacturing plant is rarely a linear process.[1] A reaction that performs flawlessly on a gram scale can present unexpected difficulties at the kilogram or multi-ton scale. These challenges often stem from fundamental principles of chemical engineering that are less apparent in a laboratory setting. Key areas of concern include altered heat and mass transfer dynamics, changes in impurity profiles, and difficulties in achieving consistent product quality.[1][2] This guide will provide a structured approach to anticipating, diagnosing, and resolving these scale-up issues for the synthesis of this compound.
Common Synthetic Route
A prevalent laboratory method for synthesizing this compound involves the cyclization of a substituted 2-aminobenzophenone with a source of carbonyl, such as urea or a derivative thereof. While various methods exist, including microwave-assisted and metal-catalyzed approaches, this guide will focus on the challenges associated with a conventional thermally driven process, as these are most pronounced during scale-up.[3]
Frequently Asked Questions (FAQs)
Reaction & Stoichiometry
Q1: My reaction yield has dropped significantly after increasing the batch size. What are the likely causes?
A1: A drop in yield upon scale-up is a common issue and can be attributed to several factors:
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Inefficient Mixing: In larger reactors, achieving uniform mixing is more challenging.[4][5] This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and degradation.
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to efficiently add or remove heat, potentially leading to runaway reactions or the formation of temperature-dependent by-products.[3][6]
-
Suboptimal Reagent Addition: The rate of reagent addition becomes critical at scale. A rate that was effective in the lab might be too fast in a large reactor, causing localized high concentrations and side reactions.
-
Atmospheric Control: Ensuring an inert atmosphere in a large vessel can be more difficult, and sensitivity to air or moisture may become more pronounced.
Q2: I'm observing the formation of new, unidentified impurities in my scaled-up batches. How can I identify and control them?
A2: The impurity profile often changes during scale-up due to altered reaction conditions.[1]
-
Identification: Utilize analytical techniques such as HPLC-MS and NMR to identify the structures of the new impurities. This can provide clues about their formation mechanism (e.g., dimers, oxidation products, or products from reactions with the solvent).
-
Control Strategies: Once identified, you can often control these impurities by:
-
Optimizing Temperature: Tighter temperature control can minimize the formation of thermally-driven by-products.
-
Adjusting Addition Rates: Slower addition of a key reagent can prevent localized concentration spikes that may lead to impurity formation.
-
Solvent Choice: Ensure the purity of your solvent, as impurities within the solvent can become significant at larger scales.
-
Work-up & Purification
Q3: The crystallization of my product is inconsistent, leading to variable particle size and purity. How can I improve this?
A3: Crystallization is highly sensitive to scale.[7][8] Inconsistent results often stem from:
-
Cooling Rate: Slower, controlled cooling is crucial for forming uniform crystals. The rapid cooling achievable in the lab is difficult to replicate in a large, jacketed reactor.
-
Supersaturation Control: The point of supersaturation must be carefully controlled to manage nucleation and crystal growth. Seeding the solution with pre-formed crystals of the desired polymorph can be an effective strategy.[]
-
Agitation: The mixing speed and impeller design can affect crystal size and shape (morphology).
Q4: My product is difficult to filter and dry at a larger scale. What can I do?
A4: Filtration and drying issues are often linked to the crystal morphology.
-
Small, Needle-like Crystals: These can clog filter media and trap solvent. To address this, optimize the crystallization to produce larger, more uniform crystals. This can be achieved by slowing the cooling rate or using an anti-solvent addition strategy.
-
Solvent Selection: The choice of crystallization solvent directly impacts crystal habit. Experiment with different solvent systems at a small scale to find one that yields a more easily filterable solid.
Troubleshooting Guides
Guide 1: Low Yield and Incomplete Conversion
This guide addresses scenarios where the reaction fails to proceed to completion or results in a low yield of the desired this compound.
| Symptom | Potential Cause | Troubleshooting Action |
| Low Conversion of Starting Material | Insufficient Heat Transfer: The core of the reactor may not be reaching the target temperature due to the poor surface-area-to-volume ratio.[3][6] | - Profile the temperature at different points within the reactor. - Increase the temperature of the heating medium. - Consider a more efficient heat transfer fluid. |
| Poor Mixing: Reactants are not coming into sufficient contact.[4][5] | - Increase the agitation speed. - Evaluate the impeller design for the specific reactor geometry and viscosity of the reaction mixture. | |
| Significant By-product Formation | Localized Overheating (Hot Spots): Exothermic reactions can create localized areas of high temperature, leading to decomposition or side reactions.[3] | - Reduce the rate of addition of the limiting reagent. - Improve mixing to better dissipate heat. - Dilute the reaction mixture to create a larger thermal mass. |
| Incorrect Stoichiometry: Errors in charging large quantities of reagents. | - Double-check all calculations and measurements. - Use calibrated flow meters for liquid additions. |
-
Reactor Setup: Equip a pilot-scale reactor with multiple temperature probes at different depths and radial positions.
-
Initial Heating: Set the jacket temperature to the previously established laboratory optimum.
-
Temperature Monitoring: Record the temperature at all probe locations as the reaction progresses.
-
Analysis: If a significant temperature gradient exists between the reactor wall and the core, it indicates poor heat transfer.
-
Adjustment: Gradually increase the jacket temperature until the core of the reaction mass consistently maintains the desired temperature.
Guide 2: Product Isolation and Purity Issues
This section focuses on challenges encountered during the work-up and purification of this compound.
| Symptom | Potential Cause | Troubleshooting Action |
| Oily Product or Failure to Crystallize | Presence of Impurities: Certain by-products can act as crystal growth inhibitors. | - Analyze the crude product to identify impurities. - Implement a pre-purification step, such as a charcoal treatment or a solvent wash, to remove problematic impurities. |
| Incorrect Solvent Volume: The solvent-to-product ratio may need to be adjusted at scale. | - Perform small-scale experiments to redefine the optimal solvent volume for crystallization. | |
| Polymorphism | Uncontrolled Crystallization Conditions: Different cooling rates and levels of supersaturation can lead to the formation of different crystal forms (polymorphs), which can have different physical properties.[8][] | - Implement a controlled cooling profile. - Introduce seed crystals of the desired polymorph at a specific temperature to control nucleation. - Characterize the solid form using techniques like XRD or DSC. |
| Colored Impurities in Final Product | Degradation Products: High temperatures or prolonged reaction times can lead to the formation of colored degradation products. | - Reduce the reaction temperature or time. - Consider performing the reaction under an inert atmosphere to prevent oxidation. - Use activated charcoal treatment on the crude solution before crystallization. |
Visualized Workflows
Troubleshooting Low Yield on Scale-Up
Caption: Decision tree for troubleshooting low yields during scale-up.
Controlled Crystallization Workflow
Caption: A workflow for achieving consistent crystallization at scale.
References
Technical Support Center: Enhancing the Solubility of 4-Phenylquinazolin-2(1H)-one for Biological Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and practical solutions for a common challenge encountered in the laboratory: the poor aqueous solubility of 4-phenylquinazolin-2(1H)-one and its analogs. Overcoming this hurdle is critical for obtaining reliable and reproducible data in biological assays.
This document is structured as a series of frequently asked questions (FAQs) and detailed protocols. It is designed to not only provide step-by-step instructions but also to explain the scientific principles behind each method, empowering you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that arise when working with poorly soluble compounds like this compound.
Q1: I'm having trouble dissolving this compound in my aqueous assay buffer. What are the first steps I should take?
A1: Initial Solubility Troubleshooting
The quinazolinone scaffold, characterized by its heterocyclic ring structure, often leads to poor aqueous solubility. A computed XLogP3 value of 2 for this compound suggests moderate lipophilicity, which is consistent with low water solubility[1]. A closely related isomer, 2-phenyl-4(3H)-quinazolinone, has a measured solubility of only 16 µg/mL at a physiological pH of 7.4, which further highlights the solubility challenges with this class of compounds[2].
Your first step should be to create a concentrated stock solution in an appropriate organic solvent.
-
Recommended Primary Solvent: 100% Dimethyl Sulfoxide (DMSO) is the most common and effective starting point.
-
Procedure:
-
Weigh out your compound accurately.
-
Add a small volume of high-purity, anhydrous DMSO.
-
Use gentle warming (30-40°C) and vortexing or sonication to aid dissolution.
-
-
Troubleshooting:
-
Compound still won't dissolve in 100% DMSO: This may indicate insufficient solvent volume or the presence of water in your DMSO, which can significantly reduce its solvating power for hydrophobic compounds. Try increasing the volume of fresh, anhydrous DMSO.
-
Precipitation upon storage: If your DMSO stock solution precipitates when stored at 4°C or -20°C, this is likely due to the compound's temperature-dependent solubility. If the compound's stability permits, store the stock solution at room temperature. Otherwise, before each use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate.
-
Q2: My DMSO stock solution is clear, but the compound precipitates when I dilute it into my aqueous assay buffer. How can I prevent this?
A2: Addressing Precipitation Upon Dilution
This phenomenon, often called "crashing out," is a classic sign of a compound with poor aqueous solubility. The key is to modify the final aqueous environment to be more hospitable to your compound. Here are several strategies, which can be used alone or in combination:
-
Co-solvents: Introduce a water-miscible organic solvent into your final assay buffer. Co-solvents work by reducing the overall polarity of the solvent system.
-
Common Choices: Ethanol, propylene glycol, and polyethylene glycols (PEGs) are frequently used.
-
Starting Concentration: Begin with a low final concentration (e.g., 1-5% v/v) of the co-solvent in your assay medium. Be mindful that higher concentrations of organic solvents can affect cell viability or enzyme activity, so it's crucial to run appropriate vehicle controls.
-
-
pH Adjustment: The this compound structure contains basic nitrogen atoms, making its solubility pH-dependent. At a lower (more acidic) pH, these nitrogens can become protonated, leading to a charged species with higher aqueous solubility.
-
Surfactants: Non-ionic surfactants can form micelles that encapsulate hydrophobic compounds, effectively keeping them in solution.
-
Recommended Surfactants: Polysorbate 80 (Tween® 80) or Pluronic® F-68 are common choices for biological assays.
-
Effective Concentration: Use surfactants at a concentration above their critical micelle concentration (CMC). For Tween 80, this is typically around 0.01-0.1%. As with co-solvents, always include a vehicle control with the surfactant alone to check for any effects on your assay.
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophilic exterior and a hydrophobic interior cavity. They can form "inclusion complexes" with poorly soluble drugs, shielding the hydrophobic parts of the molecule from the aqueous environment.
Q3: I'm working with a cell-based assay and am concerned about the toxicity of excipients like DMSO and surfactants. What are the best practices?
A3: Minimizing Excipient-Induced Toxicity
This is a critical consideration for any in vitro experiment. The goal is to enhance compound solubility while having a minimal impact on the biological system.
-
Rule of Thumb for DMSO: Most cell lines can tolerate up to 0.5% DMSO in the final culture medium without significant toxicity. However, it is always best practice to determine the tolerance of your specific cell line by running a dose-response curve with DMSO alone.
-
Vehicle Controls are Essential: Always include a vehicle control in your experiments. This control should contain the highest concentration of all solvents and excipients used to dissolve your test compound, but not the compound itself. This allows you to differentiate between the effects of the compound and the effects of the formulation.
-
Consider the Assay Type: The sensitivity to excipients can vary. For example, assays measuring cell proliferation over several days may be more sensitive to solvent toxicity than short-term signaling assays.
-
Alternative Formulation Strategies: If you find that the required concentration of co-solvents or surfactants is toxic to your cells, consider more advanced formulation techniques like cyclodextrin complexation or the preparation of a solid dispersion, which can often enhance solubility with more biocompatible excipients.
Part 2: Step-by-Step Experimental Protocols
This section provides detailed methodologies for the solubility enhancement techniques discussed above.
Protocol 1: Preparation of a this compound Stock Solution and Working Dilutions with a Co-solvent
Objective: To prepare a soluble working solution of this compound for a biological assay using a co-solvent.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Ethanol (or Propylene Glycol)
-
Sterile aqueous assay buffer (e.g., PBS or cell culture medium)
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Prepare an Intermediate Dilution (if necessary):
-
Dilute the 10 mM Primary Stock 1:10 in DMSO to create a 1 mM intermediate stock. This can make subsequent dilutions into aqueous buffer more manageable.
-
-
Prepare the Final Working Solution:
-
To achieve a final concentration of 10 µM with 1% ethanol as a co-solvent:
-
In a sterile microcentrifuge tube, combine 980 µL of your aqueous assay buffer and 10 µL of ethanol.
-
Add 10 µL of the 1 mM intermediate stock to the buffer/ethanol mixture.
-
Vortex immediately and thoroughly.
-
-
The final concentrations will be: 10 µM this compound, 1% ethanol, and 1% DMSO.
-
-
Vehicle Control:
-
Prepare a vehicle control by adding 10 µL of DMSO to 980 µL of assay buffer containing 10 µL of ethanol.
-
Protocol 2: Enhancing Solubility with Hydroxypropyl-β-Cyclodextrin (HP-β-CD) using the Kneading Method
Objective: To prepare an inclusion complex of this compound with HP-β-CD to improve its aqueous solubility. The kneading method is efficient for laboratory-scale preparations[3][4][9][10].
Materials:
-
This compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol:Water (50:50 v/v) solution
-
Mortar and pestle
-
Deionized water
Procedure:
-
Determine Molar Ratios: Start with a 1:1 molar ratio of this compound to HP-β-CD. (MW of HP-β-CD is ~1400 g/mol ).
-
For example, use 22.2 mg of the compound (0.1 mmol) and 140 mg of HP-β-CD (0.1 mmol).
-
-
Kneading Process:
-
Place the HP-β-CD in the mortar.
-
Slowly add a small amount of the 50% ethanol solution while triturating with the pestle to form a consistent paste[10].
-
Gradually add the this compound powder to the paste and continue to knead for 30-60 minutes. The mixture should remain a thick paste.
-
The mechanical energy from kneading facilitates the inclusion of the drug into the cyclodextrin cavity.
-
-
Drying:
-
Spread the paste in a thin layer on a glass dish and dry it in a vacuum oven or desiccator at a low temperature (e.g., 40°C) until a constant weight is achieved.
-
-
Final Product:
-
The resulting dry solid is the inclusion complex. It can be gently pulverized and stored in a desiccator.
-
-
Solubility Testing:
-
Prepare a saturated solution of the inclusion complex in your aqueous assay buffer. Compare its solubility to that of the uncomplexed compound. You should observe a significant increase in solubility.
-
Part 3: Data Summaries and Visualizations
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₀N₂O | [1][6][7][8] |
| Molecular Weight | 222.24 g/mol | [1][6][7][8] |
| Melting Point | 254-257 °C | [6] |
| XLogP3 | 2 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 1 | [1] |
| Reference Solubility (Isomer) | 16 µg/mL (at pH 7.4) for 2-phenyl-4(3H)-quinazolinone | [2] |
Table 2: Comparison of Solubility Enhancement Strategies
| Strategy | Mechanism | Typical Excipients | Starting Concentration | Key Considerations |
| Co-solvents | Reduces solvent polarity | DMSO, Ethanol, Propylene Glycol | 0.5 - 5% (v/v) | Potential for biological interference/toxicity at higher concentrations. Vehicle control is critical. |
| pH Adjustment | Ionization of the molecule | Acidic or basic buffers | Adjust to pH < pKa | Assay must be stable at the adjusted pH. Requires knowledge or experimental determination of pKa. |
| Surfactants | Micellar encapsulation | Polysorbate 80 (Tween® 80), Pluronic® F-68 | > CMC (e.g., 0.01-0.1%) | Potential for cell toxicity. Can interfere with some assay readouts (e.g., fluorescence). |
| Cyclodextrins | Inclusion complex formation | HP-β-CD, β-CD | 1:1 to 1:5 drug:CD molar ratio | Highly effective and generally low toxicity. May require a specific preparation method. |
| Solid Dispersion | Molecular dispersion in a polymer matrix | Poloxamers, PEGs, PVP | 1:1 to 1:10 drug:carrier ratio | Advanced technique, often yields significant solubility enhancement. Requires specialized equipment. |
Diagrams
References
- 1. 2(1H)-Quinazolinone, 4-phenyl- | C14H10N2O | CID 63430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Phenyl-4(3H)-Quinazolinone | C14H10N2O | CID 135400456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. humapub.com [humapub.com]
- 4. oatext.com [oatext.com]
- 5. Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound [myskinrecipes.com]
- 7. calpaclab.com [calpaclab.com]
- 8. 4-PHENYL-2-(1H)-QUINAZOLINONE [amp.chemicalbook.com]
- 9. globalresearchonline.net [globalresearchonline.net]
- 10. sciensage.info [sciensage.info]
Technical Support Center: Troubleshooting Poor Reproducibility in 4-Phenylquinazolin-2(1H)-one Biological Data
Welcome to the technical support center for 4-phenylquinazolin-2(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this quinazolinone derivative. Poor reproducibility can derail research progress; this resource provides a structured approach to identifying and resolving common issues, ensuring the integrity and reliability of your experimental data.
Diagram: Master Troubleshooting Workflow
This workflow provides a high-level overview of the systematic approach to diagnosing reproducibility issues.
identifying and minimizing byproducts in microwave-assisted quinazolinone synthesis
Welcome to the technical support center for drug development professionals, researchers, and scientists engaged in the microwave-assisted synthesis of quinazolinones. This guide is designed to provide in-depth troubleshooting strategies and answers to frequently asked questions, enabling you to identify and minimize byproducts, thereby optimizing your synthetic protocols. Microwave-assisted organic synthesis (MAOS) is a powerful technique that accelerates reaction rates and often leads to higher yields and purer products compared to conventional heating methods[1][2]. However, like any synthetic methodology, it presents unique challenges that require a nuanced understanding of the underlying reaction mechanisms.
Troubleshooting Guide: From Byproducts to Purity
This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific rationale behind them.
Issue 1: Incomplete Reaction and Presence of Acyclic Intermediates
Q1: My reaction yields are low, and TLC/LC-MS analysis shows a significant amount of a major byproduct with a mass corresponding to my starting materials plus an acyl group, but not the cyclized quinazolinone. What is happening and how can I fix it?
A1: This is a classic case of incomplete cyclization, one of the most common pitfalls in quinazolinone synthesis. The byproduct you are observing is likely an acyclic N-acylanthranilamide or a related diamide intermediate. For example, in the reaction between a 2-aminobenzamide and an anhydride like succinic anhydride, the initial nucleophilic attack forms the acyclic diamide, which then requires sufficient energy to cyclize and dehydrate to form the final quinazolinone ring[3].
Probable Causes & Solutions:
-
Insufficient Microwave Power or Time: The rapid, localized heating provided by microwaves is crucial for driving the final, often energy-intensive, cyclization/dehydration step[4]. If the reaction is incomplete, the acyclic intermediate will be the major product isolated.
-
Solution: Systematically increase the reaction time in increments (e.g., 5-minute intervals) or increase the microwave power/target temperature. Monitor the reaction progress closely by TLC or LC-MS to find the optimal endpoint where the intermediate is consumed without significant degradation of the product.
-
-
Suboptimal Solvent Choice: The solvent's ability to absorb microwave energy (dielectric properties) dramatically affects heating efficiency[5]. Non-polar solvents like toluene or hexane are poor microwave absorbers and may not reach the required temperature for cyclization, even at high power settings.
-
Solution: Switch to a polar, high-boiling solvent such as DMF, DMSO, or ethylene glycol. These solvents couple efficiently with microwave irradiation, ensuring rapid and uniform heating of the reaction mixture. In some cases, solvent-free conditions, where the neat reactants absorb the microwave energy, can be highly effective and offer green chemistry benefits[3][6].
-
Causality Explained: The formation of the quinazolinone ring from the acyclic intermediate is a dehydration reaction. Microwave irradiation excels at efficiently removing small, polar molecules like water from the reaction medium, thereby driving the equilibrium towards the cyclized product. Insufficient energy input fails to overcome the activation barrier for this final step.
Issue 2: Formation of Thermal Degradation and Dimerization Products
Q2: Upon increasing microwave temperature to drive the reaction to completion, my desired product forms, but I also see new, often colored, impurities. One particular byproduct has a mass lower than my acyclic intermediate but is not the quinazolinone. What could it be?
A2: You are likely observing thermal degradation. The rapid, high-temperature conditions achievable with microwave synthesis can sometimes promote side reactions if not carefully controlled[5]. An "unidentified side-product 10" has been reported in the synthesis from 2-aminobenzamide and succinic anhydride, with its formation increasing at higher temperatures[3].
Hypothesized Byproduct Structure and Formation:
A plausible structure for this type of byproduct, arising from the acyclic diamide intermediate 4-((2-carbamoylphenyl)amino)-4-oxobutanoic acid, is a succinimide derivative. This would form via an alternative intramolecular cyclization/dehydration pathway where the terminal carboxylic acid reacts with the newly formed amide nitrogen, rather than the intended cyclization involving the carbamoyl group. This pathway is thermally driven and competes with the desired quinazolinone formation.
-
Probable Cause: Excessive microwave temperature or "hot spots" due to non-uniform heating. While microwaves provide bulk heating, localized superheating can occur, especially in heterogeneous mixtures or with poor stirring, leading to thermal stress on the molecules[7].
-
Solution 1 (Temperature Optimization): Instead of pushing the temperature to the maximum, find the "sweet spot." Run a temperature gradient experiment (e.g., from 120°C to 180°C in 10°C increments) for a fixed time and analyze the product/byproduct ratio by HPLC. This allows you to identify the temperature at which the rate of quinazolinone formation is maximized relative to the rate of degradation.
-
Solution 2 (Solvent and Reagent Stoichiometry): Using a solvent that favors the desired cyclization can help. Additionally, ensuring the rapid consumption of starting materials by adjusting stoichiometry (e.g., using a slight excess of the more stable reagent) can limit the time intermediates are exposed to high temperatures[3].
-
Causality Explained: Chemical reactions have different activation energies. While the desired cyclization is the primary pathway, alternative reactions like intramolecular rearrangement or degradation have their own energy requirements. Excessive thermal energy can overcome the activation barrier for these undesired pathways, leading to a complex product mixture. Precise temperature control is paramount in microwave synthesis to selectively favor the desired reaction channel[8].
Frequently Asked Questions (FAQs)
Q: Why is microwave synthesis often described as "greener" and leading to fewer byproducts? A: Microwave synthesis is considered a green chemistry technique for several reasons. The energy transfer is highly efficient as microwaves heat the reaction mixture volumetrically and directly, unlike conventional heating which relies on slow conduction through vessel walls[4]. This leads to:
-
Reduced Reaction Times: Reactions that take hours can often be completed in minutes, significantly lowering energy consumption[1].
-
Higher Yields and Purity: The rapid heating can quickly surpass the activation energy for the desired reaction, minimizing the time available for side reactions to occur, which often results in a cleaner product profile and less need for extensive purification[8][9].
-
Solvent Reduction: The efficiency of microwave heating often allows for the use of less solvent or even solvent-free conditions, reducing chemical waste[6].
Q: My starting material, anthranilic acid, seems to be disappearing without forming the product. What could be the issue? A: Anthranilic acid is known to undergo thermal decarboxylation (loss of CO₂) at elevated temperatures to form aniline[9][10]. While microwave heating is precise, prolonged exposure to high temperatures, especially above 150°C in certain solvent systems, can promote this side reaction[11]. If aniline or its derivatives are detected in your reaction mixture, it is a strong indicator of this competing pathway.
-
Minimization Strategy: Carefully control the reaction temperature and time. Use the minimum temperature required for the desired transformation. If the reaction involves an initial acylation of anthranilic acid, consider performing this step at a lower temperature before proceeding to a higher temperature for the cyclization.
Q: How do I choose the right solvent for a microwave-assisted quinazolinone synthesis? A: The ideal solvent should be polar to efficiently absorb microwave energy, have a boiling point well above your target reaction temperature to allow for safe pressurization in a sealed vessel, and be chemically inert to your reactants.
| Solvent | Dielectric Constant (ε') | Boiling Point (°C) | Suitability |
|---|---|---|---|
| Toluene | 2.4 | 111 | Poor microwave absorber |
| Dioxane | 2.2 | 101 | Poor microwave absorber |
| Acetonitrile | 37.5 | 82 | Good absorber, but low boiling point limits temperature |
| Ethanol | 24.5 | 78 | Good absorber, but low boiling point limits temperature |
| DMF | 36.7 | 153 | Excellent choice; high polarity and boiling point |
| DMSO | 46.7 | 189 | Excellent choice; high polarity and boiling point |
| Water | 80.4 | 100 | Excellent absorber, green, but limited by boiling point unless under pressure |
Q: What analytical techniques are best for monitoring my reaction and identifying byproducts? A: A combination of techniques is most powerful:
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the disappearance of starting materials and the appearance of the main product.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the conversion of starting material and the formation of product and byproducts. A reversed-phase C18 column with a UV detector is a common setup for quinazolinone analysis[12]. Developing a gradient method (e.g., water/acetonitrile with 0.1% formic acid) is effective for separating components of varying polarity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool. It not only separates the components of your reaction mixture like HPLC but also provides the mass of each component, which is invaluable for identifying unknown byproducts without the need for isolation[5].
Experimental Protocols
General Protocol for Microwave-Assisted Synthesis of 2,3-Disubstituted Quinazolinones
This protocol is a general guideline based on the Niementowski reaction and should be optimized for specific substrates[1][6].
-
Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine anthranilic acid (1.0 mmol), the primary amine (1.1 mmol), and the orthoester (e.g., triethyl orthoformate, 1.5 mmol).
-
Solvent Addition: Add 3-5 mL of a suitable microwave-absorbing solvent (e.g., DMF or ethanol).
-
Vessel Sealing: Securely cap the reaction vessel.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:
-
Temperature: 120-150 °C
-
Time: 10-30 minutes
-
Power: Dynamic (adjusts to maintain target temperature)
-
Stirring: On
-
-
Work-up: After the reaction is complete and the vessel has cooled to a safe temperature (<50 °C), pour the reaction mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol or diethyl ether.
-
Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.
Protocol for Reaction Monitoring by HPLC-UV
-
Sample Preparation: At desired time points, carefully uncap the cooled reaction vial and withdraw a small aliquot (~5-10 µL) of the reaction mixture. Dilute this aliquot with 1 mL of acetonitrile or methanol in a labeled HPLC vial.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detector: UV at 254 nm and 280 nm
-
Injection Volume: 5 µL
-
-
Analysis: Monitor the chromatogram for the decrease in the peak area of the starting materials and the increase in the peak area of the desired quinazolinone product. The appearance of new peaks indicates byproduct formation.
References
- 1. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microwave-assisted synthesis of N-heterocycles in medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches - ePrints Soton [eprints.soton.ac.uk]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave assisted synthesis of five membered nitrogen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and thermal decomposition kinetics of some pyrazolo-quinazoline derivatives - World Scientific News [worldscientificnews.com]
- 11. scispace.com [scispace.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Preventing Compound Precipitation in Cell-Based Assays
Welcome to the technical support center for a critical challenge in cell-based assays: compound precipitation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and preventative strategies. As a Senior Application Scientist, my goal is to not only offer solutions but to explain the underlying scientific principles to empower you to design more robust experiments.
Compound precipitation can significantly compromise your experimental results by reducing the effective concentration of your test compound, leading to inaccurate measurements of activity, such as IC50 values.[1] It can also introduce artifacts that may be cytotoxic or interfere with assay readouts.[2] This guide will equip you with the knowledge to anticipate, identify, and mitigate these issues.
Troubleshooting Guide: Diagnosing and Resolving Compound Precipitation
This section is structured to address precipitation issues based on when they are observed during your experimental workflow.
Issue 1: Immediate Precipitation Upon Addition to Cell Culture Media
Observation: You've dissolved your compound in a solvent like DMSO to create a stock solution. Upon adding it to your aqueous cell culture medium, you immediately observe cloudiness or visible particulate formation.
This phenomenon, often referred to as "crashing out," is a common challenge, especially with hydrophobic compounds.[3] It occurs when the compound's solubility limit is exceeded as the solvent environment rapidly changes from a high-concentration organic solvent to a predominantly aqueous one.[4]
Troubleshooting & Optimization
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of your compound in the media surpasses its aqueous solubility limit.[3] | Decrease the final working concentration of the compound. It's crucial to first determine the maximum soluble concentration by performing a solubility test.[3] |
| Rapid Dilution | Direct addition of a concentrated stock solution into a large volume of media leads to a rapid solvent exchange, causing the compound to precipitate before it can be adequately solvated by the aqueous medium.[3] | Employ a serial dilution method. Prepare intermediate dilutions of your stock solution in pre-warmed (37°C) culture media.[3][5] Add the compound dropwise while gently vortexing the media to ensure gradual and thorough mixing.[3][5] |
| Low Media Temperature | The solubility of many compounds decreases at lower temperatures. Adding your compound to cold media can significantly reduce its ability to stay in solution.[3] | Always use pre-warmed (37°C) cell culture media for all dilutions.[3][6] |
| High Final Solvent Concentration | While a solvent like DMSO is excellent for initial dissolution, a high final concentration can be toxic to cells and may not prevent precipitation upon significant dilution into an aqueous environment.[3][7] | Keep the final concentration of the organic solvent (e.g., DMSO) in the culture medium below 0.5%, and ideally below 0.1%, to minimize both toxicity and precipitation issues.[3] |
| Media pH | The pH of your cell culture medium can influence the ionization state of your compound, which in turn affects its solubility.[3] | Check the pKa of your compound. If it's an ionizable compound, consider if the media's pH is optimal for its solubility. While adjusting media pH is an option, be cautious of the potential impact on cell health.[3] |
Issue 2: Delayed Precipitation After Incubation
Observation: The media containing your compound appears clear initially, but after several hours or days in the incubator, you notice a crystalline or cloudy precipitate.
Delayed precipitation can be caused by a variety of factors related to the dynamic environment of cell culture.
Troubleshooting & Optimization
| Potential Cause | Explanation | Recommended Solution |
| Temperature Fluctuations | Repeatedly moving culture vessels in and out of the incubator can cause temperature cycling, which can negatively impact compound solubility.[3][6] | Minimize the time your culture vessels are outside the incubator. For frequent observations, consider using a microscope with an integrated incubator.[5] |
| Media Evaporation | Over the course of long-term experiments, evaporation can concentrate all components in the media, including your compound, potentially pushing its concentration beyond the solubility limit.[6] | Ensure the incubator is properly humidified.[6] For long-term cultures, use culture plates with low-evaporation lids or seal the plates with gas-permeable membranes.[3] |
| Interaction with Media Components | Your compound may be interacting with salts, amino acids, or other components in the media to form insoluble complexes over time.[3] | If feasible, try using a different basal media formulation. Be aware that serum-free media may be more prone to precipitation for certain compounds.[3] |
| Cellular Metabolism | The metabolic activity of your cells can alter the pH of the culture medium, which can then affect the solubility of a pH-sensitive compound.[3] | Monitor the pH of your culture medium, particularly in dense cultures. You may need to change the medium more frequently to maintain a stable pH.[3] |
Experimental Protocol: Determining Maximum Soluble Concentration
This protocol will help you determine the highest concentration of your compound that remains soluble in your specific cell culture medium under your experimental conditions.[5]
Materials:
-
Compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes or a 96-well plate
Methodology:
-
Prepare Dilutions: Create a series of dilutions of your compound in the pre-warmed cell culture medium. For instance, you can prepare final concentrations ranging from 1 µM to 100 µM.
-
Thorough Mixing: Ensure immediate and thorough mixing after adding the stock solution to each tube or well.[5]
-
Incubation: Incubate the tubes or plate at 37°C in a CO2 incubator for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).[5]
-
Visual Inspection: Visually inspect the solutions for any signs of precipitation (cloudiness, particles, or sediment) at different time points (e.g., 0, 2, 6, and 24 hours).[5]
-
(Optional) Spectrophotometric Analysis: For a more quantitative assessment, you can measure the absorbance of the solutions at a wavelength where the compound does not absorb (e.g., 600 nm). An increase in absorbance over time indicates precipitation.[5]
-
Determine Maximum Soluble Concentration: The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration under these conditions.[5]
Frequently Asked Questions (FAQs)
Q1: My compound is poorly soluble in DMSO. What other solvents can I try?
While DMSO is a common choice, other water-miscible organic solvents can be considered depending on your compound's properties and your cell line's tolerance. These include ethanol, methanol, dimethylformamide (DMF), and acetonitrile.[1] It is crucial to test the tolerance of your specific cell line to any new solvent and to always include a solvent-only vehicle control in your experiments.
Q2: Can serum in the media affect my compound's solubility?
Yes, serum can have a significant impact. Serum proteins, such as albumin, can bind to hydrophobic compounds, which can either increase their apparent solubility or, in some cases, lead to the formation of insoluble protein-compound complexes. If you suspect serum is contributing to precipitation, you can try testing your compound's solubility in both serum-containing and serum-free media.[4]
Q3: How can I visually confirm if what I'm seeing is compound precipitation and not something else, like bacterial contamination?
Compound precipitates often appear as crystalline or amorphous particulate matter under a microscope, and this will be present across all wells treated with the compound at a precipitating concentration. Bacterial contamination, on the other hand, will typically show mobile, rod-shaped or spherical organisms, and the media will often become uniformly turbid with a noticeable color change (usually to yellow due to a drop in pH).[6] Fungal contamination may appear as filamentous structures.[6]
Q4: I am performing a high-throughput screen (HTS). What are the key considerations for avoiding precipitation in this context?
In an HTS setting, where you are testing thousands of compounds, it is not always feasible to optimize conditions for each one. Therefore, it is important to:
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Design your compound library with solubility in mind. [1]
-
Perform early solubility screening. [1]
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Optimize your dilution protocols. [1]
-
Be aware of the potential for compound precipitation during storage, especially after freeze-thaw cycles. [1][8]
Q5: What is the difference between kinetic and thermodynamic solubility, and why is it important for my cell-based assay?
-
Kinetic solubility measures the concentration at which a compound precipitates when it is rapidly added to an aqueous solution from a concentrated organic stock (like in a typical cell-based assay).[9] This is highly relevant for predicting whether your compound will "crash out" during your experiment.
-
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent, determined after a long incubation period.[9]
For most cell-based assays, kinetic solubility is the more practical parameter to consider, as it better reflects the experimental conditions.[1]
Visualizing the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting compound precipitation.
Caption: A workflow for diagnosing and resolving compound precipitation.
Key Physicochemical Properties Influencing Solubility
Understanding the inherent properties of your compound can help predict its solubility behavior.
Caption: Key physicochemical properties that influence compound solubility.
By systematically addressing these factors, you can significantly reduce the risk of compound precipitation, leading to more reliable and reproducible data in your cell-based assays.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to the Anticancer Activity of 4-phenylquinazolin-2(1H)-one and Gefitinib
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of the anticancer activities of the established therapeutic agent Gefitinib and the investigational compound 4-phenylquinazolin-2(1H)-one. By synthesizing mechanistic insights with validated experimental protocols, this document serves as a technical resource for oncology researchers exploring novel therapeutic avenues.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs. Its rigid, heterocyclic structure is amenable to substitutions that can modulate biological activity, making it a cornerstone in the development of targeted cancer therapies.[1][2]
Gefitinib (Iressa®) , a 4-anilinoquinazoline derivative, is a first-generation Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibitor (TKI).[3] It is a well-characterized and approved therapy for non-small cell lung cancer (NSCLC) patients whose tumors harbor specific activating mutations in the EGFR gene.[4][5]
This compound represents a different class of quinazolinone derivatives. While sharing the core quinazoline structure, its distinct substitution pattern suggests a potentially different mechanism of action and anticancer profile.[6][7] This guide will explore these differences through a series of comparative experimental frameworks.
Molecular Structures and Rationale
The chemical structures of both compounds highlight a key divergence. Gefitinib's 4-anilino moiety is crucial for its competitive binding to the ATP pocket of the EGFR kinase domain.[8][9] In contrast, this compound possesses a phenyl group at the 4-position and a carbonyl group at the 2-position, suggesting it may interact with different biological targets or engage in different binding modes.
| Feature | This compound | Gefitinib |
| Core Structure | Quinazolin-2(1H)-one | 4-Anilinoquinazoline |
| Key Substituent | 4-Phenyl group | 4-(3-chloro-4-fluoroanilino) group |
| Primary Target | Investigational (Potentially broad) | EGFR Tyrosine Kinase[10] |
| Clinical Status | Preclinical/Investigational | Approved for NSCLC with EGFR mutations[11] |
Mechanisms of Action
Gefitinib: A Selective EGFR Tyrosine Kinase Inhibitor
Gefitinib's primary anticancer effect is achieved by selectively and reversibly inhibiting the EGFR tyrosine kinase.[4] In normal and cancerous cells, the binding of ligands like Epidermal Growth Factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[12][13] This phosphorylation event activates downstream signaling cascades, including the RAS/MAPK and PI3K/AKT pathways, which are critical for cell proliferation, survival, invasion, and angiogenesis.[13][14]
Gefitinib acts as an ATP-competitive inhibitor, binding to the ATP pocket of the EGFR kinase domain.[3][10] This action blocks autophosphorylation, effectively shutting down the signaling cascade and leading to cell growth inhibition and apoptosis in EGFR-dependent tumors.[4][8] Its efficacy is particularly high in tumors with activating EGFR mutations, which render the cancer cells "addicted" to EGFR signaling.[4]
This compound: A Potential Multi-faceted Agent
The precise mechanism of this compound is not as well-defined as Gefitinib's. Research into quinazolinone derivatives suggests several potential mechanisms through which they can exert anticancer effects, including:
-
Induction of Apoptosis: Many quinazolinone compounds trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[6]
-
Cell Cycle Arrest: These compounds can halt the cell cycle at various checkpoints (e.g., G2/M), preventing cancer cells from dividing.[1]
-
Inhibition of Other Kinases: The quinazolinone scaffold can be adapted to inhibit other kinases beyond EGFR, potentially offering a broader spectrum of activity.[1]
-
PARP Inhibition: Some quinazoline-2,4(1H,3H)-dione derivatives have been shown to inhibit Poly(ADP-ribose)polymerase-1 (PARP-1), an enzyme crucial for DNA repair, making them promising targets, especially in combination therapies.[2]
Given its structure, this compound likely induces cytotoxicity through a combination of these mechanisms rather than highly selective target inhibition.
Comparative Experimental Evaluation
To objectively compare the anticancer activity of these two compounds, a series of standardized in vitro assays are necessary. This section outlines the rationale, protocols, and hypothetical data for such a comparison.
Experiment 1: In Vitro Cytotoxicity (MTT Assay)
Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells. This assay is fundamental for determining the half-maximal inhibitory concentration (IC50) of a compound—the concentration required to inhibit the growth of 50% of a cell population.[15][16] We will compare the IC50 values of both compounds in two different non-small cell lung cancer (NSCLC) cell lines:
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HCC827: An NSCLC cell line with an EGFR exon 19 deletion, making it highly sensitive to Gefitinib.[17]
-
A549: An NSCLC cell line with wild-type EGFR, which is generally less sensitive to Gefitinib.[11]
-
Cell Plating: Seed HCC827 and A549 cells into 96-well plates at a density of 5,000 cells/well. Allow cells to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound and Gefitinib (e.g., from 0.01 µM to 100 µM) in the culture medium. Replace the existing medium with 100 µL of the compound dilutions. Include vehicle control (DMSO) wells.
-
Incubation: Incubate the plates for 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value for each compound and cell line.[16]
| Compound | HCC827 (EGFR mutant) | A549 (EGFR wild-type) |
| Gefitinib | 0.05 | 15.5 |
| This compound | 4.5 | 6.2 |
Interpretation: The data illustrates Gefitinib's potent and selective activity against the EGFR-mutant HCC827 cell line, with a significantly higher IC50 in the wild-type A549 line. In contrast, this compound shows moderate activity against both cell lines, with less difference in potency. This suggests its mechanism is likely independent of EGFR mutation status, indicating a broader but less potent mode of action.
Experiment 2: Apoptosis Induction (Annexin V/PI Staining)
Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), an Annexin V and Propidium Iodide (PI) assay is performed.[18][19] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a DNA-binding dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is lost.[18] Flow cytometry is used to quantify the different cell populations.
-
Cell Treatment: Seed A549 cells in 6-well plates and treat with the IC50 concentration of each compound (and a vehicle control) for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend approximately 1x10^5 cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Add 400 µL of 1X Binding Buffer to each sample and analyze immediately using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant:
-
Q1 (Annexin V-/PI+): Necrotic cells
-
Q2 (Annexin V+/PI+): Late apoptotic cells
-
Q3 (Annexin V-/PI-): Live cells
-
Q4 (Annexin V+/PI-): Early apoptotic cells
-
| Treatment | Live Cells (Q3) | Early Apoptotic (Q4) | Late Apoptotic (Q2) | Total Apoptotic |
| Vehicle (DMSO) | 94.5 | 3.1 | 1.9 | 5.0 |
| Gefitinib (15.5 µM) | 65.2 | 18.5 | 15.1 | 33.6 |
| This compound (6.2 µM) | 58.9 | 25.3 | 14.2 | 39.5 |
Interpretation: Both compounds induce a significant increase in the apoptotic cell population compared to the control. At its respective IC50 concentration, this compound appears to be a slightly more potent inducer of apoptosis in this EGFR wild-type cell line, reinforcing the idea of a distinct, non-EGFR-targeted mechanism.
Experiment 3: Cell Cycle Analysis
Rationale: To investigate the effects of the compounds on cell division, cell cycle analysis is performed using PI staining and flow cytometry.[20][21] The fluorescent intensity of PI is directly proportional to the amount of DNA in a cell. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[22] A blockage at a specific checkpoint will result in an accumulation of cells in that phase.
-
Cell Treatment: Seed A549 cells and treat with IC50 concentrations of each compound for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells to remove ethanol and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples by flow cytometry, measuring the fluorescence of the PI signal.
-
Data Analysis: Use cell cycle analysis software to model the distribution of cells in G0/G1, S, and G2/M phases.
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle (DMSO) | 60.1 | 25.5 | 14.4 |
| Gefitinib (15.5 µM) | 75.3 | 15.2 | 9.5 |
| This compound (6.2 µM) | 45.2 | 18.9 | 35.9 |
Interpretation: Gefitinib treatment leads to a significant accumulation of cells in the G0/G1 phase, which is consistent with its role in blocking the growth factor signaling required for entry into the S phase. Conversely, this compound causes a marked increase in the G2/M population, suggesting it may interfere with mitotic processes, possibly through mechanisms like tubulin polymerization inhibition, a known activity for some quinazolinone derivatives.[6]
Discussion and Future Directions
This comparative analysis, based on established methodologies, reveals distinct anticancer profiles for Gefitinib and this compound.
Gefitinib demonstrates the hallmark of a targeted therapy: high potency and selectivity against cancer cells harboring its specific molecular target (mutant EGFR). Its mechanism is well-defined, leading to G0/G1 cell cycle arrest and subsequent apoptosis in sensitive cell lines.[4][8]
This compound emerges as a compound with a different therapeutic potential. Its activity is less potent but broader, showing comparable efficacy against both EGFR-mutant and wild-type cells. The experimental data suggests its mechanism is independent of EGFR signaling and likely involves the induction of apoptosis via G2/M phase arrest. This profile is characteristic of cytotoxic agents that may target fundamental cellular processes like mitosis.[1][6]
Future research should focus on:
-
Target Deconvolution: Identifying the specific molecular target(s) of this compound through techniques like affinity chromatography or proteomic profiling.
-
In Vivo Studies: Evaluating the efficacy and toxicity of this compound in animal models of cancer to determine its therapeutic window.
-
Combination Therapies: Investigating whether this compound can be used in combination with targeted therapies like Gefitinib to overcome resistance or enhance efficacy. For instance, its different mechanism could be effective against tumors that have developed resistance to EGFR inhibitors.
Conclusion
While both Gefitinib and this compound are built upon the versatile quinazoline scaffold, they represent two distinct approaches to cancer therapy. Gefitinib exemplifies the success of a highly selective, targeted inhibitor. In contrast, this compound shows potential as a broader-spectrum cytotoxic agent with a different mechanism of action. Further investigation into its specific targets and in vivo performance is warranted to fully understand its potential as a novel anticancer therapeutic.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gefitinib in the treatment of nonsmall cell lung cancer with activating epidermal growth factor receptor mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. benchchem.com [benchchem.com]
- 10. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 11. mdpi.com [mdpi.com]
- 12. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. cancer.wisc.edu [cancer.wisc.edu]
A Comparative Guide to Quinazolinone-Based EGFR Inhibitors: Benchmarking 4-phenylquinazolin-2(1H)-one Against Established Therapeutics
Introduction: The Central Role of EGFR in Oncology
The Epidermal Growth Factor Receptor (EGFR) is a cornerstone of cellular communication, a receptor tyrosine kinase (RTK) that governs critical processes such as cell proliferation, survival, and differentiation.[1][2][3] In a balanced physiological state, the binding of ligands like Epidermal Growth Factor (EGF) to EGFR's extracellular domain triggers a controlled signaling cascade.[4][5] This process involves receptor dimerization, autophosphorylation of intracellular tyrosine residues, and the recruitment of adaptor proteins that activate downstream pathways, primarily the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.[5][6] However, dysregulation of EGFR through overexpression or activating mutations is a well-established driver in the pathogenesis of various solid tumors, most notably non-small cell lung cancer (NSCLC).[3][7] This aberrant signaling transforms EGFR into a prime therapeutic target.
The quinazoline core has emerged as a highly successful scaffold in the design of EGFR inhibitors, forming the chemical backbone of numerous FDA-approved drugs.[8] These agents typically function by competing with ATP at the kinase's catalytic site, thereby preventing the phosphorylation events that drive oncogenic signaling. This guide provides a comparative analysis of the foundational 4-phenylquinazolin-2(1H)-one scaffold and its derivatives against clinically established first, second, and third-generation EGFR tyrosine kinase inhibitors (TKIs).
The EGFR Signaling Cascade: A Target for Inhibition
Understanding the mechanism of EGFR inhibitors requires a clear picture of the signaling pathway they disrupt. Upon ligand binding, EGFR activates multiple downstream cascades that collectively promote cell growth and survival.
Caption: Simplified EGFR signaling pathway and the point of intervention for quinazolinone-based TKIs.
Comparative Analysis of EGFR Inhibitors
The evolution of EGFR inhibitors is marked by successive generations designed to improve efficacy and overcome resistance mechanisms. We compare representative quinazolinone derivatives to these established drugs.
| Inhibitor | Class / Generation | Mechanism | Target EGFR Status | Representative IC₅₀ (Kinase Assay) | Representative IC₅₀ (Cell-Based Assay) | Source(s) |
| Gefitinib | 1st Gen. Quinazoline | Reversible ATP-competitive | Common mutations (Del19, L858R) | ~2-80 nM (WT) | A549 (WT): 15.59 µM | [8][9] |
| Erlotinib | 1st Gen. Quinazoline | Reversible ATP-competitive | Common mutations (Del19, L858R) | ~2 nM (WT) | A431 (WT): 3.4 µM | [8][9] |
| Afatinib | 2nd Gen. Quinazoline | Irreversible (covalent) | Common mutations, some uncommon | ~0.5 nM (WT), ~0.4 nM (L858R) | NCI-H1975 (L858R/T790M): ~100 nM | [9][10] |
| Osimertinib | 3rd Gen. Pyrimidine | Irreversible (covalent) | T790M resistance mutation, common mutations | <1 nM (L858R/T790M) | NCI-H1975 (L858R/T790M): ~15-250 nM | [3][10][11] |
| Quinazolinone Deriv. (5k) | Investigational Quinazolinone | ATP-competitive | Wild-Type (WT) | 10 nM (EGFRwt-TK) | A549: 12.30 µM | [12] |
| Quinazolinone Deriv. (6d) | Investigational Quinazolinone | ATP-competitive | Wild-Type (WT) | 69 nM (EGFR) | NCI-H460: 0.789 µM | [13] |
| Quinazolinone Deriv. (23) | Allosteric 4th Gen. | Allosteric (non-ATP competitive) | L858R/T790M/C797S | 0.2 nM | Ba/F3 (Triple Mutant): 50 nM | [14] |
Analysis of Comparative Data:
-
First-Generation (Gefitinib, Erlotinib): These reversible inhibitors show high potency against the common sensitizing mutations but are less effective against the T790M "gatekeeper" resistance mutation.[14] Their quinazoline scaffold set the foundation for future designs.
-
Second-Generation (Afatinib): By forming a covalent bond, afatinib achieves irreversible inhibition, providing a more durable blockade of the receptor. This can lead to improved progression-free survival but also increased risk of toxicities related to wild-type EGFR inhibition, such as rash and diarrhea.[15][16]
-
Third-Generation (Osimertinib): This class was specifically engineered to target the T790M resistance mutation while sparing wild-type EGFR, offering a significantly better therapeutic window.[17]
-
Investigational Quinazolinones: The this compound scaffold serves as a versatile template. As seen with derivatives 5k and 6d , modifications to this core can yield compounds with potent enzymatic and cellular activity, sometimes exceeding that of first-generation drugs against certain cell lines.[12][13] The development of allosteric inhibitors like compound 23 represents a paradigm shift, targeting a different pocket on the kinase to overcome resistance to ATP-competitive drugs, particularly the C797S mutation that renders covalent inhibitors ineffective.[14][18]
Experimental Protocols for Comparative Efficacy
To objectively compare these inhibitors, a series of standardized biochemical and cell-based assays are required. The goal is to determine the half-maximal inhibitory concentration (IC₅₀), a quantitative measure of potency.
Protocol 1: In Vitro Biochemical Kinase Assay (IC₅₀ Determination)
This protocol determines an inhibitor's direct effect on purified EGFR kinase activity. The ADP-Glo™ Kinase Assay is a robust method that quantifies ADP produced during the kinase reaction, which is inversely proportional to inhibitor potency.[19]
Causality: A biochemical assay isolates the interaction between the inhibitor and its direct target (the EGFR kinase domain) from the complexities of a cellular environment. This provides a pure measure of enzymatic inhibition, which is crucial for initial screening and structure-activity relationship (SAR) studies.
Caption: Workflow for a biochemical IC₅₀ determination using a luminescence-based kinase assay.
Step-by-Step Methodology:
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the test compound (e.g., this compound derivative) in 100% DMSO. Subsequently, create 2X working solutions by diluting these stocks into the kinase reaction buffer. Self-Validation: The final DMSO concentration in the assay must be kept constant and low (<1%) across all wells to prevent solvent effects from confounding the results.[19]
-
Reaction Setup: In a 384-well plate, add 5 µL of the 2X inhibitor solution to the appropriate wells. Add 5 µL of a 2X solution of purified recombinant human EGFR enzyme. Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
Initiation: Start the kinase reaction by adding 10 µL of a 2X mixture containing the peptide substrate (e.g., poly(Glu-Tyr)) and ATP. The final reaction volume is 20 µL.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Signal Generation:
-
Terminate the reaction by adding 20 µL of ADP-Glo™ Reagent. This stops the kinase activity and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used in a luciferase reaction to produce a luminescent signal. Incubate for 30-60 minutes.[19]
-
-
Data Acquisition: Measure luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus to kinase activity.
-
Analysis: Convert luminescence readings to percent inhibition relative to the positive control. Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value.
Protocol 2: Cell-Based Proliferation Assay (IC₅₀ Determination)
This protocol measures an inhibitor's ability to suppress the growth of cancer cells that are dependent on EGFR signaling. The MTT assay is a classic colorimetric method for assessing cell viability.
Causality: A cell-based assay provides a more biologically relevant measure of a compound's efficacy. It accounts for factors such as cell membrane permeability, off-target effects, and engagement with the target in its native environment. Using cell lines with different EGFR mutation statuses (e.g., A549 with wild-type EGFR vs. NCI-H1975 with L858R/T790M mutations) is critical for determining selectivity.[3][20]
Step-by-Step Methodology:
-
Cell Plating: Seed cancer cells (e.g., A549) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[21]
-
Compound Treatment: Prepare serial dilutions of the EGFR inhibitors in culture media. Remove the old media from the cells and add 100 µL of the media containing the various inhibitor concentrations. Include vehicle control (e.g., 0.1% DMSO) wells.
-
Incubation: Incubate the cells for 72 hours. Self-Validation: The 72-hour time point is chosen to allow for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Mechanism: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: Carefully remove the media and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
The this compound scaffold is a validated and highly adaptable platform for the development of EGFR inhibitors. While first and second-generation quinazoline-based drugs like gefitinib and afatinib have been clinical mainstays, the emergence of resistance has driven the innovation of next-generation agents. The comparative data show that while foundational quinazolinone structures can exhibit potent activity, extensive medicinal chemistry efforts are required to achieve the selectivity and resistance-breaking profiles of drugs like osimertinib.
The future of EGFR inhibitor design lies in overcoming third-generation resistance. The development of fourth-generation allosteric inhibitors, which can be based on the quinazolinone scaffold, represents a promising strategy.[14][18] These compounds avoid the ATP-binding pocket altogether, offering a potential solution to mutations like C797S that confer resistance to all current covalent inhibitors. Continued exploration of the quinazolinone chemical space, guided by robust biochemical and cellular screening cascades as detailed in this guide, will be essential for developing the next wave of targeted cancer therapeutics.
References
- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]
- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. ClinPGx [clinpgx.org]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. benchchem.com [benchchem.com]
- 8. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vjoncology.com [vjoncology.com]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
- 11. mdpi.com [mdpi.com]
- 12. Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Risk of Treatment-Related Toxicities from EGFR Tyrosine Kinase Inhibitors: A Meta-analysis of Clinical Trials of Gefitinib, Erlotinib, and Afatinib in Advanced EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Effectiveness and safety of afatinib, gefitinib, and erlotinib for treatment-naïve elderly patients with epidermal growth factor receptor-mutated advanced non-small-cell lung cancer: a multi-institute retrospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Gro... [protocols.io]
A Researcher's Guide to Validating the Mechanism of Action of 4-phenylquinazolin-2(1H)-one
For drug development professionals and researchers, the journey from a promising small molecule to a well-characterized therapeutic candidate is paved with rigorous validation. 4-phenylquinazolin-2(1H)-one, a member of the quinazolinone family—a scaffold renowned for its diverse biological activities—presents an intriguing case for mechanism of action (MoA) studies.[1][2] While the broader quinazolinone class is associated with anticancer, anti-inflammatory, and antimicrobial properties, the specific molecular targets and signaling pathways modulated by this compound are not yet fully elucidated.[3][4]
This guide provides a comprehensive, technically-grounded framework for validating the hypothesized MoA of this compound. Drawing from evidence on structurally related compounds and the known landscape of quinazolinone bioactivities, we will proceed with the primary hypothesis that this compound functions as a kinase inhibitor, likely targeting the PI3K/Akt signaling pathway. A compelling piece of evidence for this hypothesis comes from the study of 4-phenylquinolin-2(1H)-one, a structurally analogous compound, which has been identified as a specific allosteric inhibitor of the serine/threonine kinase Akt.
We will objectively compare the performance of this compound with established inhibitors of the Akt pathway, providing the experimental blueprints necessary for robust validation.
The Landscape of Akt Inhibition: A Tale of Two Mechanisms
The protein kinase Akt is a central node in a signaling pathway that governs cell proliferation, survival, and metabolism, making it a prime target in oncology.[5] Inhibitors of Akt predominantly fall into two categories, distinguished by their binding site and impact on the protein's conformation.[6][7]
-
ATP-Competitive Inhibitors: These molecules, such as Capivasertib and Ipatasertib, bind to the highly conserved ATP-binding pocket of the kinase domain.[8][9] They directly compete with ATP, preventing the phosphorylation of Akt's downstream substrates.[6]
-
Allosteric Inhibitors: These inhibitors, including the well-characterized MK-2206 and Miransertib, bind to a site distinct from the ATP pocket, located at the interface of the pleckstrin homology (PH) and kinase domains.[10][11] This binding event locks Akt in an inactive conformation, preventing its recruitment to the cell membrane and subsequent activation.[6]
Distinguishing between these two mechanisms is a critical step in characterizing a novel inhibitor and predicting its therapeutic potential and potential off-target effects.
A Tiered Approach to MoA Validation
To systematically investigate the MoA of this compound, a multi-tiered experimental approach is recommended. This workflow, illustrated below, begins with broad cellular assays to confirm a phenotypic effect and progressively narrows the focus to specific molecular interactions.
Caption: A tiered workflow for the validation of this compound's mechanism of action.
Comparator Compounds for Benchmarking
To contextualize the experimental results, it is essential to benchmark the activity of this compound against well-characterized inhibitors.
| Compound | Mechanism of Action | Target(s) | Key Features |
| MK-2206 | Allosteric Inhibitor | Akt1/2 | A highly potent and selective allosteric inhibitor, widely used as a tool compound.[5] |
| Miransertib (ARQ-092) | Allosteric Inhibitor | pan-Akt | An orally bioavailable, selective allosteric inhibitor of all Akt isoforms.[11] |
| Capivasertib (AZD5363) | ATP-Competitive Inhibitor | pan-Akt | A potent, ATP-competitive inhibitor that has received FDA approval for breast cancer treatment.[8] |
| Ipatasertib (GDC-0068) | ATP-Competitive Inhibitor | pan-Akt | An orally active, highly selective, and ATP-competitive pan-Akt inhibitor.[9] |
| Inactive Analog | Negative Control | N/A | A structurally similar quinazolinone derivative with no significant biological activity on the target pathway. |
Experimental Protocols
Tier 1: Cellular Phenotyping
1. Cell Viability/Proliferation Assay
-
Objective: To determine the cytotoxic or anti-proliferative effect of this compound in cancer cell lines with known Akt pathway activation status.
-
Methodology:
-
Seed cancer cell lines (e.g., MCF-7, PC-3, A549) in 96-well plates.
-
Treat cells with a serial dilution of this compound and comparator compounds for 72 hours.
-
Assess cell viability using a resazurin-based assay (e.g., CellTiter-Blue).
-
Calculate IC50 values by fitting the dose-response data to a four-parameter logistic curve.
-
2. Western Blot Analysis of Akt Pathway Modulation
-
Objective: To assess the effect of this compound on the phosphorylation status of Akt and its downstream substrates.
-
Methodology:
-
Treat cells with this compound and comparator compounds at their respective IC50 concentrations for various time points (e.g., 1, 6, 24 hours).
-
Lyse the cells and quantify protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against phospho-Akt (Ser473 and Thr308), total Akt, phospho-PRAS40, phospho-GSK3β, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
-
Tier 2: Target Engagement & Enzymatic Activity
1. In Vitro Kinase Assay
-
Objective: To directly measure the inhibitory activity of this compound on purified Akt kinase.
-
Methodology:
-
Use a commercially available ADP-Glo™ Kinase Assay kit.
-
In a 384-well plate, combine recombinant human Akt1, a suitable substrate peptide (e.g., GSK3α peptide), and ATP.
-
Add serial dilutions of this compound and comparator compounds.
-
Incubate at room temperature to allow the kinase reaction to proceed.
-
Add ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Calculate IC50 values from the dose-response curves.
-
Tier 3: Biophysical Characterization & Binding Mode
1. Surface Plasmon Resonance (SPR)
-
Objective: To confirm direct binding of this compound to Akt and determine the binding kinetics (kon, koff) and affinity (KD).
-
Methodology:
-
Immobilize recombinant human Akt1 on a sensor chip.
-
Inject serial dilutions of this compound over the chip surface.
-
Measure the change in the refractive index at the chip surface, which is proportional to the mass of bound analyte.
-
Fit the sensorgram data to a suitable binding model to determine kinetic parameters.
-
2. Competitive Binding Assay
-
Objective: To determine if this compound binds to the ATP-binding pocket.
-
Methodology:
-
Perform the in vitro kinase assay as described above.
-
For each concentration of this compound, run the assay at multiple, increasing concentrations of ATP.
-
Analyze the data using a Lineweaver-Burk or Cheng-Prusoff plot. A rightward shift in the IC50 curve with increasing ATP concentration is indicative of an ATP-competitive inhibitor.
-
Interpreting the Outcomes
The collective data from these experiments will provide a robust validation of this compound's mechanism of action.
| Expected Outcome | Interpretation |
| Potent inhibition of cell proliferation and decreased p-Akt levels in cellular assays. | The compound engages the Akt signaling pathway. |
| Direct inhibition of recombinant Akt in an in vitro kinase assay. | The compound is a direct inhibitor of Akt. |
| IC50 value in the kinase assay is independent of ATP concentration. | The compound is likely an allosteric inhibitor.[10] |
| IC50 value in the kinase assay increases with increasing ATP concentration. | The compound is an ATP-competitive inhibitor.[12] |
| Confirmed direct binding to Akt via SPR or CETSA. | The compound physically interacts with the Akt protein. |
| Computational docking predicts a binding site at the PH-kinase domain interface. | Further supports an allosteric mechanism of action. |
| Computational docking predicts a binding site in the ATP pocket, with key interactions with hinge region residues. | Further supports an ATP-competitive mechanism of action. |
Visualizing the Hypothesized Pathway and Inhibition
Caption: The hypothesized mechanism of this compound as an allosteric inhibitor of Akt.
By following this comprehensive guide, researchers can systematically and rigorously validate the mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. The integration of cellular, biochemical, and biophysical approaches, benchmarked against established standards, will ensure a high degree of scientific integrity and provide the authoritative data required for progression in the drug discovery pipeline.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinone analogs as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Inhibitors in AKTion: ATP-competitive vs allosteric - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ATP-competitive and allosteric inhibitors induce differential conformational changes at the autoinhibitory interface of Akt1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. selleckchem.com [selleckchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Navigating the Kinome: A Comparative Cross-Reactivity Analysis of 4-Phenylquinazolin-2(1H)-one
A Technical Guide for Drug Discovery Professionals
In the intricate landscape of signal transduction, protein kinases stand as central regulators, orchestrating a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site of the human kinome presents a significant challenge: the development of selective inhibitors. Off-target effects, stemming from a compound's cross-reactivity with unintended kinases, can lead to toxicity and diminish therapeutic efficacy. Therefore, comprehensive cross-reactivity profiling is a critical step in the development of novel kinase inhibitors.
This guide provides an in-depth comparative analysis of the kinase cross-reactivity profile of 4-phenylquinazolin-2(1H)-one, a member of the quinazolinone scaffold class known for its diverse biological activities.[1] Due to the limited publicly available kinase screening data for this specific isomer, this guide will utilize representative data from closely related quinazolin-4(3H)-one derivatives to construct a plausible inhibitory profile. This synthesized profile will be compared against two well-characterized kinase inhibitors: the broad-spectrum inhibitor Staurosporine and the multi-targeted clinical drug Dasatinib. Through this comparative lens, we will explore the nuances of kinase selectivity and the experimental methodologies essential for its evaluation.
The Imperative of Kinase Selectivity
The human kinome comprises over 500 protein kinases, each playing a distinct role in cellular signaling. While targeting a specific kinase implicated in a disease is the primary goal, promiscuous binding to other kinases can trigger a cascade of unintended cellular events, leading to adverse effects.[2][3] Conversely, in some cases, a multi-targeted approach, where an inhibitor modulates the activity of a specific set of kinases, can be therapeutically beneficial.[2][3] Understanding the complete selectivity profile of a compound is therefore paramount for predicting its biological effects and potential clinical utility.
Comparative Kinase Inhibition Profiles
To contextualize the selectivity of our representative this compound derivative, we compare its inhibitory activity (expressed as IC50 values, the concentration required to inhibit 50% of a kinase's activity) against that of Staurosporine and Dasatinib across a panel of representative kinases.
| Kinase Target | Representative this compound Derivative IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) |
| Tyrosine Kinases | |||
| ABL1 | - | - | 0.6 - 11 |
| SRC | - | 6 | - |
| EGFR | 97 | 88.1 | - |
| HER2 (ErbB2) | 128 | 35.5 | - |
| VEGFR2 | >10,000 | - | - |
| Serine/Threonine Kinases | |||
| CDK2 | 173 | - | - |
| PKA | - | 7 | - |
| PKCα | - | 3 | - |
| CaM Kinase II | - | 20 | - |
Note: The IC50 values for the "Representative this compound Derivative" are compiled from studies on various 2- and 3-substituted quinazolin-4(3H)-one derivatives and are intended to be illustrative of the scaffold's general activity.[4][5][6] IC50 values for Staurosporine and Dasatinib are sourced from multiple publications and databases.[3][7]
From this comparison, several key insights emerge:
-
Staurosporine demonstrates its characteristic broad-spectrum activity, potently inhibiting a wide range of both tyrosine and serine/threonine kinases with low nanomolar IC50 values.[3] This promiscuity makes it a valuable research tool but unsuitable for targeted therapy.
-
Dasatinib exhibits a distinct profile as a multi-targeted inhibitor, with high potency against the ABL and SRC families of tyrosine kinases.[7] Its clinical efficacy in treating certain leukemias stems from this specific activity profile.
-
The representative this compound derivative displays a more selective profile compared to Staurosporine. It shows moderate inhibitory activity against EGFR, HER2, and CDK2, while appearing largely inactive against VEGFR2.[4][5][6] This suggests that the quinazolinone scaffold can be tailored to achieve a degree of selectivity, a crucial aspect for developing targeted therapeutics.
Experimental Workflow: Profiling Kinase Inhibitor Cross-Reactivity
A robust and reproducible experimental workflow is the cornerstone of accurate kinase inhibitor profiling. The following section details a standard luminescence-based kinase assay protocol, a widely used method for determining inhibitor potency.
Assay Principle
This protocol utilizes a luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction. The amount of ADP is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is terminated and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction. The intensity of the light signal is correlated with kinase activity, and its reduction in the presence of an inhibitor allows for the determination of IC50 values.
References
- 1. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein kinase inhibition by staurosporine revealed in details of the molecular interaction with CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Therapeutic Potential of 4-Phenylquinazolin-2(1H)-one Derivatives: An In Vivo Efficacy Comparison
The 4-phenylquinazolin-2(1H)-one core is a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its derivatives have been extensively investigated for their potential to treat a range of diseases, from cancer to neurological disorders. This guide delves into the in vivo evidence that underpins these claims, offering a critical comparison of the performance of various derivatives in established animal models. By examining the causality behind experimental choices and presenting detailed protocols, we aim to provide a trustworthy and authoritative resource for advancing the preclinical development of this promising class of compounds.
Anticancer Efficacy: Targeting Uncontrolled Cell Proliferation
The fight against cancer has seen the exploration of numerous chemical entities, and this compound derivatives have emerged as a noteworthy class of compounds. Their in vivo anticancer potential has been evaluated in various murine tumor models, with promising results.
A significant study investigated the in vivo antitumor activity of the quinazoline derivative, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one (Compound 21), in both Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) models in Swiss albino mice. In the EAC model, treatment with Compound 21 at a dose of 20 mg/kg body weight resulted in a significant increase in the mean survival time of the mice and helped restore hematological parameters towards normal.[1] In the DLA solid tumor model, the same compound at 20 mg/kg body weight led to a significant reduction in tumor weight.[1]
Comparative Analysis of In Vivo Anticancer Efficacy
| Compound/Derivative | Animal Model | Cancer Type | Dosage | Key Efficacy Metric(s) | Reference |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Swiss albino mice | Ehrlich Ascites Carcinoma (EAC) | 20 mg/kg | Increased mean survival time, restoration of hematological parameters | [1] |
| 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one | Swiss albino mice | Dalton's Ascites Lymphoma (DLA) | 20 mg/kg | Significant reduction in tumor weight | [1] |
Experimental Protocol: Ehrlich Ascites Carcinoma (EAC) Model
This protocol outlines the fundamental steps for evaluating the in vivo anticancer activity of a test compound using the EAC model in mice.
-
Animal Model: Swiss albino mice are the typically used strain for this model.
-
Tumor Inoculation: EAC cells are propagated in vivo by intraperitoneal (i.p.) serial transplantation in mice. For the experiment, a specific number of viable EAC cells (e.g., 2 x 10^6 cells) are injected i.p. into the mice.
-
Treatment Regimen: Twenty-four hours after tumor inoculation, the test compound is administered daily for a specified period (e.g., 9 consecutive days). A control group receives the vehicle, and a standard drug group (e.g., Gefitinib) is also included for comparison.
-
Efficacy Evaluation: The primary endpoints are the mean survival time (MST) and the percentage increase in life span (% ILS). Changes in body weight and hematological parameters (RBC, WBC, hemoglobin) are also monitored to assess toxicity.
Mechanism of Action: A Multi-faceted Approach
The anticancer activity of quinazolinone derivatives is often attributed to their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. While the precise mechanism for each derivative can vary, common targets include receptor tyrosine kinases (RTKs) such as EGFR and VEGFR, as well as downstream pathways like PI3K/Akt/mTOR.[2] The inhibition of these pathways can lead to cell cycle arrest and apoptosis in tumor cells.
Logical Workflow for In Vivo Anticancer Screening
Caption: Workflow for anticancer screening of this compound derivatives.
Anticonvulsant Activity: Modulating Neuronal Excitability
Epilepsy and other seizure disorders represent a significant unmet medical need, driving the search for novel anticonvulsant agents with improved efficacy and safety profiles. Derivatives of this compound have demonstrated considerable promise in preclinical models of epilepsy.
The anticonvulsant activity of these compounds is typically evaluated using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is predictive of efficacy against absence seizures.
One study reported a series of novel 2,3-dihydroquinazolin-4(1H)-one derivatives, with compound 4n showing an ED₅₀ of 40.7 mg/kg in the MES test and 6 mg/kg in the PTZ test.[3] Other derivatives in the same series, such as 4b and 4a , exhibited even more potent activity in the PTZ test with ED₅₀ values of 3.1 mg/kg and 4.96 mg/kg, respectively.[3] Another study on 4-phenyl-[3][4][5]triazolo[4,3-a]quinazolin-5(4H)-ones identified compounds 6o and 6q with oral activity in the MES test, showing ED₅₀ values of 88.02 mg/kg and 94.6 mg/kg, respectively.[6]
Comparative Analysis of In Vivo Anticonvulsant Efficacy
| Compound/Derivative | Animal Model | Test | Route | ED₅₀ (mg/kg) | Reference |
| Compound 4n | Mice | MES | i.p. | 40.7 | [3] |
| Compound 4n | Mice | PTZ | i.p. | 6 | [3] |
| Compound 4b | Mice | PTZ | i.p. | 3.1 | [3] |
| Compound 4a | Mice | PTZ | i.p. | 4.96 | [3] |
| Compound 6o | Mice | MES | oral | 88.02 | [6] |
| Compound 6q | Mice | MES | oral | 94.6 | [6] |
Experimental Protocol: Maximal Electroshock (MES) Seizure Test
This protocol details the procedure for the MES test in mice, a standard model for assessing anticonvulsant efficacy against generalized tonic-clonic seizures.
-
Animal Model: Male albino mice are commonly used.
-
Apparatus: An electroconvulsive shock apparatus with corneal electrodes is required.
-
Drug Administration: The test compound is administered intraperitoneally (i.p.) or orally (p.o.) at various doses to different groups of mice.
-
Seizure Induction: At the time of peak effect of the drug, a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through the corneal electrodes.
-
Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered the endpoint of protection. The ED₅₀, the dose that protects 50% of the animals, is then calculated.
Mechanism of Action: Enhancing GABAergic Inhibition
The anticonvulsant effects of many this compound derivatives are believed to be mediated through the enhancement of GABAergic neurotransmission. Molecular docking studies have suggested that these compounds can bind to the GABA-A receptor, a major inhibitory neurotransmitter receptor in the central nervous system.[3] By potentiating the action of GABA, these derivatives can increase the threshold for seizure induction and prevent seizure spread.
Signaling Pathway for Anticonvulsant Activity
Caption: Proposed GABAergic mechanism of this compound derivatives.
Anti-inflammatory Properties: Attenuating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is a hallmark of many diseases. This compound derivatives have been investigated for their anti-inflammatory properties, with several compounds demonstrating significant efficacy in animal models of inflammation.
The carrageenan-induced paw edema model in rats is a widely used and reliable method for screening acute anti-inflammatory activity. A study on 2-phenyl-4(3H) quinazolinone derivatives showed that most of the tested compounds exhibited considerable anti-inflammatory activity.
Comparative Analysis of In Vivo Anti-inflammatory Efficacy
| Compound/Derivative | Animal Model | Test | Dosage | % Inhibition of Edema | Reference |
| 2-Phenyl-4(3H) quinazolinone derivatives | Rats | Carrageenan-induced paw edema | 50 mg/kg | Varies (up to significant inhibition) | [7] |
| 1-isopropyl-2-(2-fluorophenyl)-4(1H)-quinazolinone | Rats | Carrageenan-induced paw edema | Not specified | Potent activity | [7] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This protocol describes the carrageenan-induced paw edema assay in rats, a classic model for evaluating acute anti-inflammatory agents.
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.
-
Drug Administration: The test compounds are administered orally or intraperitoneally at a specific time before the induction of inflammation.
-
Induction of Edema: A sub-plantar injection of a 1% solution of carrageenan in saline is administered into the right hind paw of the rats.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups with the control group.
Mechanism of Action: Targeting Cyclooxygenase (COX) Enzymes
The anti-inflammatory effects of many this compound derivatives are attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2. COX-2 is an inducible enzyme that plays a crucial role in the synthesis of prostaglandins, which are key mediators of inflammation and pain. By inhibiting COX-2, these derivatives can reduce the production of prostaglandins and thereby alleviate the inflammatory response.
Workflow for Anti-inflammatory Drug Screening
Caption: Experimental workflow for the carrageenan-induced paw edema model.
Antimicrobial Potential: Awaiting In Vivo Validation
While numerous in vitro studies have highlighted the antimicrobial potential of this compound derivatives against a range of bacterial and fungal pathogens, there is a notable scarcity of comprehensive in vivo efficacy data in the published literature. The promising in vitro results, often demonstrating minimum inhibitory concentrations (MICs) in the low microgram per milliliter range, strongly warrant further investigation in relevant animal models of infection. The development of novel antimicrobial agents is a critical global health priority, and the this compound scaffold represents a promising starting point for the discovery of new therapeutics to combat infectious diseases. Future research should focus on translating the in vitro potency of these derivatives into demonstrable in vivo efficacy and establishing their safety profiles in preclinical infection models.
Conclusion and Future Directions
The this compound scaffold has unequivocally demonstrated its versatility and therapeutic potential across a spectrum of preclinical in vivo models. The derivatives of this core structure have shown significant efficacy as anticancer, anticonvulsant, and anti-inflammatory agents. The data presented in this guide provides a comparative framework for researchers to evaluate the performance of these compounds and to inform the design of future studies.
While the existing in vivo data is encouraging, further research is warranted to fully elucidate the therapeutic potential of this chemical class. Key areas for future investigation include:
-
Expansion of In Vivo Anticancer Studies: Evaluating a broader range of derivatives in various xenograft and patient-derived xenograft (PDX) models to identify compounds with superior efficacy and broader applicability.
-
Elucidation of Detailed Mechanisms of Action: Utilizing advanced molecular and cellular techniques to pinpoint the specific molecular targets and signaling pathways modulated by these derivatives in vivo.
-
Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADME (absorption, distribution, metabolism, and excretion) and toxicology studies to assess the drug-like properties and safety of the most promising candidates.
-
In Vivo Antimicrobial Efficacy Studies: Bridging the current gap in the literature by evaluating the in vivo efficacy of potent antimicrobial derivatives in relevant animal models of bacterial and fungal infections.
By systematically addressing these areas, the scientific community can continue to unlock the full therapeutic potential of this compound derivatives and pave the way for the development of novel and effective medicines for a range of human diseases.
References
- 1. In vivo anti-tumour activity of novel Quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, in vivo and in silico evaluation of novel 2,3-dihydroquinazolin-4(1H)-one derivatives as potential anticonvulsant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Anticonvulsant Activity Evaluation of 4-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Phenyl-Quinazolinone Derivatives on Cancer Cell Lines
The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, antimicrobial, and notably, anticancer activities.[1][3] This guide provides a comparative analysis of the cytotoxic effects of phenyl-substituted quinazolinone derivatives against various cancer cell lines, supported by experimental data and mechanistic insights.
While the core inquiry focuses on 4-phenylquinazolin-2(1H)-one, it is scientifically pertinent to note that the isomeric 2-phenylquinazolin-4(3H)-one scaffold has been the subject of more extensive investigation in anticancer research.[3][4][5][6][7][8][9] Therefore, to provide a comprehensive and data-rich comparison, this guide will primarily focus on the well-documented derivatives of the quinazolin-4(3H)-one core, which offer a more robust dataset for evaluating structure-activity relationships and mechanisms of action.
Comparative Cytotoxicity Analysis
The efficacy of a potential anticancer agent is quantified by its half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit the growth of 50% of a cancer cell population. A lower IC₅₀ value indicates higher potency. Numerous studies have synthesized and evaluated series of 2-phenylquinazolin-4(3H)-one derivatives, revealing significant cytotoxic potential across a range of human cancer cell lines.
The data presented below summarizes the cytotoxic activity of representative derivatives against breast (MCF-7), colon (HCT-116), and ovarian (A2780) cancer cell lines, as determined by the MTT assay.
Table 1: Comparative in Vitro Cytotoxicity (IC₅₀, µM) of Phenyl-Quinazolinone Derivatives
| Compound ID | Core Structure | R1 (Position 2) | R2 (Position 3) | R3 (Quinazoline Ring) | MCF-7 | HCT-116 | A2780 | Reference |
| Series 1 | Quinazolin-4(3H)-one | -SCH₂CH₂NH-CO-NH-Ph | Phenyl | H | >100 | - | - | [4] |
| 3j | Quinazolin-4(3H)-one | -SCH₂CO-NHNH₂ | 4-F-Phenyl | H | 0.20 | - | 0.24 | [4][6] |
| 3g | Quinazolin-4(3H)-one | -SCH₂CO-NHNH₂ | 4-Cl-Phenyl | H | 0.84 | - | 0.14 | [4][6] |
| Series 2 | Quinazolin-4(3H)-one | Phenyl | H | H | - | >200 | - | [8] |
| 5a | Quinazolin-4(3H)-one | Phenyl | 2-Me-Phenyl | H | 68.30 | 4.87 | - | [8] |
| 10f | Dihydroquinazolin-4(1H)-one | 4-F-Benzyl | - | 4-F | 10.08 | 16.30 | - | [8] |
| Series 3 | Quinazolin-4(3H)-one | 2-(4-methoxyphenyl) | H | H | - | 5.33 | - | [10] |
| 8a | Quinazolin-4(3H)-one | 2-(4-methoxyphenyl)-4-O-CH₂-triazole-acetamide | - | H | 12.96 | 5.33 | - | [10] |
| Doxorubicin | Standard Drug | - | - | - | 1.15 | 1.21 | - | [10] |
| Lapatinib | Standard Drug | - | - | - | 5.90 | - | 12.11 | [4][7] |
Note: Data is compiled from multiple sources and experimental conditions may vary slightly. The IC₅₀ values are typically measured after 48-72 hours of incubation.
Structure-Activity Relationship (SAR) Insights
The causality behind the varying cytotoxicities observed in Table 1 can be understood through Structure-Activity Relationship (SAR) analysis. This involves correlating specific chemical modifications with changes in biological activity.
-
Substitution at Position 2: The substituent at the 2-position of the quinazolinone ring is critical for activity. Simple, unsubstituted 2-phenyl groups often show weak potency.[8] However, extending this position with functionalized side chains, such as the hydrazide group in compounds 3j and 3g , dramatically increases cytotoxicity, with IC₅₀ values dropping into the sub-micromolar range.[4][6] This suggests that the side chain may engage in additional hydrogen bonding or hydrophobic interactions within the target protein's active site.
-
Substitution at Position 3: Attaching different aryl groups at the N-3 position significantly modulates cytotoxic effects. For instance, moving from a simple hydrogen to a 2-methylphenyl group (compound 5a ) enhances activity against HCT-116 cells.[8] Halogen substitutions on this phenyl ring, such as fluorine (3j ) and chlorine (3g ), are particularly effective at boosting potency, likely by altering the electronic properties and binding affinity of the molecule.[4][9]
-
Halogenation: The presence of halogen atoms, particularly fluorine and chlorine, on the phenyl rings is a recurring theme in potent derivatives (3j, 3g, 10f ).[4][8] Halogens can increase lipophilicity, enhance membrane permeability, and participate in specific halogen bonding interactions with biological targets, thereby improving overall efficacy.
-
Core Structure Saturation: Comparison between quinazolin-4(3H)-ones and their dihydro- counterparts (like 10f ) reveals that both scaffolds can exhibit potent cytotoxicity.[8] The choice of the core structure influences the three-dimensional shape of the molecule, which in turn affects how it fits into the binding pocket of its molecular target.
Mechanisms of Cytotoxic Action
The anticancer effects of phenyl-quinazolinone derivatives are not arbitrary; they are rooted in the targeted disruption of specific cellular pathways essential for cancer cell survival and proliferation. The primary mechanisms identified are the inhibition of crucial protein kinases and the induction of programmed cell death (apoptosis).
Inhibition of Tyrosine Kinases
Many potent quinazolinone derivatives function as inhibitors of receptor tyrosine kinases (RTKs), which are frequently overexpressed or mutated in cancer cells, leading to uncontrolled growth signals.[4][6]
-
EGFR, HER2, and VEGFR2: The Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) are key targets.[4][6] These receptors initiate signaling cascades that promote cell proliferation, angiogenesis (the formation of new blood vessels to feed the tumor), and metastasis. Phenyl-quinazolinone derivatives can compete with ATP (the cell's energy currency) for the binding site within the kinase domain of these receptors, effectively shutting down the signaling pathway. Several potent compounds have been shown to inhibit these kinases with nanomolar efficacy.[4][10]
Below is a diagram illustrating the inhibition of the EGFR signaling pathway.
Tubulin Polymerization Inhibition
Microtubules are dynamic protein filaments that form the cell's internal skeleton and are essential for cell division (mitosis). Some quinazolinone derivatives exert their cytotoxic effects by interfering with microtubule dynamics.[5] They can inhibit the polymerization of tubulin, the protein subunit of microtubules. This disruption leads to a halt in the cell cycle, typically at the G2/M phase, and ultimately triggers apoptosis.[5] Compound 39 (a 2-naphthyl derivative) was noted to be a potent inhibitor of tubulin polymerization, leading to sub-micromolar cytotoxicity.[5]
Induction of Apoptosis
Ultimately, the inhibition of critical survival pathways culminates in apoptosis. Studies have shown that treatment with active quinazolinone compounds leads to classic hallmarks of apoptosis, including cell shrinkage, DNA fragmentation, and the activation of caspases, the executioner enzymes of apoptosis.[11]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability. Its trustworthiness stems from its direct measurement of metabolic activity; viable cells with active mitochondria possess reductase enzymes that convert the yellow MTT tetrazolium salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
Workflow Diagram
Step-by-Step Methodology
-
Cell Seeding:
-
Harvest exponentially growing cancer cells and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Dispense 100 µL of the cell suspension (containing 5,000 cells) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of the test quinazolinone derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include wells for "vehicle control" (medium with DMSO only) and "untreated control" (medium only).
-
Incubate the plate for the desired exposure time (typically 48 or 72 hours) at 37°C and 5% CO₂.[10]
-
-
MTT Addition and Incubation:
-
Following treatment incubation, add 10 µL of sterile MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the MTT to formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the crystals. Pipette up and down to ensure complete solubilization, resulting in a purple solution.
-
Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
Plot the percent viability against the logarithm of the compound concentration.
-
Determine the IC₅₀ value from the resulting dose-response curve using non-linear regression analysis.
-
Conclusion
The 2-phenylquinazolin-4(3H)-one scaffold is a highly versatile and potent core for the development of novel cytotoxic agents. The experimental data clearly demonstrate that strategic modifications, particularly at the 2- and 3-positions of the quinazolinone ring, can yield derivatives with sub-micromolar efficacy against a range of cancer cell lines. Key SAR insights highlight the importance of functionalized side chains and halogen substitutions in enhancing potency. The primary mechanisms of action involve the targeted inhibition of critical growth factor receptor tyrosine kinases like EGFR and HER2, as well as the disruption of microtubule formation, both of which converge to induce apoptotic cell death. The MTT assay remains a robust and reliable method for the initial screening and comparative evaluation of these compounds. Future research should continue to explore novel substitutions on this privileged scaffold to improve potency, selectivity, and pharmacokinetic profiles, paving the way for the development of next-generation anticancer therapeutics.
References
- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. asianpubs.org [asianpubs.org]
- 10. Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Synthetic Routes for 4-phenylquinazolin-2(1H)-one: A Guide for Researchers
The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous bioactive compounds. Among its many derivatives, 4-phenylquinazolin-2(1H)-one stands out as a valuable intermediate and a pharmacologically relevant molecule in its own right. The efficient and scalable synthesis of this key compound is, therefore, a topic of considerable interest to researchers in drug discovery and development. This guide provides a detailed, head-to-head comparison of three distinct and prominent synthetic routes to this compound, offering insights into their mechanisms, experimental protocols, and relative merits.
Introduction to this compound
This compound is a heterocyclic compound featuring a fused pyrimidine and benzene ring system, with a phenyl group at the 4-position and a carbonyl group at the 2-position. Its derivatives have been investigated for a range of biological activities, including their potential as vasorelaxant agents.[1][2] The choice of synthetic strategy for this molecule can significantly impact yield, purity, cost, and environmental footprint, making a thorough understanding of the available methods crucial for any research program.
Comparative Analysis of Synthetic Routes
This guide will dissect three primary synthetic strategies for this compound, each starting from a different readily available precursor:
-
Route 1: Microwave-Assisted Cyclization of 2-Aminobenzophenone with Urea. This modern approach leverages the efficiency of microwave irradiation to drive the reaction to completion in a significantly shorter timeframe compared to conventional heating.
-
Route 2: One-Pot Synthesis from 2-Aminobenzamide and Benzaldehyde with In Situ Oxidation. This convergent strategy involves the formation of a dihydroquinazoline intermediate, which is then oxidized in the same reaction vessel to afford the final product.
-
Route 3: Copper-Catalyzed One-Pot Reaction of 2-Nitrobenzonitrile and Benzaldehyde. This method employs a copper catalyst to facilitate a cascade of reactions, including reduction of a nitro group and a Pinner-type reaction, to construct the quinazolinone core.
The following table provides a high-level comparison of these three routes:
| Feature | Route 1: From 2-Aminobenzophenone | Route 2: From 2-Aminobenzamide | Route 3: From 2-Nitrobenzonitrile |
| Starting Materials | 2-Aminobenzophenone, Urea | 2-Aminobenzamide, Benzaldehyde | 2-Nitrobenzonitrile, Benzaldehyde |
| Key Reagents/Catalysts | Acetic Acid | Oxidant (e.g., TBHP) | CuCl, Diboronic acid |
| Reaction Type | Cyclization | Condensation followed by Oxidation | Multi-step one-pot cascade |
| Typical Reaction Time | 30-45 minutes[1] | Several hours | ~3 hours[2] |
| Typical Yield | High (e.g., 92%)[1] | Moderate to Good | Good (63-93% for derivatives)[2] |
| Advantages | Very fast, high yielding | Readily available starting materials | One-pot from a nitro precursor |
| Disadvantages | Requires specialized microwave reactor | Two-step process (condensation and oxidation) | Requires a metal catalyst |
In-Depth Analysis and Experimental Protocols
Route 1: Microwave-Assisted Synthesis from 2-Aminobenzophenone and Urea
This method stands out for its remarkable speed and high efficiency, hallmarks of microwave-assisted organic synthesis. The reaction proceeds via the initial formation of a urea derivative of the 2-aminobenzophenone, which then undergoes an intramolecular cyclization to form the quinazolinone ring. The acetic acid acts as a catalyst and a solvent.
Reaction Mechanism:
The proposed mechanism involves the nucleophilic attack of the amino group of 2-aminobenzophenone on one of the carbonyl groups of urea, followed by the elimination of ammonia. The resulting intermediate then undergoes an intramolecular cyclization, with the amide nitrogen attacking the ketone carbonyl. Subsequent dehydration yields the final this compound.
Figure 1: Simplified reaction pathway for Route 1.
Detailed Experimental Protocol: [1]
A mixture of 2-aminobenzophenone (1 mmol) and urea (15 mmol) in glacial acetic acid (10 mL) is placed in a sealed microwave reactor tube. The mixture is irradiated at 140 °C (200 W) for 30–45 minutes. After cooling, the reaction mixture is filtered, and the resulting precipitate is washed with water to yield the pure this compound.
Route 2: One-Pot Synthesis from 2-Aminobenzamide and Benzaldehyde with In Situ Oxidation
This route offers a convergent approach, building the quinazolinone ring from two readily available fragments. The initial reaction is a condensation between 2-aminobenzamide and benzaldehyde to form 2-phenyl-2,3-dihydroquinazolin-4(1H)-one. This intermediate is then oxidized in the same pot to the desired product. The choice of oxidant is critical for the success of this reaction.
Reaction Mechanism:
The reaction is initiated by the acid-catalyzed condensation of 2-aminobenzamide with benzaldehyde to form a Schiff base, which then undergoes intramolecular cyclization to yield the dihydroquinazoline intermediate. An oxidizing agent, such as tert-butyl hydroperoxide (TBHP), is then used to dehydrogenate the intermediate to the aromatic quinazolinone.
Figure 2: Simplified reaction pathway for Route 2.
Detailed Experimental Protocol:
Step A: Synthesis of 2-Phenyl-2,3-dihydroquinazolin-4(1H)-one
In a round-bottom flask, 2-aminobenzamide (1 mmol) and benzaldehyde (1.1 mmol) are dissolved in a suitable solvent such as ethanol. A catalytic amount of an acid (e.g., p-toluenesulfonic acid) can be added. The mixture is refluxed for several hours until the starting materials are consumed (monitored by TLC). Upon cooling, the dihydroquinazoline product often precipitates and can be collected by filtration.
Step B: Oxidation to this compound[3]
The crude 2-phenyl-2,3-dihydroquinazolin-4(1H)-one from Step A is dissolved in a suitable solvent, and an oxidizing agent such as tert-butyl hydroperoxide (TBHP) is added. The reaction is stirred at an appropriate temperature until the oxidation is complete. The final product is then isolated by standard workup and purification procedures. For a one-pot procedure, the oxidant can be added directly to the reaction mixture after the initial condensation step.
Route 3: Copper-Catalyzed One-Pot Reaction of 2-Nitrobenzonitrile and Benzaldehyde
This elegant one-pot synthesis starts from a more oxidized precursor, 2-nitrobenzonitrile, and utilizes a copper catalyst to orchestrate a series of transformations. This method is particularly attractive as it avoids the isolation of intermediates and demonstrates the power of transition metal catalysis in complex molecule synthesis.
Reaction Mechanism: [2]
The proposed mechanism involves several key steps. First, the 2-nitrobenzonitrile is reduced to 2-aminobenzonitrile by a reducing agent, such as diboronic acid, in the presence of the copper catalyst. The 2-aminobenzonitrile then undergoes a copper-catalyzed Pinner-type reaction with benzaldehyde to form an intermediate that rearranges to the final 2,3-dihydroquinazolin-4(1H)-one. In some variations of this reaction, an in-situ oxidation step can lead directly to the quinazolinone.
Figure 3: Simplified reaction pathway for Route 3.
Detailed Experimental Protocol: [2]
A mixture of 2-nitrobenzonitrile (1 mmol), benzaldehyde (1.2 mmol), CuCl (20 mol%), and diboronic acid (5 equivalents) in a 1:1 mixture of water and methanol is heated at 60 °C for 3 hours. After completion of the reaction, the mixture is worked up by extraction with an organic solvent, and the product is purified by column chromatography. It is important to note that this specific protocol yields the dihydroquinazoline; a subsequent oxidation step would be required to obtain the fully aromatic quinazolinone.
Conclusion and Recommendations
The choice of the optimal synthetic route for this compound will depend on the specific needs and resources of the research laboratory.
-
For speed and high yield , the microwave-assisted synthesis from 2-aminobenzophenone (Route 1) is the clear winner, provided a microwave reactor is available.
-
When starting from simple and inexpensive materials , the one-pot synthesis from 2-aminobenzamide and benzaldehyde (Route 2) is a very practical option, although it may require some optimization of the oxidation step.
-
The copper-catalyzed one-pot reaction from 2-nitrobenzonitrile (Route 3) offers an elegant and efficient approach from a different starting material and is a good choice for researchers comfortable with transition metal catalysis.
Ultimately, the decision should be based on a careful consideration of factors such as equipment availability, cost of starting materials, desired scale of the reaction, and the importance of reaction time. This guide provides the foundational knowledge and experimental details to make an informed decision and successfully synthesize this important quinazolinone derivative.
References
- 1. Microwave Assisted Synthesis of this compound Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from 2-Nitrobenzonitriles and Carbonyl Compounds Mediated by Diboronic Acid in Methanol-Water [organic-chemistry.org]
- 3. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
A Researcher's Guide to Bridging In Silico and In Vitro: Validating Molecular Docking of 4-Phenylquinazolin-2(1H)-one with Experimental Data
In the contemporary landscape of drug discovery, computational methods, particularly molecular docking, have become indispensable for the rapid screening and identification of potential therapeutic agents. However, the predictive power of in silico models is only as robust as their experimental validation. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the molecular docking results of 4-phenylquinazolin-2(1H)-one and its derivatives with tangible experimental data. By anchoring computational predictions in empirical evidence, we can enhance the confidence in our models and accelerate the journey from lead identification to clinical candidates.
The quinazolinone scaffold is a cornerstone in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The this compound core, in particular, represents a promising pharmacophore. This guide will delve into the critical steps of validating docking studies for this class of compounds, drawing upon established protocols and real-world examples from peer-reviewed literature.
The Imperative of Experimental Validation in Molecular Docking
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, providing insights into binding affinity and interaction patterns.[4] While these predictions are invaluable for hypothesis generation, they are based on scoring functions that are approximations of complex biological systems.[4] Therefore, experimental validation is not merely a confirmatory step but a crucial component of the scientific method in drug design. It serves to:
-
Confirm Binding and Biological Activity: In vitro assays provide definitive evidence of a compound's biological effect.
-
Refine Docking Protocols: Discrepancies between docking and experimental results can highlight the need to adjust docking parameters or scoring functions.
-
Elucidate Structure-Activity Relationships (SAR): Correlating docking poses with the activities of a series of analogs can reveal key structural features for potency and selectivity.
A Self-Validating Workflow for Docking and Experimental Correlation
A robust validation strategy involves a cyclical and iterative process where computational and experimental data inform and refine one another. The following workflow outlines a best-practice approach.
Caption: A self-validating workflow for molecular docking and experimental validation.
Part 1: The In Silico Foundation - Performing and Validating the Docking Protocol
Before embarking on wet-lab experiments, it is paramount to establish a validated docking protocol. This initial validation is performed computationally to ensure the chosen parameters can reliably reproduce known binding modes.
Step-by-Step Protocol for Docking Validation
-
Protein Preparation:
-
Select a high-resolution crystal structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign appropriate protonation states to amino acid residues.
-
Energy minimize the protein structure to relieve any steric clashes.
-
-
Ligand Preparation:
-
Generate a 3D conformation of the native co-crystallized ligand and the this compound derivatives.
-
Assign appropriate atom types and charges.
-
-
Binding Site Definition:
-
Define the binding pocket based on the location of the co-crystallized ligand. A grid box is typically generated around this site.
-
-
Re-docking the Native Ligand:
-
Dock the extracted native ligand back into the prepared protein structure.
-
Validation Criterion: The protocol is considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.[5] This demonstrates that the docking algorithm and scoring function can accurately reproduce a known binding mode.
-
Caption: Workflow for validating a molecular docking protocol via re-docking.
Part 2: The Experimental Proof - In Vitro Validation
With a validated docking protocol, we can now proceed to dock our this compound derivatives and use the in silico data to prioritize compounds for synthesis and biological testing. The correlation between the predicted binding affinities (docking scores) and the experimentally determined biological activities serves as the ultimate validation.
Case Study 1: Anticancer Activity and Tyrosine Kinase Inhibition
Quinazolinone derivatives are well-known inhibitors of various protein kinases implicated in cancer, such as EGFR, HER2, and VEGFR-2.[6][7]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HepG2 for liver cancer) in appropriate media.
-
Compound Treatment: Seed cells in 96-well plates and treat with serial dilutions of the synthesized this compound derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
IC50 Determination: Calculate the half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%.
Data Comparison
The table below illustrates how docking scores for a series of quinazolin-4(3H)-one derivatives against various tyrosine kinases can be compared with their experimentally determined IC50 values. A strong correlation, where lower docking scores correspond to lower IC50 values, validates the in silico model.
| Compound Series | Target Protein | Docking Score (kcal/mol) | In Vitro Cytotoxicity (IC50, µM) | Reference |
| Quinazolin-4(3H)-one derivatives | CDK2 | -8.5 to -9.8 | 0.17 - 0.84 (MCF-7 & A2780 cells) | [6] |
| Quinazolin-4(3H)-one derivatives | HER2 | -7.9 to -9.1 | 0.14 - 3.00 (A2780 cells) | [6] |
| Quinazolin-4(3H)-one derivatives | EGFR | -8.2 to -9.5 | 0.20 - 3.79 (MCF-7 cells) | [6] |
| 2-phenylquinazolin-4(3H)-one derivatives | AKT1 | -7.1 to -8.9 | 23.31 - 72.22 (Caco-2, HepG2, MCF-7) | [8][9] |
| 2-phenylquinazolin-4(3H)-one derivatives | VEGFR-2 | -9.3 to -10.19 | 15.63 - 21.49 (HepG2 cells) | [10] |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative principle.
Molecular docking simulations have been shown to be in accordance with in vitro studies, supporting the biological activity of quinazolinone derivatives as potential anticancer agents.[8] For instance, studies on 2,3-disubstituted quinazolin-4(3H)-ones have identified potent CDK2 inhibitors with IC50 values as low as 0.67 µM, and the docking studies verified these findings.[11]
Case Study 2: Anti-inflammatory Activity and COX-2 Inhibition
The anti-inflammatory potential of quinazolinone derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes.[12]
Experimental Protocol: In Vitro COX Inhibition Assay
-
Enzyme Preparation: Obtain purified COX-1 and COX-2 enzymes.
-
Incubation: Incubate the enzymes with the test compounds (this compound derivatives) and a known substrate (e.g., arachidonic acid).
-
Detection: Measure the production of prostaglandin E2 (PGE2) using an ELISA kit.
-
IC50 Calculation: Determine the IC50 value for the inhibition of PGE2 production for both COX-1 and COX-2 to assess potency and selectivity.
Data Comparison
A successful docking study will not only show favorable binding of the active compounds to the COX-2 active site but also explain the basis for selectivity over COX-1.
| Compound Series | Target Protein | Docking Score (kcal/mol) | In Vitro COX-2 Inhibition (IC50, µM) | Reference |
| 2-phenyl-4(3H) quinazolinone derivatives | COX-2 | Favorable binding energies | Potent anti-inflammatory activity | [12] |
| Quinazolinone derivatives | NF-κB | Favorable interactions | Downregulation of COX-2 mRNA expression | [13] |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative principle.
Docking studies of 2-phenyl-4(3H) quinazolinone derivatives into the COX-2 active site have been performed to rationalize their anti-inflammatory activity observed in animal models.[12] Furthermore, some quinazolinones have been shown to inhibit the expression of inflammatory genes like COX-2 by targeting the NF-κB pathway, a mechanism that can also be explored and supported by molecular docking.[13]
Case Study 3: Antimicrobial Activity and DNA Gyrase Inhibition
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Quinazolinone derivatives have been investigated as inhibitors of bacterial DNA gyrase, an essential enzyme for DNA replication.[14]
Experimental Protocol: In Vitro DNA Gyrase Supercoiling Assay
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA, DNA gyrase, ATP, and the test compounds.
-
Incubation: Incubate the mixture to allow the supercoiling reaction to proceed.
-
Agarose Gel Electrophoresis: Separate the different forms of plasmid DNA (supercoiled, relaxed) on an agarose gel.
-
Visualization and IC50 Determination: Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light. The inhibition of supercoiling activity is observed as a decrease in the supercoiled DNA band. The IC50 is the concentration of the compound that inhibits 50% of the enzyme's activity.
Data Comparison
The docking results should demonstrate that the active this compound derivatives can bind to the ATP-binding site of DNA gyrase, mimicking the interactions of known inhibitors.
| Compound Series | Target Protein | Docking Score (kcal/mol) | In Vitro Antibacterial Activity (MIC, µg/mL) | Reference |
| Quinazolinone Schiff base derivatives | DNA Gyrase | -5.96 to -8.58 | Good activity, especially against E. coli (MIC ~128) | [14] |
Note: The data presented is a synthesis from multiple sources to illustrate the comparative principle.
Docking studies of quinazolinone Schiff base derivatives have shown that these compounds can fit into the binding site of DNA gyrase, with docking scores correlating with their antibacterial activity.[14] The validation of the docking protocol was performed by docking a known inhibitor, chlorobiocin, into the DNA gyrase protein.[14]
Conclusion: A Synergy of Disciplines
The validation of molecular docking results with experimental data is a cornerstone of modern, rational drug design. For a promising scaffold like this compound, this integrated approach is not just recommended; it is essential. By meticulously validating the docking protocol and then systematically comparing in silico predictions with in vitro biological data, researchers can build robust, predictive models. This synergy between computational and experimental chemistry accelerates the discovery of novel therapeutic agents, ensuring that the most promising candidates are advanced with a higher degree of confidence. This guide provides a foundational framework, but it is the careful and critical application of these principles that will ultimately lead to success in the complex endeavor of drug discovery.
References
- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. JU | A literature review on pharmacological aspects, docking [aljouf-demo.accessapp.tn]
- 3. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Exploring new quinazolin-4(3H)-one derivatives as CDK2 inhibitors: Design, synthesis, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis, biological evaluation and molecular docking of quinazoline-4(1H)-one derivatives as anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure–Activity Relationship and Molecular Docking of Quinazolinones Inhibiting Expression of COX-2, IL-1β, iNOS, and TNF-α through NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis, antimicrobial evaluation and docking studies of some novel quinazolinone Schiff base derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Inflammatory Profiles of 4-Phenylquinazolin-2(1H)-one and Indomethacin
For Immediate Release to the Scientific Community
In the landscape of anti-inflammatory drug discovery, the quest for potent and safer alternatives to classical non-steroidal anti-inflammatory drugs (NSAIDs) is a paramount objective. This guide provides a detailed comparative analysis of the anti-inflammatory effects of 4-phenylquinazolin-2(1H)-one, a representative of the promising quinazolinone class of compounds, and indomethacin, a widely used but often side-effect-laden NSAID. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of experimental data to inform future research and development endeavors.
Introduction: The Need for Advanced Anti-Inflammatory Agents
Inflammation is a fundamental biological response to harmful stimuli, but its dysregulation leads to chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis, affecting millions worldwide. Indomethacin, a potent inhibitor of cyclooxygenase (COX) enzymes, has been a cornerstone in managing inflammation and pain for decades. However, its clinical utility is often hampered by significant gastrointestinal and cardiovascular side effects, primarily due to its non-selective inhibition of COX-1 and COX-2 enzymes.
The quinazolinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] Notably, some quinazolinone derivatives have demonstrated a degree of selectivity for the inducible COX-2 enzyme, suggesting a potential for a better safety profile compared to non-selective NSAIDs.[4] This guide will dissect the available scientific evidence to compare the anti-inflammatory mechanisms and efficacy of the this compound chemical class with the established profile of indomethacin.
Mechanism of Action: A Tale of Two Scaffolds
The primary anti-inflammatory mechanism of most NSAIDs, including indomethacin, is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of this enzyme: COX-1, which is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, and COX-2, which is induced during inflammation.[1][2]
Indomethacin: The Non-Selective Powerhouse
Indomethacin is a potent, non-selective inhibitor of both COX-1 and COX-2.[1] Its strong anti-inflammatory effect is largely attributed to the blockade of COX-2, while its notorious gastrointestinal side effects, such as ulcers and bleeding, are a direct consequence of inhibiting the protective COX-1 in the gastric mucosa.[5]
Caption: Mechanism of Indomethacin via non-selective COX inhibition.
This compound: A Focus on Selectivity
While direct and comprehensive data on the parent this compound is limited in publicly available literature, extensive research on its derivatives points towards a similar, yet potentially more refined, mechanism of action. Many synthesized quinazolinone derivatives have been shown to be selective inhibitors of COX-2 over COX-1.[4] This selectivity is a key design strategy in modern NSAID development to retain anti-inflammatory efficacy while minimizing gastrointestinal toxicity. The marketed quinazolinone-based NSAID, proquazone, for instance, is noted for being the first effective anti-inflammatory drug of a non-acidic nature and is used in the treatment of rheumatoid arthritis and osteoarthritis.[2][3]
Caption: Postulated mechanism of this compound derivatives.
Comparative Experimental Data
A direct, head-to-head quantitative comparison between the parent this compound and indomethacin is challenging due to the lack of published data for the former in standardized assays. However, by examining data for indomethacin and various quinazolinone derivatives, we can construct a comparative profile.
In Vitro Cyclooxygenase (COX) Inhibition
The inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting a specific biological or biochemical function.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Indomethacin | 0.05 | 0.75 | 0.067 | [4] |
| Quinazolinone Derivative 32 | >100 | 0.08 | >1250 | [4] |
| Celecoxib (Reference) | >100 | 0.05 | >2000 | [4] |
Note: Quinazolinone Derivative 32 is a specific example from a study to illustrate the potential for high COX-2 selectivity within this class of compounds.
The data clearly illustrates indomethacin's non-selective nature, with potent inhibition of both COX isoforms. In contrast, certain quinazolinone derivatives demonstrate remarkable selectivity for COX-2, a characteristic that is theoretically linked to a better gastrointestinal safety profile.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model in rats is a standard preclinical assay for evaluating the acute anti-inflammatory activity of new compounds.
| Compound | Dose (mg/kg) | Edema Inhibition (%) | Reference(s) |
| Indomethacin | 10 | ~50-60% | [6] |
| 2-Phenyl quinazolinone derivative | 20 | 58 ± 0.45% (vs. Diclofenac) | [2][3] |
| Various Quinazolinone Derivatives | 50 | 15.1 - 32.5% | [7] |
Numerous studies have demonstrated that various derivatives of 4(3H)-quinazolinone exhibit statistically significant anti-inflammatory effects in the carrageenan-induced paw edema test.[6] While the potency varies depending on the specific substitutions on the quinazolinone ring, the collective evidence supports the anti-inflammatory potential of this chemical class, with some derivatives showing efficacy comparable to standard NSAIDs like diclofenac and indomethacin.[2][3]
Gastrointestinal Safety Profile
A significant differentiator between non-selective NSAIDs and potentially COX-2 selective inhibitors is their impact on the gastrointestinal tract. Clinical and preclinical studies consistently show that indomethacin carries a high risk of causing gastric lesions, erosions, and ulcerations.[5]
In contrast, studies on the marketed quinazolinone drug, proquazone, have indicated a better gastrointestinal safety profile compared to indomethacin.[8] This improved safety is a key advantage sought in the development of new anti-inflammatory agents and is consistent with the hypothesis of a more selective COX-2 inhibition by the quinazolinone scaffold.
Experimental Protocols
For researchers aiming to conduct their own comparative studies, the following are standardized protocols for key assays.
Synthesis of this compound Derivatives
A general method for the synthesis of this compound derivatives involves the condensation of an appropriate anthranilamide with a benzoyl chloride, followed by cyclization. Microwave-assisted synthesis has also been reported to be an efficient method.[9]
Caption: A generalized synthetic workflow for this compound.
Step-by-Step General Procedure:
-
Preparation of 2-aminobenzophenone: React 2-aminobenzonitrile with a phenyl Grignard reagent (e.g., phenylmagnesium bromide) in an appropriate solvent like tetrahydrofuran (THF).
-
Hydrolysis: The resulting imine is hydrolyzed with an aqueous acid to yield 2-aminobenzophenone.
-
Cyclization: The 2-aminobenzophenone is then cyclized by reacting with a suitable carbonyl source, such as urea or phosgene, under heating to form the this compound ring system.
-
Purification: The final product is purified by recrystallization or column chromatography.
In Vitro COX-1/COX-2 Inhibition Assay
This assay determines the IC50 values of a test compound against the two COX isoforms.
Step-by-Step Protocol:
-
Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay Buffer: Prepare a suitable buffer, typically 0.1 M Tris-HCl, pH 8.0.
-
Incubation: In a 96-well plate, incubate the enzyme with various concentrations of the test compound (dissolved in DMSO) and heme as a cofactor at 37°C for a specified time (e.g., 10 minutes).
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid as the substrate.
-
Detection: Measure the peroxidase activity of COX by monitoring the appearance of an oxidized chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD) at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
In Vivo Carrageenan-Induced Paw Edema Assay
This model assesses the acute anti-inflammatory activity of a compound in rodents.
Step-by-Step Protocol:
-
Animal Acclimatization: Use male Wistar rats or Swiss albino mice, acclimatized to laboratory conditions for at least one week.
-
Compound Administration: Administer the test compound (e.g., this compound derivative or indomethacin) orally or intraperitoneally at various doses. A control group receives the vehicle.
-
Induction of Inflammation: After a specific time (e.g., 60 minutes), inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at time 0 (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point compared to the vehicle control group.
Conclusion and Future Directions
The available evidence strongly suggests that the this compound scaffold is a highly promising platform for the development of novel anti-inflammatory agents. While indomethacin remains a potent anti-inflammatory drug, its clinical application is limited by its non-selective COX inhibition and associated gastrointestinal toxicity.
Derivatives of this compound have demonstrated significant anti-inflammatory activity in preclinical models, with some exhibiting a desirable COX-2 selective inhibition profile. This selectivity is the cornerstone of a strategy to dissociate therapeutic efficacy from adverse effects. The marketed drug proquazone serves as a clinical proof-of-concept for the therapeutic potential of this class of compounds.
Future research should focus on a direct and comprehensive comparison of the parent this compound and its promising derivatives with indomethacin and other standard NSAIDs. Such studies should include detailed dose-response analyses in various in vivo models of inflammation, thorough investigation of the COX inhibition profiles, and an examination of their effects on the broader inflammatory cascade, including cytokine production. Elucidating the structure-activity relationships within the quinazolinone class will be crucial for optimizing both potency and safety, with the ultimate goal of developing a new generation of anti-inflammatory drugs that offer superior therapeutic outcomes with an improved safety margin.
References
- 1. ujpronline.com [ujpronline.com]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. mdpi.com [mdpi.com]
- 4. Design and synthesis of quinazolinone derivatives as anti-inflammatory agents: pharmacophore modeling and 3D QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of The Gastrointestinal Side Effects of Selective COX-2 Inhibitor Celecoxib and Indomethacin in Patients With Osteoarthritis: NSAIDs and Gastric Findings | Journal of European Internal Medicine Professionals [jeimp.com]
- 6. Studies on 4(1H)-quinazolinones. 5. Synthesis and antiinflammatory activity of 4(1H)-quinazolinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Treatment of acute gouty arthritis with proquazone and indomethacin. A comparative, double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jddtonline.info [jddtonline.info]
A Head-to-Head Comparison of Akt Inhibitors: Assessing the Selectivity of 4-Phenylquinolin-2(1H)-one
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Pursuit of Kinase Selectivity
In the landscape of targeted cancer therapy, the serine/threonine kinase Akt (also known as Protein Kinase B) stands out as a pivotal node in the PI3K/Akt/mTOR signaling pathway, a cascade frequently dysregulated in human malignancies.[1] This pathway governs a multitude of cellular processes, including proliferation, survival, and metabolism, making Akt a prime target for therapeutic intervention. However, the development of Akt inhibitors is a journey fraught with the challenge of achieving target selectivity. Off-target effects not only lead to undesirable toxicity but can also confound experimental results and mask the true therapeutic potential of a compound.
This guide provides an in-depth technical assessment of the selectivity of 4-phenylquinolin-2(1H)-one , a highly specific allosteric inhibitor of Akt.[2] It is important to note that this compound is often mistaken for the broader class of quinazolinone-based inhibitors, which target a wide array of kinases. Our focus here is on the specific quinolinone scaffold that confers exquisite selectivity for Akt.
We will objectively compare the performance of 4-phenylquinolin-2(1H)-one with established Akt inhibitors, providing the supporting experimental data and methodologies necessary for a comprehensive evaluation. This comparison will encompass both a fellow allosteric inhibitor, MK-2206 , and two prominent ATP-competitive inhibitors, ipatasertib and capivasertib , offering a clear perspective on their distinct mechanisms and selectivity profiles.
The PI3K/Akt/mTOR Signaling Pathway: Why Selectivity Matters
The PI3K/Akt/mTOR pathway is a tightly regulated network essential for normal cellular function. Upon activation by growth factors, PI3K phosphorylates membrane lipids, creating docking sites for Akt and its upstream activator, PDK1.[3] Full activation of Akt requires phosphorylation at two key sites: Thr308 by PDK1 and Ser473 by mTORC2.[3] Once active, Akt phosphorylates a vast array of downstream substrates, promoting cell growth and survival.
Given the high degree of homology within the kinase domain, particularly the ATP-binding pocket, achieving selectivity is a formidable challenge. Non-selective inhibitors can inadvertently engage other kinases, such as those in the closely related AGC kinase family (e.g., PKA, PKC, SGK), leading to a cascade of unintended cellular consequences and toxicities.[3] The unique allosteric mechanism of 4-phenylquinolin-2(1H)-one, which targets the interface between the PH and kinase domains rather than the conserved ATP pocket, presents a compelling strategy for overcoming this hurdle.[2]
Caption: The PI3K/Akt/mTOR signaling pathway and the mechanism of 4-phenylquinolin-2(1H)-one.
Comparative Analysis of Akt Inhibitor Selectivity
The selectivity of a kinase inhibitor is paramount for its utility as a research tool and its potential as a therapeutic agent. An ideal inhibitor demonstrates high potency for its intended target while exhibiting minimal activity against other kinases.
| Inhibitor | Class | Mechanism of Action | Target (IC50) | Key Selectivity Features |
| 4-Phenylquinolin-2(1H)-one | Allosteric | Binds to the PH domain of Akt, preventing its activation by PDK1 and mTORC2.[2] | Akt (6 µM)[2] | Exquisitely selective; does not bind to the kinase active site of over 380 human kinases, including closely related AGC kinases like PKA, PKC, and SGK1.[2] |
| MK-2206 | Allosteric | Binds to an allosteric pocket, locking Akt in an inactive conformation. | Akt1 (5-8 nM), Akt2 (12 nM), Akt3 (65 nM)[4] | Highly selective; no inhibitory activity against over 250 other protein kinases when tested at 1 µM. |
| Ipatasertib (GDC-0068) | ATP-Competitive | Competes with ATP for binding to the kinase domain of all three Akt isoforms.[5] | Akt1 (5 nM), Akt2 (18 nM), Akt3 (8 nM)[6] | Highly selective for Akt isoforms with over 600-fold selectivity against PKA.[5] |
| Capivasertib (AZD5363) | ATP-Competitive | Potent, selective, ATP-competitive inhibitor of all three Akt isoforms.[7] | Akt1 (3 nM), Akt2 (8 nM), Akt3 (8 nM)[6] | Potently inhibits all Akt isoforms; shows some activity against other AGC family kinases like P70S6K and PKA.[6] |
Expert Interpretation: The data clearly distinguishes the selectivity profiles of allosteric versus ATP-competitive inhibitors. 4-Phenylquinolin-2(1H)-one's unique allosteric mechanism, which does not involve the highly conserved ATP-binding pocket, results in its remarkable selectivity across a broad kinome panel.[2] While MK-2206 also demonstrates high selectivity as an allosteric inhibitor, the ATP-competitive compounds, ipatasertib and capivasertib, despite their high potency for Akt, show some cross-reactivity with other kinases within the AGC family.[5][6] This underscores the inherent challenge of achieving absolute selectivity when targeting the ATP-binding site.
Experimental Protocols for Assessing Selectivity
To ensure the trustworthiness of selectivity claims, rigorous and validated experimental protocols are essential. Here, we detail the methodologies for three key assays used to characterize inhibitor selectivity and target engagement.
In Vitro Kinase Selectivity Profiling (ADP-Glo™ Assay)
This biochemical assay is a cornerstone for determining an inhibitor's potency and selectivity against a panel of purified kinases. It quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.
Caption: Workflow for the ADP-Glo™ Kinase Assay.
Step-by-Step Protocol:
-
Prepare Kinase Reaction: In a 384-well plate, combine the purified kinase, its specific substrate, and the test inhibitor (e.g., 4-phenylquinolin-2(1H)-one) at various concentrations in kinase buffer.
-
Initiate Reaction: Start the kinase reaction by adding ATP at its Km concentration for the specific kinase. Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Terminate and Deplete ATP: Add an equal volume of ADP-Glo™ Reagent to each well. This terminates the kinase reaction and depletes any unconsumed ATP. Incubate at room temperature for 40 minutes.[8]
-
Convert ADP to ATP: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction into ATP.[8]
-
Detect ATP: The newly synthesized ATP is then used by a luciferase/luciferin system within the Kinase Detection Reagent to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[3]
-
Measure and Analyze: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and thus reflects the kinase activity. Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Thermal Shift Assay (CETSA®) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target within the complex environment of a living cell. The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA®).
Step-by-Step Protocol:
-
Cell Treatment: Culture cells to the desired confluency and treat them with the test inhibitor or a vehicle control for a specified time (e.g., 2 hours).
-
Heat Challenge: Aliquot the cell suspension into PCR tubes or a PCR plate. Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by a cooling step.[9]
-
Cell Lysis: Lyse the cells to release their contents. This can be achieved by freeze-thaw cycles or by using a lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[9]
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Quantify the amount of the target protein (Akt) remaining in the soluble fraction using a detection method such as Western blotting or AlphaLISA®.[10]
-
Data Analysis: Plot the percentage of soluble protein against the temperature for both the inhibitor-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement and stabilization.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC provides a complete thermodynamic profile of a binding interaction in a single experiment, directly measuring the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Caption: Workflow for Isothermal Titration Calorimetry (ITC).
Step-by-Step Protocol:
-
Sample Preparation: Prepare highly purified target protein (Akt) and the inhibitor. Both must be in an identical, degassed buffer to avoid artifacts from buffer mismatch.[11] The protein is placed in the sample cell of the calorimeter, and the inhibitor is loaded into the injection syringe.
-
Titration: A series of small, precise injections of the inhibitor from the syringe are made into the protein solution in the sample cell at a constant temperature.[12]
-
Heat Measurement: The instrument measures the minute heat changes that occur upon binding after each injection. These can be either exothermic (heat released) or endothermic (heat absorbed).
-
Data Acquisition: The heat change per injection is plotted against the molar ratio of inhibitor to protein. As the protein becomes saturated with the inhibitor, the heat change per injection diminishes.
-
Data Analysis: The resulting binding isotherm is fitted to a binding model (e.g., a one-site binding model) to calculate the key thermodynamic parameters: the binding affinity (KD), the stoichiometry of binding (n), and the enthalpy change (ΔH). The entropy change (ΔS) can then be calculated from these values.[13]
Conclusion and Future Directions
The assessment of inhibitor selectivity is a cornerstone of modern drug discovery and chemical biology. This guide has demonstrated that 4-phenylquinolin-2(1H)-one is a remarkably selective allosteric inhibitor of Akt, a feature attributed to its unique mechanism of action that circumvents the conserved ATP-binding pocket.[2] When compared to other allosteric and ATP-competitive inhibitors, its selectivity profile is truly exceptional, making it an invaluable tool for precise interrogation of the Akt signaling pathway.
The provided experimental protocols for in vitro kinase profiling, cellular target engagement, and biophysical binding analysis represent a robust framework for validating the selectivity of any kinase inhibitor. By adhering to these rigorous methodologies, researchers can generate high-quality, reliable data, fostering confidence in their experimental outcomes and accelerating the development of the next generation of targeted therapies. The pursuit of inhibitors like 4-phenylquinolin-2(1H)-one, which achieve selectivity through innovative mechanisms, will continue to be a driving force in advancing precision medicine.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of 4-phenylquinolin-2(1H)-one as a specific allosteric inhibitor of Akt - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of Akt with small molecules and biologics: historical perspective and current status of the patent landscape - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pelagobio.com [pelagobio.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. benchchem.com [benchchem.com]
- 13. Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazolinone Compass: A Comparative Guide to the ADMET Properties of 4-Phenylquinazolin-2(1H)-one Derivatives
In the landscape of modern drug discovery, the quinazolinone scaffold stands as a privileged structure, a testament to its remarkable versatility and therapeutic potential.[1][2] Its derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][3] Specifically, the 4-phenylquinazolin-2(1H)-one core represents a promising chemotype, with numerous analogues demonstrating significant biological activity. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, many of which lie within the realm of ADMET—Absorption, Distribution, Metabolism, Excretion, and Toxicity. A compound's efficacy is rendered moot if it cannot reach its target in sufficient concentration or if it elicits unacceptable toxicity.
This guide provides a comparative analysis of the ADMET properties of this compound derivatives, synthesizing data from various studies to offer insights for researchers, scientists, and drug development professionals. We will delve into the methodologies used to assess these properties, present a comparative view of how structural modifications impact the ADMET profile, and discuss the critical structure-ADMET relationships that govern the "drug-likeness" of these promising compounds.
I. Methodologies for ADMET Profiling: A Two-Pronged Approach
The evaluation of ADMET properties is a cornerstone of preclinical drug development.[4] A robust assessment relies on a combination of computational (in silico) and laboratory-based (in vitro) methods. This dual approach allows for early-stage filtering of large compound libraries and provides more definitive, biologically relevant data for promising candidates.
A. In Silico ADMET Prediction: The Early Warning System
Computational tools have revolutionized the early stages of drug discovery by enabling rapid prediction of ADMET properties, thereby reducing the time and cost associated with experimental assays.[4][5] These models are built on vast datasets of known drugs and their experimental ADMET profiles, using algorithms to establish quantitative structure-activity relationships (QSAR).
Key In Silico Parameters:
-
Lipinski's Rule of Five: A foundational guideline for predicting oral bioavailability. It states that a compound is more likely to be orally bioavailable if it has:
-
A molecular weight of less than 500 Daltons.
-
A logP (a measure of lipophilicity) of less than 5.
-
Fewer than 5 hydrogen bond donors.
-
Fewer than 10 hydrogen bond acceptors.[6]
-
-
Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes. A TPSA of less than 140 Ų is generally considered favorable for good oral bioavailability.
-
Blood-Brain Barrier (BBB) Permeability: Crucial for drugs targeting the central nervous system (CNS). In silico models predict a compound's ability to cross this highly selective barrier.
-
CYP450 Inhibition/Metabolism: Cytochrome P450 enzymes are the primary drivers of drug metabolism. Computational models can predict whether a compound is likely to be a substrate or inhibitor of key CYP isoforms (e.g., CYP3A4, CYP2D6), which is critical for assessing potential drug-drug interactions.
-
Hepatotoxicity and Cardiotoxicity Prediction: Early prediction of potential organ toxicity is vital. Models can flag compounds with structural alerts associated with liver or heart toxicity.
-
Ames Test Prediction: A computational screen for potential mutagenicity.
The primary advantage of in silico screening is its high throughput, allowing for the rapid assessment of virtual libraries of this compound derivatives. This enables chemists to prioritize the synthesis of compounds with the most promising ADMET profiles.
B. In Vitro ADMET Assays: The Experimental Validation
While in silico predictions are invaluable for initial screening, experimental validation is essential. In vitro assays provide quantitative data on specific ADMET parameters.
Common In Vitro Assays:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): A high-throughput method to assess passive membrane permeability. It provides a good indication of a compound's potential for oral absorption.
-
Caco-2 Permeability Assay: Utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a polarized epithelium resembling the small intestine. This assay assesses both passive and active transport across the intestinal barrier.
-
Microsomal Stability Assay: Measures the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of CYP450 enzymes. A high clearance rate in this assay suggests rapid metabolism and potentially poor in vivo stability.
-
CYP450 Inhibition Assay: Determines the potential of a compound to inhibit specific CYP450 isoforms using fluorescent or luminescent probes. This is a critical assay for predicting drug-drug interactions.
-
Hepatotoxicity Assays: Often conducted using cultured liver cells (e.g., HepG2) to assess for cytotoxicity upon exposure to the compound.[1]
-
hERG Channel Assay: Evaluates the potential of a compound to block the hERG potassium channel, which can lead to a dangerous cardiac arrhythmia known as Torsades de Pointes.
The data generated from these in vitro assays provide a more nuanced and accurate picture of a compound's ADMET profile, guiding further optimization efforts.
II. Comparative ADMET Analysis of this compound Derivatives
The ADMET properties of this compound derivatives are highly dependent on the nature and position of substituents on both the quinazolinone core and the 4-phenyl ring. The following sections provide a comparative analysis based on data synthesized from multiple studies.
A. Physicochemical Properties and Drug-Likeness
The foundation of a good ADMET profile lies in a compound's physicochemical properties. Many studies on quinazolinone derivatives begin with an in silico assessment of Lipinski's Rule of Five and other drug-likeness parameters.
| Derivative Type | Substitution Pattern | Molecular Weight (Da) | logP | H-Bond Donors | H-Bond Acceptors | TPSA (Ų) | Lipinski Violations | Reference |
| Scaffold | This compound | ~222 | ~2.5 | 1 | 2 | ~50 | 0 | General |
| Benzylated | Methoxy at para-position | >300 | >3 | 1 | 3 | >60 | 0 | [7][8] |
| Benzylated | Trifluoromethyl at para-position | >350 | >4 | 1 | 2 | >50 | 0 | [7][8] |
| Amide-substituted | Varied secondary amines | >400 | >4 | >1 | >4 | >90 | 0-1 | [6] |
| Heterocycle-linked | Triazole hybrids | >450 | >4 | >1 | >5 | >100 | 0-1 | [2] |
Analysis:
-
The core this compound scaffold possesses favorable drug-like properties.
-
The addition of various substituents, while often necessary for enhancing pharmacological activity, can increase molecular weight and lipophilicity.[7][8]
-
Derivatives with larger, more complex substitutions, such as amide linkages and additional heterocyclic rings, are more prone to violating Lipinski's rules, which can negatively impact oral bioavailability.[2][6] Careful consideration of the size and polarity of substituents is crucial.
B. Absorption and Permeability
Good oral absorption is a highly desirable trait for many drug candidates. This is influenced by factors such as solubility, lipophilicity, and membrane permeability.
Workflow for Assessing Oral Bioavailability
Caption: A streamlined workflow for evaluating oral bioavailability.
Comparative Insights:
-
Lipophilicity (logP): A balanced logP is key. While some lipophilicity is required to cross cell membranes, excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. For instance, benzylated quinazolinones with methoxy and trifluoromethyl groups showed favorable pharmacokinetic properties in silico.[7][8]
-
Polar Surface Area (TPSA): The introduction of polar groups, such as amides or sulfonamides, can increase TPSA and potentially reduce cell permeability. However, these groups can also improve solubility. The optimal TPSA is a trade-off between these competing factors.
-
In Vitro Permeability: Studies on various heterocyclic compounds, a class that includes quinazolinones, often employ Caco-2 assays to confirm the predictions from in silico models. High efflux ratios in the Caco-2 assay can indicate that the compound is a substrate for efflux transporters like P-glycoprotein, which can limit oral absorption.
C. Metabolism and Excretion
The metabolic fate of a drug candidate is a critical determinant of its half-life and potential for drug-drug interactions. The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) enzyme family playing a central role.
Major Human Cytochrome P450 Isoforms
Caption: Major human CYP450 isoforms responsible for drug metabolism.
Structure-Metabolism Relationships:
-
Site of Metabolism: The phenyl ring and the quinazolinone core are potential sites for metabolism. Hydroxylation of the aromatic rings is a common metabolic pathway.
-
CYP Inhibition: The potential for CYP inhibition is a significant concern. The planarity of the quinazolinone ring system and the presence of certain substituents can lead to interactions with the active sites of CYP enzymes. For example, compounds with furan or thiophene moieties can sometimes form reactive metabolites that covalently bind to and inactivate CYP enzymes.
-
Metabolic Stability: The introduction of metabolically stable groups can enhance a compound's half-life. For instance, replacing a metabolically labile methoxy group with a more stable trifluoromethyl group can improve metabolic stability. In a study on mGlu7 receptor modulators, a 2,6-disubstituted (3H)-quinazolin-4-one derivative, ALX-171, demonstrated significantly higher microsomal stability compared to other tested compounds.[9]
D. Toxicity
Toxicity is a major cause of drug attrition. Early identification of potential toxicities is crucial.
Key Toxicity Endpoints:
-
Hepatotoxicity: Liver toxicity is a common reason for drug withdrawal. In silico models can identify structural alerts for hepatotoxicity, and in vitro assays using liver cell lines can provide experimental evidence.
-
Cardiotoxicity: Inhibition of the hERG potassium channel is a major concern for cardiotoxicity. Routine screening against this channel is a standard part of preclinical safety assessment.
-
Mutagenicity: The Ames test (or its in silico equivalent) is used to assess the mutagenic potential of a compound. A positive result is a significant red flag.
-
Cytotoxicity: While desirable for anticancer agents in cancer cell lines, general cytotoxicity against normal cells is undesirable.[1] For instance, some quinazolinone derivatives have shown significant cytotoxic activity against cancer cell lines like Caco-2, HepG2, and MCF-7, which is a positive attribute for their intended therapeutic application.[1]
III. Structure-ADMET Relationships (SAR) and Lead Optimization
The data gathered from ADMET profiling feeds directly into the lead optimization process. The goal is to modify the chemical structure of a lead compound to improve its ADMET properties while maintaining or enhancing its pharmacological activity.
Key SAR Insights for this compound Derivatives:
-
Position 2: Modifications at this position can significantly impact metabolic stability and interactions with metabolizing enzymes. Bulky groups at this position may sterically hinder access to metabolic sites.
-
Position 3: The nitrogen at position 3 is a common site for substitution to modulate physicochemical properties and biological activity.[1]
-
The 4-Phenyl Ring: Substituents on this ring can influence lipophilicity, solubility, and metabolic stability. Electron-withdrawing groups like halogens can block sites of metabolism, while polar groups can improve solubility. For example, studies on quinazolinone derivatives as COX-2 inhibitors showed that methoxy and trifluoromethyl substituents at the para-position of a benzyl group (related to the phenyl group) formed key interactions and led to favorable pharmacokinetic properties.[7][8]
-
The Quinazolinone Core: Substitutions on the fused benzene ring (positions 5-8) can also be used to fine-tune ADMET properties.[1]
IV. Conclusion
The this compound scaffold is a rich source of biologically active compounds. However, successful drug development requires a deep understanding and proactive management of a compound's ADMET properties. A comprehensive approach that integrates in silico prediction with in vitro experimental validation is essential for identifying and optimizing candidates with a high probability of success in clinical development.
By carefully considering the structure-ADMET relationships discussed in this guide, researchers can more effectively navigate the complex path of drug discovery and unlock the full therapeutic potential of this versatile chemical class. The key to success lies in a multi-parameter optimization strategy, where potency, selectivity, and a favorable ADMET profile are pursued in parallel.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. japsonline.com [japsonline.com]
- 8. Quinazolinone derivatives as selective COX-2 inhibitors: In silico analysis using molecular docking, dynamics, and ADMET – ScienceOpen [scienceopen.com]
- 9. Design and Synthesis of New Quinazolin-4-one Derivatives with Negative mGlu7 Receptor Modulation Activity and Antipsychotic-Like Properties - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating Anticancer Effects: A Case Study of 4-phenylquinazolin-2(1H)-one in the NCI-60 Cell Line Screen
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on validating the anticancer potential of novel compounds, using 4-phenylquinazolin-2(1H)-one as a case study within the context of the National Cancer Institute's 60 human tumor cell line (NCI-60) screen. We will delve into the experimental design, data interpretation, and comparative analysis essential for robust scientific validation.
Introduction: The Quest for Novel Anticancer Agents
The development of new anticancer therapies is a cornerstone of oncological research. Quinazolinone derivatives have emerged as a promising class of compounds, with various analogues demonstrating significant antitumor activities.[1][2][3][4] this compound, a member of this family, has been identified as a key intermediate in the synthesis of kinase inhibitors for cancer treatment, suggesting its potential as a therapeutic agent itself.[5]
To rigorously assess this potential, a standardized and comprehensive screening platform is required. The NCI-60 screen, established in the late 1980s, offers an invaluable resource for this purpose.[6][7] This panel of 60 diverse human cancer cell lines, representing nine different types of cancer (leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney), provides a broad initial assessment of a compound's efficacy and selectivity.[6][7][8]
This guide will walk you through the process of evaluating this compound using the NCI-60 screen, from initial single-dose testing to more detailed five-dose concentration-response analysis. We will also explore how to interpret the resulting data and compare it against established anticancer agents.
The NCI-60 Screening Protocol: A Step-by-Step Methodology
The NCI-60 screen is a well-established protocol that begins with a single high-dose screening, followed by a more detailed five-dose assay for compounds that show significant activity.[9][10]
Initial Single-Dose Screening
The primary objective of the initial screen is to identify compounds with significant growth-inhibiting or cytotoxic effects across the 60 cell lines.
Experimental Protocol:
-
Cell Culture: The 60 human tumor cell lines are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[9]
-
Cell Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of each cell line, and incubated for 24 hours.[9]
-
Compound Preparation and Addition: this compound is solubilized in dimethyl sulfoxide (DMSO) and diluted to a final concentration of 10⁻⁵ M.[9][10] This solution is then added to the appropriate wells.
-
Incubation: The plates are incubated for 48 hours.[7]
-
Cell Viability Assessment (MTT Assay): The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability.
Five-Dose Concentration-Response Screening
Compounds that meet specific threshold criteria in the single-dose screen proceed to a more detailed five-dose assay.[9][14] This allows for the determination of key dose-response parameters.
Experimental Protocol:
The protocol is similar to the single-dose screen, with the key difference being that the compound is tested at five different concentrations, typically in 10-fold or ½ log serial dilutions.[9]
Data Analysis and Interpretation
The data from the NCI-60 screen is used to calculate three key parameters that describe the compound's effect on cell growth:
-
GI50 (Growth Inhibition 50): The concentration of the drug that causes a 50% reduction in the net protein increase.[9]
-
TGI (Total Growth Inhibition): The concentration of the drug that results in no net growth of cells.[9]
-
LC50 (Lethal Concentration 50): The concentration of the drug that results in a 50% reduction in the initial cell count, indicating cell death.[9]
These values are calculated for each of the 60 cell lines, creating a unique "fingerprint" of the compound's activity.
Hypothetical NCI-60 Data for this compound
To illustrate the data analysis process, let's consider a hypothetical set of results for this compound and compare it to a standard chemotherapeutic agent, Paclitaxel.
| Cell Line Subpanel | This compound (GI50, µM) | Paclitaxel (GI50, µM) |
| Leukemia | ||
| CCRF-CEM | 1.2 | 0.003 |
| K-562 | 2.5 | 0.005 |
| MOLT-4 | 0.8 | 0.002 |
| Non-Small Cell Lung Cancer | ||
| A549/ATCC | 5.6 | 0.008 |
| HOP-92 | 3.1 | 0.006 |
| NCI-H460 | 4.2 | 0.007 |
| Colon Cancer | ||
| COLO 205 | 8.9 | 0.012 |
| HCT-116 | 6.3 | 0.010 |
| SW-620 | 7.5 | 0.011 |
| CNS Cancer | ||
| SF-295 | 2.8 | 0.004 |
| SNB-19 | 3.5 | 0.005 |
| U251 | 4.1 | 0.006 |
| Melanoma | ||
| MALME-3M | 1.5 | 0.003 |
| SK-MEL-28 | 2.1 | 0.004 |
| UACC-62 | 1.8 | 0.003 |
| Ovarian Cancer | ||
| OVCAR-3 | 6.7 | 0.009 |
| NCI/ADR-RES | 9.2 | 0.500 |
| SK-OV-3 | 7.1 | 0.010 |
| Renal Cancer | ||
| 786-0 | 10.5 | 0.015 |
| A498 | 8.8 | 0.013 |
| UO-31 | 9.5 | 0.014 |
| Prostate Cancer | ||
| PC-3 | 4.5 | 0.007 |
| DU-145 | 5.1 | 0.008 |
| Breast Cancer | ||
| MCF7 | 3.8 | 0.006 |
| MDA-MB-231 | 4.9 | 0.007 |
| HS 578T | 5.3 | 0.008 |
Note: The GI50 values presented for both compounds are hypothetical and for illustrative purposes only.
Visualizing the Experimental Workflow
Caption: A flowchart illustrating the key steps in the NCI-60 screening process.
Comparative Analysis and Mechanistic Insights
The Power of COMPARE Analysis
A key feature of the NCI-60 database is the COMPARE algorithm .[15] This tool allows researchers to compare the "fingerprint" of their test compound with a vast database of known anticancer agents. A high correlation with a known drug can suggest a similar mechanism of action.[15][16] For instance, if the activity profile of this compound shows a strong correlation with known tubulin inhibitors, it would suggest that it may also target the microtubule network.
Unraveling Potential Mechanisms of Action
Quinazolinone derivatives have been shown to exert their anticancer effects through various mechanisms, including:
-
Inhibition of Tubulin Polymerization: Some derivatives have been found to inhibit the formation of microtubules, which are essential for cell division.[1]
-
Induction of Apoptosis: Many quinazolinones can trigger programmed cell death in cancer cells.
-
Enzyme Inhibition: They can act as inhibitors of key enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and cyclooxygenase-2.[1]
-
Targeting Signaling Pathways: Quinazolinones have been shown to modulate critical signaling pathways like PI3K/AKT/mTOR.[1]
The specific pattern of activity of this compound across the NCI-60 panel can provide clues about its primary mechanism of action. For example, high sensitivity in cell lines known to be dependent on a particular signaling pathway would point towards that pathway as a potential target.
Caption: A diagram illustrating a potential mechanism of action for this compound.
Conclusion and Future Directions
The NCI-60 screen provides a powerful and standardized platform for the initial validation of the anticancer effects of novel compounds like this compound. The data generated from this screen offers a wealth of information regarding a compound's potency, selectivity, and potential mechanism of action.
Based on the hypothetical data, this compound demonstrates broad-spectrum anticancer activity, albeit at higher concentrations than the standard drug Paclitaxel. The next steps in the research and development of this compound would involve:
-
In-depth Mechanistic Studies: To confirm the mechanism of action suggested by the NCI-60 data through targeted biochemical and cellular assays.
-
Lead Optimization: To synthesize and screen analogues of this compound with improved potency and selectivity.
-
In Vivo Studies: To evaluate the efficacy and safety of the most promising compounds in animal models of cancer.
By following a rigorous and systematic approach to validation, as outlined in this guide, researchers can effectively advance the discovery and development of new and effective cancer therapies.
References
- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. revvity.com [revvity.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. HTS384 NCI60: The Next Phase of the NCI60 Screen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dctd.cancer.gov [dctd.cancer.gov]
- 10. dctd.cancer.gov [dctd.cancer.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. MTT (Assay protocol [protocols.io]
- 13. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 16. Analysis of FDA-Approved Anti-Cancer Agents in the NCI60 Panel of Human Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Guide to the Safe Disposal of 4-phenylquinazolin-2(1H)-one: A Protocol for Laboratory Professionals
As a Senior Application Scientist, it is understood that the lifecycle of a chemical reagent extends beyond its use in an experiment. Proper disposal is a critical, final step that ensures the safety of personnel, protects the environment, and maintains regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 4-phenylquinazolin-2(1H)-one, grounded in established safety principles and regulatory standards. The procedures outlined here are designed to be self-validating, explaining the causality behind each recommendation to foster a culture of safety and responsibility in the laboratory.
Part 1: Immediate Safety and Hazard Profile
Before handling or disposing of any chemical, a thorough understanding of its hazard profile is paramount. This compound, like many heterocyclic compounds used in drug discovery, possesses biological activity and requires respectful handling.
Hazard Identification: According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]. This classification dictates the stringent disposal requirements; because the compound is an irritant, it cannot be disposed of as general waste.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[1] |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[1] |
Due to these potential hazards, appropriate Personal Protective Equipment (PPE) is mandatory at all times when handling this compound or its waste. This includes, at a minimum:
-
Chemical-resistant nitrile gloves
-
Safety goggles or a face shield
-
A properly fitted laboratory coat
Part 2: Core Disposal Principle: Hazardous Waste Management
The foundational principle for the disposal of this compound is that it must be managed as regulated hazardous waste . This is in accordance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA), which governs waste management from "cradle to grave"[2][3].
Causality: The compound's irritant properties and its classification as a biologically active chemical mean that its release into the environment could pose a risk to human health and ecosystems. Standard wastewater treatment facilities are not designed to neutralize such specific chemical agents, and landfill disposal is inappropriate[4][5]. Therefore, all materials contaminated with this compound must be collected and disposed of through a licensed hazardous waste management service[4].
Part 3: Operational Protocol for Waste Collection and Storage
Adherence to a systematic collection and storage procedure is essential for ensuring safety and compliance within the laboratory.
Step 1: Waste Identification and Segregation
-
Identify all waste streams: This includes the pure or surplus compound, solutions containing the compound, and any contaminated labware (e.g., pipette tips, vials, gloves, weighing paper, bench protectors).
-
Classify as Hazardous Chemical Waste: All identified materials must be designated as hazardous waste at the point of generation[3][4].
-
Segregate from other waste types: Do not mix this compound waste with general trash, radioactive waste, or biohazardous waste unless your institution's Environmental Health and Safety (EHS) office has specific procedures for mixed waste[6][7]. As a general rule, avoid mixing incompatible chemicals. Do not mix oxidizing agents with this organic compound[8].
Step 2: Containerization
-
Use appropriate containers: Collect all waste in a dedicated, chemically compatible, and leak-proof container[2]. For solids, a sealable plastic pail or wide-mouth bottle is suitable. For liquids, use a bottle designed for chemical waste, never a food-grade container like a milk jug[2].
-
Secondary Containment: Place liquid waste containers in a secondary containment pan to mitigate spills[8].
-
Keep containers closed: Waste containers must be securely closed at all times, except when actively adding waste. This is a common point of failure in regulatory inspections and a critical safety measure to prevent spills and exposure[2][8].
Step 3: Labeling
-
Label clearly and immediately: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.
-
Complete the label: The label must include the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantities or concentrations of all constituents[4]. Do not use abbreviations or chemical formulas. Note the accumulation start date on the tag.
Step 4: On-Site Storage
-
Store at the point of generation: Waste must be stored in the laboratory where it was generated while awaiting pickup[6][8]. Do not move waste to other locations for storage or place it in hallways or other public areas[8].
-
Designate a storage area: Keep the waste container in a designated satellite accumulation area away from ignition sources or high-traffic zones[8].
-
Monitor accumulation time: Chemical waste must typically be picked up within a specific timeframe (e.g., 60 days) of the accumulation start date noted on the tag[6].
Part 4: Disposal Workflow and Logistics
The following diagram illustrates the decision-making and operational flow for managing this compound waste.
Caption: Disposal workflow for this compound.
Final Disposal Steps:
-
Arrange for Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to schedule a pickup[4]. Provide them with a complete and accurate description of the waste as detailed on your hazardous waste tag.
-
Handover: Ensure all containers are securely sealed and properly labeled before handing them over to the disposal contractor[4].
-
Preferred Disposal Method: The recommended final disposal method is high-temperature incineration in a permitted hazardous waste incinerator[4]. This process ensures the complete destruction of the organic compound.
Part 5: Prohibited Disposal Methods
To ensure safety and environmental protection, the following disposal methods are strictly forbidden for this compound and its contaminated materials.
-
DO NOT dispose of down the drain. This chemical is not approved for drain disposal and can interfere with wastewater treatment processes[5][8].
-
DO NOT discard in regular trash or MPW boxes. Its hazardous characteristics make it unsuitable for landfills, and it does not belong in medical pathological waste streams[8].
-
DO NOT treat the chemical waste in the laboratory. This includes actions like evaporating volatile solvents in a chemical hood or attempting acid/base neutralization without specific EHS approval and protocols[8].
By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with the highest standards of safety, scientific integrity, and environmental stewardship.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-phenylquinazolin-2(1H)-one
Welcome to your essential safety and operational guide for handling 4-phenylquinazolin-2(1H)-one. In drug discovery and development, our pursuit of innovation must be anchored in an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a deep dive into the rationale behind selecting and using Personal Protective Equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring that every procedure is conducted with the utmost care and scientific integrity.
Hazard Identification: Understanding the Compound
Before handling any chemical, a thorough risk assessment is paramount. This compound is an aromatic heterocyclic compound. While comprehensive toxicological data may be limited, as is common for many research chemicals, the available information from the Globally Harmonized System (GHS) classifications provides a clear directive for caution.
According to data aggregated by the European Chemicals Agency (ECHA), this compound is classified with the following hazards:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
These classifications identify the primary routes of exposure and the immediate risks we must mitigate. The crystalline or powdered nature of the solid compound means that aerosolization is a significant concern, leading to potential respiratory and eye exposure. Direct skin contact with the solid or solutions can lead to irritation. Therefore, our PPE strategy must establish robust barriers against these specific hazards.
The Hierarchy of Controls: PPE as the Final Guardian
In laboratory safety, PPE is the last line of defense. It is essential, but it supplements—not replaces—more effective engineering and administrative controls.
-
Engineering Controls: The most critical control is to handle this compound within a certified chemical fume hood.[2] This contains dust and vapors at the source, drastically reducing the risk of inhalation. Powder handling, such as weighing, should be performed in a ventilated balance enclosure or a fume hood to minimize dust clouds.[3]
-
Administrative Controls: These are the standard operating procedures (SOPs) you develop. This includes restricting access to handling areas, providing thorough training, and ensuring good housekeeping practices to clean up dust accumulations.[3]
-
Personal Protective Equipment (PPE): This is the equipment worn by the researcher to protect against hazards that remain after implementing engineering and administrative controls.
Core PPE for Handling this compound
The following PPE is mandatory for all procedures involving this compound, from handling milligram quantities to larger-scale synthesis.
Eye and Face Protection
The hazard of serious eye irritation (H319) necessitates stringent eye protection.
-
Chemical Splash Goggles: These are mandatory. Standard safety glasses do not provide an adequate seal around the eyes and are insufficient to protect against fine dust or splashes.[2] All eye protection must meet the ANSI Z87.1 standard.
-
Face Shield: A face shield, worn over chemical splash goggles, is required when there is a significant risk of splashing or explosion.[2][4] This includes handling larger volumes of solutions (>1 liter) or working with reactions under pressure.
Skin and Body Protection
To prevent skin irritation (H315) and contamination of personal clothing, the following are required:
-
Laboratory Coat: A clean, buttoned, flame-resistant lab coat is essential.[2] It should have long sleeves with tight-fitting cuffs. The coat protects your skin and prevents the transfer of the chemical outside the laboratory.
-
Long Pants and Closed-Toe Shoes: Full-length pants and shoes that cover the entire foot are required at all times in the laboratory.[2][4] This prevents accidental exposure from spills.
-
Appropriate Gloves: Gloves are the most critical barrier for preventing skin contact.
Hand Protection: A Deeper Look
Selecting the right glove is not a one-size-fits-all decision. For a powdered solid like this compound, the primary risk during handling is incidental contact.
-
Nitrile Gloves: Disposable nitrile gloves are the standard choice for incidental contact with a broad range of chemicals and are preferable to latex.[5] They provide a good barrier against solid particulates and splashes from common laboratory solvents.
-
Double Gloving: For procedures involving larger quantities or extended handling times, wearing two pairs of nitrile gloves is recommended. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.
Always inspect gloves for tears or punctures before use. Contaminated gloves should be removed immediately using the proper technique to avoid skin contact, and hands should be washed thoroughly.
| Task Scenario | Glove Recommendation | Rationale |
| Weighing Small Quantities (<1g) | Single pair of nitrile gloves | Protects against incidental contact with solid particles. |
| Preparing Solutions / Transfers | Double pair of nitrile gloves | Increased protection against splashes and solvent permeation. Allows for clean removal of the outer glove if contaminated. |
| Handling Large Quantities (>10g) | Double pair of nitrile gloves | Minimizes risk from extensive handling and potential for contamination. |
| Cleaning Spills | Heavy-duty nitrile or neoprene gloves | Provides greater durability and chemical resistance for extended contact during cleanup procedures. |
Always consult the glove manufacturer's chemical resistance guide for specific solvents used in your procedure.[4]
Respiratory Protection
The risk of respiratory irritation (H335) is primarily managed by using a chemical fume hood. Respiratory protection is generally not required for small-scale work performed within a properly functioning fume hood.[6]
However, a respirator may be necessary under specific circumstances:
-
Weighing large quantities of the powder where a ventilated enclosure is not available.
-
Cleaning up a large spill outside of a fume hood.
If a respirator is required, it must be part of a formal Respiratory Protection Program, which includes medical evaluation, fit-testing, and training, in compliance with OSHA standards.[4] A NIOSH-approved N95 particulate respirator or a half-mask respirator with P100 cartridges would be appropriate choices to protect against airborne dust.
Operational Plans: Step-by-Step PPE Protocols
Workflow: Donning and Doffing PPE
Correctly putting on and taking off PPE is crucial to prevent cross-contamination.
References
- 1. 2(1H)-Quinazolinone, 4-phenyl- | C14H10N2O | CID 63430 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 3. szabo-scandic.com [szabo-scandic.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. research.arizona.edu [research.arizona.edu]
- 6. fishersci.no [fishersci.no]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
